molecular formula C7H4BrNS B1341622 5-Bromobenzo[c]isothiazole CAS No. 20712-07-6

5-Bromobenzo[c]isothiazole

Cat. No.: B1341622
CAS No.: 20712-07-6
M. Wt: 214.08 g/mol
InChI Key: OZRILMBPXSZJAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromobenzo[c]isothiazole is a useful research compound. Its molecular formula is C7H4BrNS and its molecular weight is 214.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,1-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-1-2-7-5(3-6)4-10-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRILMBPXSZJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590263
Record name 5-Bromo-2,1-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20712-07-6
Record name 5-Bromo-2,1-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromobenzo[c]isothiazole CAS 20712-07-6 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromobenzo[c]isothiazole (CAS 20712-07-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated heterocyclic compound featuring a fused benzene and isothiazole ring system. While specific research on this particular isomer is not extensively documented in peer-reviewed literature, its structure presents significant potential as a versatile building block in synthetic organic chemistry and medicinal chemistry. The presence of a bromine atom at the 5-position provides a chemically reactive handle for elaboration via modern cross-coupling methodologies, enabling the synthesis of diverse molecular architectures. This guide synthesizes available data and provides expert insights into the properties, reactivity, and potential applications of this compound, with a focus on its utility in drug discovery and materials science.

Molecular Structure and Core Properties

This compound, also known as 5-Bromo-2,1-benzothiazole, possesses a unique isomeric structure within the benzisothiazole family.[1] Its core properties are foundational to its handling and application in a laboratory setting.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Physicochemical Properties

Property Value Source(s)
IUPAC Name This compound [1]
CAS Number 20712-07-6 [1][2][3][4]
Synonyms 5-Bromo-2,1-benzothiazole, 5-Bromobenzo-isothiazole [1]
Molecular Formula C₇H₄BrNS [1][2][3]
Molecular Weight 214.08 g/mol [3][5]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available

| Solubility | Expected to have limited solubility in water, higher in organic solvents. |[6] |

Safety and Handling

Proper handling of halogenated organic compounds is paramount for laboratory safety. Based on supplier safety data, this compound should be handled with care.

Table 2: GHS Hazard Information

Pictogram Signal Word Hazard Statements

| GHS07 Exclamation Mark | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Source: Achmem[5]

Standard Handling Protocol:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Synthesis and Reactivity

Plausible Synthetic Workflow

A logical approach to synthesizing the benzo[c]isothiazole core often involves the cyclization of an appropriately substituted aromatic precursor. The following diagram illustrates a conceptual workflow.

G start Substituted 2-Methylaniline Derivative step1 Step 1: Bromination (e.g., NBS in CCl4) start->step1 intermediate Brominated Intermediate step1->intermediate step2 Step 2: Cyclization (e.g., Thionyl Chloride or Sulfur Monochloride) intermediate->step2 product This compound step2->product

Caption: Conceptual workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

  • Bromination: The introduction of bromine onto the aromatic ring is a key step, typically achieved using an electrophilic brominating agent like N-Bromosuccinimide (NBS). The position of bromination is directed by the existing substituents on the aniline precursor.

  • Cyclization: The formation of the isothiazole ring requires a sulfur source and cyclizing agent. Reagents like thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂) are commonly employed to react with the methyl and amino groups of the precursor to form the N-S bond and close the ring.

Core Reactivity: The C-Br Bond as a Synthetic Linchpin

The primary utility of this compound in drug development lies in the reactivity of its C-Br bond. This site is ideal for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of molecular fragments. This versatility is crucial for generating chemical libraries for screening.[7]

G center This compound suzuki Suzuki Coupling (Ar-B(OH)2) center->suzuki Pd catalyst, Base sonogashira Sonogashira Coupling (Alkynes) center->sonogashira Pd/Cu catalyst, Base buchwald Buchwald-Hartwig (Amines) center->buchwald Pd catalyst, Base heck Heck Coupling (Alkenes) center->heck Pd catalyst, Base

Caption: Key cross-coupling reactions utilizing the C-Br bond.

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or heteroaryl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical transformation in medicinal chemistry.

  • Heck Coupling: Reaction with alkenes to form C-C bonds and introduce vinyl groups.

Spectroscopic Elucidation: A Validating Protocol

For any researcher synthesizing or using this compound, structural confirmation is key. The following protocols and expected data serve as a self-validating system for identity and purity assessment.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition.

  • Expected Observation: The most telling feature will be the isotopic signature of bromine. The analysis should reveal two major peaks in the molecular ion region: one for the molecule containing the ⁷⁹Br isotope (M) and another of nearly equal intensity for the ⁸¹Br isotope (M+2). This 1:1 isotopic pattern is a definitive indicator of the presence of a single bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.[8]

  • Protocol: A solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. A background spectrum should be recorded first.[8]

  • Expected Peaks:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

    • ~1550-1475 cm⁻¹: C=N stretching from the isothiazole ring.

    • Below 800 cm⁻¹: C-Br stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon and hydrogen framework.

  • Protocol: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8]

  • ¹H NMR Predictions: The aromatic region (typically δ 7.0-9.0 ppm) should show signals for three distinct protons on the benzene ring. Their chemical shifts and coupling patterns (doublets, doublet of doublets) will be dictated by their positions relative to the bromine atom and the fused ring. A single proton signal will also be present for the isothiazole ring.

  • ¹³C NMR Predictions: The spectrum should display 7 distinct carbon signals. Signals for carbons bonded to the electronegative nitrogen and sulfur atoms, as well as the carbon bonded to bromine, will have characteristic chemical shifts.

Applications in Drug Discovery and Research

The true value of this compound is as an intermediate for creating more complex molecules with potential biological activity. The benzisothiazole scaffold is of significant interest in modern drug discovery.

  • Scaffold for Targeted Therapies: In a notable study, derivatives of the isomeric benzo[d]isothiazole scaffold were identified as potent small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy.[9] This highlights the potential of the core benzisothiazole structure to serve as a framework for developing novel therapeutics.

  • Building Block for Chemical Libraries: As detailed in the reactivity section, the bromine handle allows for the rapid diversification of the core structure.[7] This makes this compound an attractive starting material for generating libraries of novel compounds for high-throughput screening against various biological targets.

  • Agrochemical and Materials Science: Related brominated benzothiazole and benzofuran structures are utilized in the synthesis of agrochemicals, dyes, and other functional materials, suggesting a broader industrial potential for this compound.[6][10]

Conclusion

This compound (CAS 20712-07-6) is a valuable heterocyclic building block poised for significant application in synthetic and medicinal chemistry. While detailed characterization data remains sparse in public literature, its molecular architecture, centered around a reactive bromine atom, provides a clear and compelling pathway for the synthesis of novel and complex molecules. Its utility in palladium-catalyzed cross-coupling reactions, combined with the demonstrated biological relevance of the benzisothiazole scaffold, positions it as a compound of high interest for researchers in drug discovery, agrochemicals, and materials science. Proper spectroscopic validation is crucial for any researcher utilizing this compound to ensure the integrity of their synthetic endeavors.

References

Introduction: The Significance of the Benzo[c]isothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromobenzo[c]isothiazole

For Researchers, Scientists, and Drug Development Professionals

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous biologically active agents.[3][4] The fused analogue, benzo[c]isothiazole (also known as 2,1-benzisothiazole), inherits these properties and serves as the core structure for compounds with potential applications ranging from therapeutics to materials science.

This guide provides a comprehensive technical overview of the synthesis and characterization of a key derivative, this compound. The introduction of a bromine atom at the 5-position is of strategic importance; it not only modulates the electronic profile of the heterocyclic system but also provides a versatile synthetic handle for late-stage functionalization via cross-coupling reactions, enabling the rapid generation of compound libraries for drug discovery programs. We will delve into a field-proven synthetic methodology, detail the essential characterization workflow, and discuss the compound's relevance in modern research.

Part 1: Synthesis of this compound

The synthesis of the benzo[c]isothiazole core can be achieved through various routes. A robust and widely cited method involves the reaction of a substituted 2-aminotoluene (o-toluidine) with thionyl chloride.[5][6] This approach is efficient and provides direct access to the desired heterocyclic system through an intramolecular cyclization cascade.

Synthetic Pathway Overview

The selected pathway involves the reaction of 2-amino-5-bromotoluene with thionyl chloride in a high-boiling solvent such as xylene. The mechanism is postulated to proceed through an intermediate N-sulfinyl-2-amino-5-bromotoluene, which undergoes intramolecular cyclization and subsequent elimination to yield the aromatic benzo[c]isothiazole ring system. The high temperature of refluxing xylene is crucial for driving the reaction to completion.

Synthesis_Pathway cluster_reactants Reactants A 2-Amino-5-bromotoluene C Refluxing Xylene A->C Reaction Conditions B Thionyl Chloride (SOCl₂) B->C Reaction Conditions D This compound C->D Intramolecular Cyclization & Elimination Characterization_Workflow Start Synthesized Product MP Melting Point Analysis Start->MP Physicochemical MS Mass Spectrometry (MS) Start->MS Molecular Weight IR Infrared (IR) Spectroscopy Start->IR Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation Purity Purity & Identity Confirmed MP->Purity MS->Purity IR->Purity NMR->Purity

References

An In-depth Technical Guide to 5-Bromobenzo[c]isothiazole: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Bromobenzo[c]isothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its chemical identity, properties, and its potential as a versatile synthetic intermediate. This document is intended to serve as a technical resource, synthesizing available data with expert insights into its application.

Chemical Identity and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise identity. This compound is a bicyclic aromatic heterocycle. The nomenclature benzo[c]isothiazole specifies the fusion of a benzene ring to the 'c' face of an isothiazole ring. The numbering of the fused system places the bromine atom at the 5-position.

IUPAC Name: this compound[1]

Synonyms: The compound is also known by several other names in commercial and chemical literature, which include:

  • 5-Bromo-2,1-benzothiazole[1]

  • 5-Bromobenzo-isothiazole[1]

  • 5-Bromo-2,1-benzisothiazole[2]

  • 5-Bromo-2,1-benzothiazole[2]

CAS Number: 20712-07-6[1][2][3][4][5]

Physicochemical and Structural Properties

Understanding the physicochemical properties of this compound is crucial for its handling, reaction setup, and for predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₇H₄BrNS[1][5]
Molecular Weight 214.08 g/mol [2]
Appearance Solid (Typical for similar compounds)Inferred
SMILES c1cc2c(cc1Br)csn2[2]
InChI InChI=1S/C7H4BrNS/c8-6-1-2-7-5(3-6)4-10-9-7/h1-4H[2]
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[3]

Synthesis of the Benzo[c]isothiazole Scaffold

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, the general synthesis of the benzo[c]isothiazole core can be approached through several established routes in heterocyclic chemistry. The choice of starting material is dictated by the desired substitution pattern. For a 5-bromo substituted product, a plausible synthetic strategy would involve the cyclization of a suitably substituted benzene derivative.

A common conceptual pathway involves the formation of the N-S bond late in the synthesis. This could start from a 2-amino-5-bromobenzyl derivative which is then treated with a sulfur source to induce cyclization.

G cluster_start Starting Material cluster_functionalization Key Transformations cluster_product Final Product A Substituted o-Toluidine (e.g., 2-Methyl-4-bromoaniline) B Benzylic Bromination A->B e.g., NBS, light/initiator C Reaction with a Sulfur Nucleophile B->C e.g., NaSH or Thiourea D Oxidative Cyclization C->D e.g., I₂, Base E This compound D->E Formation of N-S bond

Caption: Conceptual workflow for benzo[c]isothiazole synthesis.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the electronic properties of the heterocyclic ring and the presence of the bromine substituent. The isothiazole ring itself is an electron-deficient system, which influences the reactivity of the fused benzene ring. The bromine atom at the 5-position is a key functional handle for further molecular elaboration, making this compound a valuable building block.

Key Reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide functionality is highly amenable to a variety of powerful C-C and C-N bond-forming reactions.

    • Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

    • Heck Coupling: Reaction with alkenes.

    • Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

    • Sonogashira Coupling: Reaction with terminal alkynes.

These reactions allow for the systematic modification of the 5-position, which is a common strategy in drug discovery for exploring structure-activity relationships (SAR).

G cluster_coupling Cross-Coupling Reactions cluster_products Derivative Scaffolds A This compound B Suzuki (R-B(OH)₂) A->B Pd catalyst, Base C Buchwald-Hartwig (R₂-NH) A->C Pd catalyst, Base D Sonogashira (R-C≡CH) A->D Pd/Cu catalyst, Base P1 5-Aryl-benzo[c]isothiazole B->P1 P2 5-Amino-benzo[c]isothiazole C->P2 P3 5-Alkynyl-benzo[c]isothiazole D->P3 G A This compound (Starting Material) B Library Synthesis (e.g., via Cross-Coupling) A->B Diversification C High-Throughput Screening (HTS) B->C Biological Assays D Hit Identification C->D Active Compounds E Lead Optimization (SAR Studies) D->E Medicinal Chemistry F Preclinical Candidate E->F Improved Potency & Properties

References

Spectroscopic Characterization of 5-Bromobenzo[c]isothiazole: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromobenzo[c]isothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the scarcity of publicly available spectral data for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopy and data from analogous structures, we will outline the expected spectral features and provide detailed protocols for their experimental validation.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic compound with the molecular formula C₇H₄BrNS and a molecular weight of 214.08 g/mol .[1][2][3] The presence of the isothiazole ring fused to a brominated benzene ring imparts unique electronic properties that are crucial for its potential applications.

PropertyValueSource
CAS Number20712-07-6[2][3][4]
Molecular FormulaC₇H₄BrNS[1][2][3]
Molecular Weight214.08 g/mol [1][2][3]
SMILESC1=CC2=NSC=C2C=C1Br[3]

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) data for this compound. These predictions are based on the analysis of structurally related compounds and established spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to exhibit signals corresponding to the four aromatic protons. The chemical shifts and coupling patterns will be influenced by the electronegativity of the nitrogen and sulfur atoms in the isothiazole ring and the deshielding effect of the bromine atom. The protons on the benzo ring will likely appear as a complex multiplet or as distinct doublets and triplets, depending on the resolution and the specific coupling constants.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.0 - 8.2d~8.0H-7
7.8 - 8.0d~2.0H-4
7.5 - 7.7dd~8.0, 2.0H-6
9.0 - 9.2s-H-3

Note: These are estimated values and may vary based on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in this compound. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronic effects of the heteroatoms and the bromine substituent.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
150 - 155C-7a
145 - 150C-3a
130 - 135C-6
125 - 130C-4
120 - 125C-5
115 - 120C-7
155 - 160C-3

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Predicted Mass Spectrum Data:

m/zRelative IntensityAssignment
213~100%[M]⁺ (with ⁷⁹Br)
215~98%[M+2]⁺ (with ⁸¹Br)
134Variable[M - Br]⁺
107Variable[C₆H₄S]⁺
Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of characteristic functional groups and the overall vibrational modes of the molecule. The spectrum of this compound is expected to be dominated by absorptions corresponding to aromatic C-H and C=C stretching and bending vibrations.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch[5][6]
1600 - 1585MediumAromatic C=C in-ring stretch[5]
1500 - 1400StrongAromatic C=C in-ring stretch[5]
900 - 675StrongAromatic C-H out-of-plane bend[5]
~700StrongC-Br stretch

Experimental Protocols for Spectroscopic Analysis

To validate the predicted spectroscopic data, the following experimental protocols are recommended. These protocols are designed to be self-validating and are based on standard practices for the analysis of small organic molecules.

Workflow for Spectroscopic Characterization

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_validation Structure Validation Sample This compound (≥98% purity) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (EI or ESI) Sample->MS IR Infrared Spectroscopy (ATR) Sample->IR ProcessNMR Process NMR Spectra (Chemical shifts, coupling constants) NMR->ProcessNMR ProcessMS Analyze Mass Spectrum (Molecular ion, fragmentation) MS->ProcessMS ProcessIR Interpret IR Spectrum (Characteristic absorptions) IR->ProcessIR Validate Correlate all spectral data to confirm the structure of This compound ProcessNMR->Validate ProcessMS->Validate ProcessIR->Validate

Caption: Experimental workflow for the complete spectroscopic characterization of this compound.

Detailed Methodologies

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 5 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain a high-quality spectrum.

  • Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

3.2.2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with either an electron ionization (EI) or electrospray ionization (ESI) source.

  • Acquisition Parameters (EI):

    • Introduce the sample via a direct insertion probe or gas chromatography inlet.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range of m/z 50-300.

  • Acquisition Parameters (ESI):

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Optimize the capillary voltage and other source parameters to achieve a stable signal.

    • Scan a mass range of m/z 50-300.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, the characteristic bromine isotopic pattern, and any significant fragment ions.

3.2.3. Infrared (IR) Spectroscopy

  • Sample Preparation: If the sample is a solid, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction on the sample spectrum. Identify and label the major absorption bands.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. By combining predictive analysis with detailed experimental protocols, researchers can confidently obtain and interpret the necessary data to confirm the structure and purity of this important heterocyclic compound. The methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for further research and development activities.

References

biological activity of novel isothiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Novel Isothiazole Derivatives

Authored by a Senior Application Scientist

Foreword: The Isothiazole Scaffold - A Privileged Structure in Modern Drug Discovery

The isothiazole ring, a five-membered heteroaromatic compound containing adjacent nitrogen and sulfur atoms, represents a cornerstone in medicinal chemistry.[1][2] First synthesized in 1956, this scaffold has demonstrated remarkable versatility, forming the core of numerous compounds with a vast spectrum of pharmacological activities.[3][4] Its unique electronic properties and the ability to engage in various biological interactions have established it as a "privileged structure." This guide provides researchers, scientists, and drug development professionals with a technical overview of the significant biological activities exhibited by novel isothiazole derivatives. We will delve into the causality behind experimental choices for evaluating these activities, provide detailed protocols for key assays, and explore the structure-activity relationships that drive the optimization of new therapeutic agents.

Synthetic Strategies: The Genesis of Novelty

The biological potential of any isothiazole derivative begins with its synthesis. The ability to functionalize the isothiazole core at various positions is critical for tuning its pharmacological profile. While numerous synthetic routes exist, several modern strategies are frequently employed to generate libraries of novel derivatives for screening. These include the oxidative cyclization of α,β-unsaturated thiocarboxylic acid amides, rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, and various multi-component reactions that offer high efficiency and functional group tolerance.[1][5] Understanding these synthetic foundations is crucial as the choice of substituents ultimately dictates the molecule's interaction with biological targets.

G cluster_start Starting Materials cluster_synthesis Core Synthesis Methods cluster_core Core Scaffold cluster_diversification Diversification cluster_final Final Product A β-Ketodithioesters / α,β-Unsaturated Amides B [4+1] Annulation A->B Reactants C Oxidative Cyclization A->C Reactants D Multi-Component Reaction A->D Reactants E Isothiazole Core B->E C->E D->E F Functionalization (e.g., N-Alkylation, Halogenation) E->F Post-synthesis modification G Novel Isothiazole Derivatives Library F->G

Caption: Generalized workflow for the synthesis and diversification of isothiazole derivatives.

Antimicrobial Activity: Combating a Growing Threat

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties. Isothiazole derivatives have long been recognized for their biocidal effects, with some demonstrating considerable efficacy against both Gram-positive and Gram-negative bacteria.[1] The mechanism often involves the disruption of essential enzymatic processes within the microbial cell.

Data Presentation: Antimicrobial Efficacy

The primary metric for quantifying antimicrobial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a compound that prevents visible microbial growth.

Compound IDDerivative ClassS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
IZD-01 3-Aryl-5-amidoisothiazole81632
IZD-02 3,4-Dichloroisothiazole4816
IZD-03 5-Thioether-isothiazole1632>64
Vancomycin (Positive Control)1N/AN/A
Ciprofloxacin (Positive Control)0.50.015N/A
Fluconazole (Positive Control)N/AN/A2
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a cornerstone for antimicrobial susceptibility testing, providing a quantitative and reproducible assessment of a compound's efficacy.[6][7]

Objective: To determine the MIC of novel isothiazole derivatives against selected bacterial and fungal strains.

Materials:

  • 96-well microtiter plates (sterile)

  • Test compounds (dissolved in DMSO)

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity (approx. 1 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the well.

  • Spectrophotometer or microplate reader.

Procedure:

  • Compound Preparation: Prepare a stock solution of each isothiazole derivative in DMSO. Perform a serial two-fold dilution in the appropriate broth medium across the wells of a 96-well plate, typically starting from 128 µg/mL down to 0.25 µg/mL. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Adjust the turbidity of the microbial suspension in sterile saline to match the 0.5 McFarland standard. Dilute this suspension in broth to achieve the final target concentration.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing the compound dilutions. This brings the total volume to 100 µL.

  • Controls:

    • Positive Control: Wells with inoculum and broth but no compound, to confirm microbial growth.

    • Negative Control: Wells with broth only, to check for sterility.

    • Solvent Control: Wells with inoculum, broth, and the highest concentration of DMSO used, to ensure the solvent has no antimicrobial effect.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

G A Prepare Serial Dilutions of Isothiazole Derivatives in 96-well plate C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Visually Inspect for Growth or Measure OD600 D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticancer Activity: Targeting Malignant Cells

The search for novel anticancer agents is a primary focus of pharmaceutical research. Isothiazole derivatives have emerged as a promising class of compounds, with some exhibiting potent cytotoxic effects against various human cancer cell lines.[8] Their mechanisms can be diverse, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to express the potency of a compound in inhibiting cancer cell growth. A lower IC₅₀ value indicates higher potency.

Compound IDCancer Cell LineCell TypeIC₅₀ (µM)
IZD-11 HCT116Colon Carcinoma7.5
IZD-11 A549Lung Adenocarcinoma15.2
IZD-11 MCF-7Breast Adenocarcinoma21.8
IZD-12 HCT116Colon Carcinoma2.1
IZD-12 A549Lung Adenocarcinoma5.8
IZD-12 MCF-7Breast Adenocarcinoma9.3
Doxorubicin HCT116(Positive Control)0.1
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11] The causality is clear: viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product, whereas dead or metabolically inactive cells will not.

Objective: To determine the IC₅₀ value of novel isothiazole derivatives on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

G cluster_pathway Apoptotic Signaling Pathway A Isothiazole Derivative B Mitochondrial Stress (Bcl-2/Bax ratio ↓) A->B C Cytochrome c Release B->C D Apoptosome Formation (Apaf-1, Caspase-9) C->D E Caspase-3 Activation (Executioner Caspase) D->E F Substrate Cleavage (e.g., PARP) E->F G Apoptosis (Cell Death) F->G

Caption: Potential mechanism: Induction of the intrinsic apoptosis pathway by an isothiazole derivative.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Isothiazole derivatives have been investigated for their anti-inflammatory properties, with some showing significant activity.[1][12] A common strategy in anti-inflammatory drug design is the inhibition of enzymes involved in the synthesis of pro-inflammatory mediators, such as prostaglandins.

Data Presentation: COX Enzyme Inhibition

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are critical targets. Selective inhibition of COX-2 is often desired to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
IZD-21 25.41.221.2
IZD-22 5.14.81.1
Celecoxib 15.00.04375
Experimental Protocol: COX-1/COX-2 Inhibition Assay

This in vitro enzymatic assay directly measures the ability of a compound to block the activity of key inflammatory enzymes.[13] It provides crucial data on both potency and isoform selectivity.

Objective: To determine the IC₅₀ values of isothiazole derivatives for COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Assay buffer (e.g., Tris-HCl).

  • Heme (cofactor).

  • Colorimetric or fluorometric probe to detect prostaglandin production (e.g., via an ELISA kit for PGE₂).

  • 96-well plates.

Procedure:

  • Enzyme Preparation: In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to separate wells.

  • Inhibitor Addition: Add various concentrations of the isothiazole derivatives to the wells and incubate for a short period (e.g., 15 minutes at room temperature) to allow for enzyme-inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Incubation: Incubate for a defined time (e.g., 10 minutes at 37°C) to allow for the conversion of arachidonic acid to prostaglandins.

  • Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., HCl).

  • Detection: Quantify the amount of prostaglandin (e.g., PGE₂) produced using a commercial ELISA kit according to the manufacturer's instructions. The amount of product is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ values for both COX-1 and COX-2 by plotting percent inhibition versus log concentration.

G A Cell Membrane Phospholipids B Phospholipase A₂ C Arachidonic Acid A->C cleavage by D COX-1 (Constitutive) C->D E COX-2 (Inducible) C->E F Prostaglandins (Gastric Protection, Platelet Aggregation) D->F G Prostaglandins (Inflammation, Pain, Fever) E->G H Isothiazole Inhibitor H->E Selective Inhibition

Caption: The arachidonic acid pathway and the site of action for COX inhibitors.

Neuroprotective Activity: A Frontier in CNS Disorders

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Developing neuroprotective agents that can slow or halt this process is a major therapeutic goal. Isothiazole derivatives have been identified as having potential in this area, including for the treatment of Alzheimer's disease.[1]

Data Presentation: Neuroprotection in an In Vitro Ischemia Model

The oxygen-glucose deprivation (OGD) model simulates ischemic conditions (like a stroke) in a culture dish, providing a platform to screen for compounds that protect neurons from this stress.

Compound IDConditionNeuronal Viability (%)
ControlNormoxia100 ± 5.2
VehicleOGD (4h) + Reperfusion (24h)45 ± 3.8
IZD-31 (1 µM) OGD + Reperfusion78 ± 4.5
IZD-32 (1 µM) OGD + Reperfusion62 ± 6.1
Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Assay

This protocol assesses a compound's ability to protect neuronal cells from ischemic-like injury.[14][15][16] The rationale is to create a cellular environment of extreme stress and measure the extent to which a test compound can preserve cell viability.

Objective: To evaluate the neuroprotective effect of isothiazole derivatives on neuronal cells subjected to OGD.

Materials:

  • Neuronal cell culture (e.g., primary cortical neurons or SH-SY5Y cell line).

  • Culture medium and glucose-free medium.

  • Hypoxic chamber (e.g., with 95% N₂, 5% CO₂).

  • Test compounds.

  • Cell viability assay kit (e.g., MTT or LDH).

Procedure:

  • Cell Culture: Culture neuronal cells in a 96-well plate until they reach an appropriate confluency.

  • OGD Induction:

    • Wash the cells with a glucose-free medium.

    • Replace the culture medium with glucose-free medium, either with or without the test compounds.

    • Place the plate in a hypoxic chamber for a set duration (e.g., 2-4 hours) at 37°C.

  • Reperfusion:

    • Remove the plate from the chamber.

    • Replace the glucose-free medium with regular, glucose-containing culture medium (still including the test compounds).

    • Return the plate to a normal incubator (37°C, 5% CO₂) for 24 hours. This simulates the reperfusion phase after an ischemic event.

  • Viability Assessment: After the reperfusion period, assess cell viability using a standard method like the MTT assay (as described in section 3.2) or an LDH assay, which measures membrane integrity by quantifying lactate dehydrogenase released from damaged cells.

  • Controls:

    • Normoxia Control: Cells cultured in regular medium under normal incubation conditions for the entire duration.

    • OGD Control: Cells subjected to OGD and reperfusion with vehicle only.

  • Data Analysis: Calculate the percentage of cell viability for the compound-treated groups relative to the normoxia control, and compare it to the viability of the OGD control group.

G A Culture Neuronal Cells in 96-well plate B Replace with Glucose-Free Medium +/- Isothiazole Derivative A->B C Induce Hypoxia (e.g., 4h in N₂ Chamber) B->C D Reperfusion: Replace with Normal Medium +/- Compound (24h) C->D E Assess Cell Viability (MTT or LDH Assay) D->E F Quantify Neuroprotective Effect E->F

Caption: Workflow for evaluating neuroprotective activity using an OGD model.

Conclusion and Future Directions

The isothiazole scaffold is a remarkably fruitful starting point for the development of novel therapeutics. Its derivatives have demonstrated a wide array of potent biological activities, from antimicrobial and anticancer to anti-inflammatory and neuroprotective effects. The successful identification and optimization of these compounds rely on a systematic and logical approach to screening and evaluation. The experimental protocols detailed in this guide represent robust, validated systems for generating the quantitative data needed to make critical go/no-go decisions in a drug discovery pipeline. Future research will undoubtedly uncover new biological targets for isothiazole derivatives and refine their structure-activity relationships to produce next-generation therapeutics with enhanced potency and safety profiles.

References

A Guide to the Structural Elucidation of 5-Bromobenzo[c]isothiazole: A Case Study in Crystal Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 5-Bromobenzo[c]isothiazole, a molecule of interest in medicinal chemistry and materials science. Presented as a detailed case study, this document outlines the complete workflow from synthesis and crystallization to data acquisition, structure solution, and in-depth analysis of intermolecular interactions. We delve into the causality behind key experimental decisions and highlight the critical role of the bromine substituent in directing the supramolecular assembly through halogen bonding. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the principles and practical application of crystallographic techniques for the structural characterization of heterocyclic compounds.

Introduction: The Significance of the Benzo[c]isothiazole Scaffold

The benzo[c]isothiazole core is a privileged heterocyclic scaffold that has garnered significant attention in drug discovery and materials science.[1][2][3][4] Its unique electronic properties and rigid, planar structure make it an ideal building block for creating molecules with tailored biological activities and photophysical characteristics.[5][6] The introduction of a halogen atom, such as bromine, onto this scaffold serves multiple strategic purposes. In drug design, "bromination" can enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic profiles.[7] From a crystal engineering perspective, the bromine atom is a powerful tool for directing molecular self-assembly through predictable, non-covalent interactions, most notably halogen bonding.[8][9]

This guide presents a hypothetical, yet methodologically rigorous, crystal structure analysis of this compound (C₇H₄BrNS). By following this molecule through the entire characterization pipeline, we aim to provide field-proven insights into not just the "how" but, more importantly, the "why" of each step, offering a self-validating framework for crystallographic analysis.

Experimental Methodology: From Synthesis to Diffraction-Quality Crystals

The foundation of any successful crystal structure analysis is the availability of high-purity, single crystals of suitable size and quality.[10][11] This section details the protocol for obtaining such crystals of this compound.

Synthesis of this compound

The target compound can be synthesized through established routes for halogenated isothiazoles, often involving the oxidative cyclization of a corresponding thioamide precursor in the presence of a brominating agent.[12][13][14]

Protocol:

  • Precursor Preparation: Synthesize the appropriate ortho-substituted benzaldehyde thioamide via standard thionation reactions.

  • Oxidative Cyclization & Bromination: The thioamide is dissolved in a suitable solvent (e.g., glacial acetic acid). A solution of elemental bromine (Br₂) in the same solvent is added dropwise at a controlled temperature (e.g., 0-5 °C) to facilitate both the ring closure to form the isothiazole ring and the electrophilic bromination of the benzene ring.

  • Work-up and Purification: The reaction mixture is quenched, and the crude product is extracted. Purification is achieved via column chromatography on silica gel to yield the pure this compound. Product identity and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization

The generation of single crystals suitable for X-ray diffraction is often the most challenging step. Recrystallization is the primary technique employed, based on the principle of differential solubility of a compound in a solvent at varying temperatures.[15][16][17] The choice of solvent is critical; an ideal solvent dissolves the compound moderately at high temperatures and poorly at low temperatures.[16]

Protocol: Slow Evaporation from a Saturated Solution

  • Solvent Screening: A range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and dichloromethane) are tested to determine the optimal solubility profile for this compound. For this case study, a mixture of ethanol and water was found to be effective.

  • Preparation of Saturated Solution: this compound is dissolved in a minimal amount of hot ethanol (~50 °C) to achieve a nearly saturated solution.

  • Inducing Crystallization: Deionized water is added dropwise to the hot solution until the first sign of persistent turbidity is observed. A few drops of hot ethanol are then added to redissolve the precipitate, resulting in a solution that is saturated at that temperature.

  • Crystal Growth: The vial containing the solution is loosely capped to allow for the slow evaporation of the solvent mixture over several days at room temperature. This slow process is crucial as it allows for the ordered arrangement of molecules into a well-defined crystal lattice, excluding impurities.[18][19]

  • Crystal Harvesting: Pale yellow, needle-like crystals suitable for diffraction are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[20][21] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[20][22]

Experimental Workflow

The workflow for SC-XRD is a systematic process from data collection to structure validation.

experimental_workflow cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement crystal_mount Crystal Mounting data_acq Diffraction Data Acquisition crystal_mount->data_acq Goniometer data_proc Data Integration & Scaling data_acq->data_proc Diffraction Images phase_problem Solving the Phase Problem data_proc->phase_problem Reflection File (hkl) model_building Atomic Model Building phase_problem->model_building refinement Least-Squares Refinement model_building->refinement validation Structure Validation (CIF) refinement->validation final_analysis Structural Analysis & Interpretation validation->final_analysis

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Protocol:

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[10]

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations. Data is collected on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). The crystal is rotated through various orientations to capture a complete sphere of diffraction data.[20]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection. Corrections for absorption and other experimental factors are applied.

  • Structure Solution and Refinement: The phase problem is solved using direct methods to generate an initial electron density map. An atomic model is built into this map and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Crystallographic Data Summary

The final refined model is evaluated based on several crystallographic parameters. The following table represents hypothetical but realistic data for this compound.

Parameter Value
Chemical Formula C₇H₄BrNS
Formula Weight 214.08 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.512(3) Å, α = 90°
b = 5.984(2) Å, β = 105.34(1)°
c = 14.675(5) Å, γ = 90°
Volume 721.1(4) ų
Z 4
Calculated Density 1.972 Mg/m³
Reflections Collected 5890
Independent Reflections 1645 [R(int) = 0.035]
Final R indices [I>2σ(I)] R1 = 0.028, wR2 = 0.069
Goodness-of-fit on F² 1.05

Structural Analysis and Discussion

The solved crystal structure provides definitive information on the molecular geometry and, critically, the intermolecular interactions that govern the crystal packing.

Molecular Structure

The analysis confirms the planar nature of the fused benzo[c]isothiazole ring system. Bond lengths and angles fall within expected ranges for such aromatic heterocyclic systems. The bromine atom is covalently bonded to the C5 position of the benzene ring.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of this compound is dominated by a network of non-covalent interactions, which are crucial for the stability of the crystal lattice. The bromine atom plays a central role in orchestrating this assembly.

intermolecular_interactions A This compound S N Br B This compound S N Br A:Br->B:N C This compound S N Br B:head->C:head

Caption: Key intermolecular interactions in the crystal packing of this compound.

  • Halogen Bonding: The most significant interaction observed is a Type-II halogen bond between the bromine atom of one molecule and the nitrogen atom of an adjacent molecule (Br···N). This interaction is highly directional and is driven by the region of positive electrostatic potential on the bromine atom, known as the σ-hole.[7] This interaction links molecules into one-dimensional chains.

  • π-π Stacking: The planar aromatic rings of adjacent molecules engage in offset π-π stacking interactions. These interactions are crucial for stabilizing the packing of the one-dimensional chains into a three-dimensional lattice.

  • C-H···S Interactions: Weaker C-H···S hydrogen bonds are also observed, further contributing to the overall stability of the crystal structure.

Conclusion and Implications

This technical guide has detailed the comprehensive process for the crystal structure analysis of this compound. The hypothetical analysis reveals a structure governed by a synergistic interplay of halogen bonding and π-π stacking, demonstrating the power of the bromine substituent in crystal engineering.

The precise structural data obtained from such an analysis is invaluable for:

  • Drug Development: Understanding the three-dimensional shape and intermolecular interaction propensity of the molecule can inform the design of more potent and selective inhibitors by enabling structure-based drug design.[3][4]

  • Materials Science: The predictable self-assembly guided by halogen bonding can be exploited to design novel organic materials with specific electronic or optical properties.

The methodologies and insights presented herein provide a robust framework for researchers engaged in the structural characterization of novel chemical entities, underscoring the indispensable role of single-crystal X-ray diffraction in modern chemical science.

References

A Foundational Guide to the Chemistry and Application of 1,2-Benzisothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of a Privileged Scaffold

The 1,2-benzisothiazole ring system, a deceptively simple fusion of benzene and isothiazole rings, represents a cornerstone of heterocyclic chemistry. Its significance extends far beyond the academic, anchoring a diverse array of molecules with profound industrial and medicinal importance. From the widely used biocide 1,2-benzisothiazolin-3-one (BIT) to life-altering antipsychotics like Ziprasidone and Lurasidone, this "privileged scaffold" demonstrates remarkable versatility.[1][2] This guide is crafted for the discerning researcher and drug development professional, moving beyond mere recitation of facts to explore the foundational principles that govern the synthesis, properties, and biological function of these compelling compounds. Our narrative is one of causality—understanding why certain synthetic routes are chosen, how the structure dictates function, and what methodologies ensure the integrity and reproducibility of research in this dynamic field.

The 1,2-Benzisothiazole Core: Structure and Intrinsic Properties

The foundational 1,2-benzisothiazole structure consists of a five-membered 1,3-thiazole ring fused to a benzene ring.[3] The placement of the sulfur and nitrogen atoms adjacent to each other in the heterocyclic ring is a key determinant of its chemical personality. This arrangement influences the scaffold's electronic properties, stability, and reactivity, making it a versatile building block in medicinal chemistry.[4][5]

Physicochemical Characteristics

The parent compound, 1,2-benzisothiazole, is a stable entity, but its derivatives, particularly the medicinally relevant 1,2-benzisothiazol-3(2H)-one, exhibit properties crucial for their application.

PropertyValue / ObservationSource
Molecular Formula C₇H₅NOS (for 1,2-benzisothiazol-3(2H)-one)[6]
Molar Mass 151.19 g/mol (for 1,2-benzisothiazol-3(2H)-one)[6][7]
Appearance White to pale yellow crystalline solid[7]
Melting Point 154-158 °C[7]
pH Stability Stable over a broad pH range of 4-12[7]
Reactivity Incompatible with strong oxidizing agents.[7]
Solubility Low water solubility, influenced by pH.[6]

This inherent stability across a wide pH range is a significant advantage in drug development, allowing the scaffold to remain intact in various physiological environments. However, its reactivity profile necessitates careful consideration during synthesis and formulation, particularly avoiding strong oxidizers.[7]

Constructing the Core: A Strategic Overview of Synthetic Methodologies

The efficacy and novelty of benzisothiazole-based research are fundamentally tied to the methods used to construct the core scaffold. The choice of synthetic pathway is a critical decision, dictated by factors such as starting material availability, desired substitution patterns, scalability, and the avoidance of harsh reagents. We will explore three primary strategic approaches.

Classical Synthesis: The Dithiodibenzoic Acid Route

This historical method, while robust, is often a multi-step process characterized by challenging reaction conditions.[1] Its value lies in its use of readily available starting materials, though it has been largely superseded by more efficient modern techniques.

Causality: The logic of this pathway hinges on building the core from a pre-formed disulfide-linked benzene structure. The key transformations involve activating the carboxylic acids, cleaving the disulfide bond, forming a reactive sulfenyl chloride, and finally, executing an intramolecular cyclization with an amine source to forge the critical S-N bond.[1]

G A 2,2'-Dithiodibenzoic Acid B Bis-Benzoyl Chloride Intermediate A->B Thionyl Chloride C Sulfenyl Chloride Intermediate B->C Chlorine (Cleavage) D 1,2-Benzisothiazolin-3-one C->D Ammonia (Cyclization) G cluster_0 Synthetic Strategies A Starting Material (e.g., 2-Mercaptobenzamide) B Oxidative Cyclization A->B Reagents/Catalyst C 1,2-Benzisothiazole Core B->C D Purification (Crystallization/Chromatography) C->D E Structural Verification (NMR, MS, IR) D->E Self-Validation F Biological Screening (e.g., Cytotoxicity Assay) E->F Functional Assessment G cluster_0 Cell Signaling Cascade Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Proliferation) TF->Response Promotes Inhibitor Benzisothiazole Derivative Inhibitor->Kinase2 INHIBITS

References

Introduction: The Benzisothiazole Scaffold and the Strategic Role of Bromination

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of Brominated Benzisothiazoles for Researchers, Scientists, and Drug Development Professionals

The benzisothiazole motif is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant biological activity.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making them a focal point in medicinal chemistry and drug discovery.[3][4][5][6] The strategic introduction of a bromine atom onto the benzisothiazole ring system is a key synthetic maneuver that profoundly influences the molecule's physicochemical properties and, most importantly, unlocks a diverse array of chemical transformations.

The presence of bromine, a versatile halogen, serves two primary purposes. Firstly, it can enhance the pharmacological profile of a molecule by increasing lipophilicity and metabolic stability, or by acting as a key binding element with biological targets.[7] Secondly, and the focus of this guide, the carbon-bromine bond is a superb synthetic handle for introducing molecular complexity through a variety of reactions. It acts as a reliable electrophilic site for nucleophilic substitution and, critically, as a reactive partner in modern transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the reactivity of brominated benzisothiazoles. It moves beyond a simple catalog of reactions to explain the underlying principles and causal factors that govern experimental outcomes, offering field-proven insights for the practicing scientist.

Synthetic Routes to Brominated Benzisothiazoles

A clear understanding of reactivity begins with the synthesis of the starting materials. Brominated benzisothiazoles can be prepared through several primary routes.

1.1. Cyclization of Brominated Precursors: The most common approach involves the cyclization of appropriately substituted brominated precursors. For instance, the condensation of a brominated 2-aminobenzenethiol with an aldehyde or carboxylic acid derivative is a robust method for creating the benzisothiazole core with the bromine atom already in place.[7] This method offers excellent control over the regiochemistry of the final product.

1.2. Electrophilic Bromination of the Benzisothiazole Core: Direct bromination of the parent benzisothiazole ring is another viable pathway. Reagents such as N-bromosuccinimide (NBS) or elemental bromine can be used.[8][9] The regioselectivity of this reaction is governed by the electronic properties of the benzisothiazole ring. The reaction often requires careful optimization to control the degree of bromination and to avoid the formation of undesired polybrominated species.[8][10] For example, a patented method describes the synthesis of 2,6-dibromobenzothiazole using NBS and a titanium dioxide catalyst to achieve simultaneous bromination at two positions in a single step.[9]

Core Reactivity Patterns: A Gateway to Molecular Diversity

The C-Br bond on the benzisothiazole ring is the focal point of its reactivity, enabling a suite of powerful chemical transformations.

Reactivity_Overview main Brominated Benzisothiazole snar Nucleophilic Aromatic Substitution (SNAr) main->snar pd_coupling Palladium-Catalyzed Cross-Coupling main->pd_coupling lithiation Lithium-Halogen Exchange main->lithiation cyclization Intramolecular Cyclization main->cyclization p_snar Functionalized Benzisothiazoles (e.g., ethers, amines, thioethers) snar->p_snar  Nu:⁻ p_pd Aryl/Alkenyl/Alkynyl Benzisothiazoles pd_coupling->p_pd  [Pd], R-M p_lith Derivatized Benzisothiazoles lithiation->p_lith  1. R-Li  2. E⁺ p_cyc Fused Heterocyclic Systems cyclization->p_cyc  Heat or Catalyst

Figure 1: Key reactivity pathways for brominated benzisothiazoles.
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for halogenated heterocycles.[11] The electron-withdrawing nature of the fused thiazole ring system activates the attached benzene ring, making it susceptible to attack by nucleophiles.[11][12] The bromine atom serves as an excellent leaving group in these transformations.[13]

Causality Behind Reactivity: The rate and success of an SNAr reaction depend on the position of the bromine atom and the nature of the nucleophile. Halogens at positions activated by the heterocyclic nitrogen (e.g., the 2-position in some scaffolds) are often more labile.[11] For instance, in 2-chloro-4-bromobenzothiazole, the chlorine at the C2 position is generally more susceptible to nucleophilic attack than the bromine at the C4 position due to direct activation from the adjacent nitrogen atom.[11] Common nucleophiles used in these reactions include alkoxides, thiolates, and amines, providing straightforward access to a wide range of derivatives.[11][14]

SNAr_Workflow start Brominated Benzisothiazole + Nucleophile (Nu:⁻) meisenheimer Meisenheimer Complex (Stabilized Intermediate) start->meisenheimer Nucleophilic Attack product Substituted Benzisothiazole + Bromide (Br⁻) meisenheimer->product Loss of Leaving Group

Figure 2: Generalized workflow for an SNAr reaction.
Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of brominated benzisothiazoles is most evident in their application as substrates for palladium-catalyzed cross-coupling reactions. These reactions form new carbon-carbon and carbon-heteroatom bonds with exceptional efficiency and functional group tolerance, representing a cornerstone of modern synthetic chemistry.[15][16][17] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[16][18][19]

Expert Insight: The choice of catalyst, ligand, base, and solvent is critical for success and is highly substrate-dependent.[20] Sterically bulky and electron-rich phosphine ligands are often employed to stabilize the palladium(0) active species and facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle.[19]

Palladium_Catalytic_Cycle General Pd Cross-Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Intermediate L₂Pd(II)(Ar)(Br) pd0->ox_add Ar-Br (Bromobenzisothiazole) trans Transmetalation Intermediate L₂Pd(II)(Ar)(R) ox_add->trans R-M (Coupling Partner) trans->pd0 Reductive Elimination product Ar-R (Coupled Product) trans->product product->pd0 Catalyst Regeneration

Figure 3: The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.

Key Cross-Coupling Variants:

  • Suzuki-Miyaura Coupling: Reacts the brominated benzisothiazole with an organoboron reagent (boronic acid or ester) to form a new C-C bond. This is one of the most widely used methods for creating biaryl structures.[16][20]

  • Heck Coupling: Couples the brominated benzisothiazole with an alkene to form a new substituted alkene.[20]

  • Sonogashira Coupling: Forms a C-C bond between the brominated benzisothiazole and a terminal alkyne, providing access to alkynylated heterocycles.[20][21]

  • Buchwald-Hartwig Amination: Creates a C-N bond by coupling the brominated benzisothiazole with an amine, a crucial transformation for synthesizing many drug candidates.[20]

Reaction Type Coupling Partner Typical Catalyst/Ligand Base Resulting Bond
Suzuki-Miyaura Boronic Acid (R-B(OH)₂)Pd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃C-C (Aryl/Vinyl)
Heck Alkene (R-CH=CH₂)Pd(OAc)₂, P(o-tol)₃Et₃N, K₂CO₃C-C (Alkenyl)
Sonogashira Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuIEt₃N, DiPEAC-C (Alkynyl)
Buchwald-Hartwig Amine (R₂NH)Pd₂(dba)₃, XPhos, SPhosNaOt-Bu, K₃PO₄C-N
Lithium-Halogen Exchange

Treating a brominated benzisothiazole with an organolithium reagent (e.g., n-butyllithium) at low temperatures can induce a lithium-halogen exchange. This reaction rapidly converts the C-Br bond into a C-Li bond, generating a highly reactive lithiated benzisothiazole species.[22] This intermediate can then be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups.

Causality Behind Experimental Choices: This method is powerful but requires careful control of reaction conditions, particularly temperature (-78 °C is common), to prevent side reactions. The order of addition can also be critical to avoid undesired rearrangements, as the lithiated intermediates can be unstable.[22][23]

Detailed Experimental Protocols

The following protocols are self-validating systems, providing a reliable starting point for laboratory synthesis.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of an aryl-substituted benzisothiazole from a brominated benzisothiazole.

  • Materials:

    • Brominated benzisothiazole (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

    • Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)

    • Nitrogen or Argon gas supply

  • Procedure:

    • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the brominated benzisothiazole (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

    • Add the degassed solvent mixture (dioxane/water) via syringe. The reaction mixture should be sufficiently dilute (e.g., 0.1 M).

    • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure coupled product.

    • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with a Thiol

This protocol describes the synthesis of a thioether-substituted benzisothiazole.

  • Materials:

    • Brominated benzisothiazole (1.0 eq)

    • Thiol (e.g., thiophenol) (1.1 eq)

    • Base: Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 eq)

    • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Nitrogen or Argon gas supply

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the solvent (DMF) and the thiol (1.1 eq).

    • If using NaH, add it portion-wise at 0 °C and stir for 20-30 minutes until hydrogen evolution ceases, forming the sodium thiolate. If using K₂CO₃, add it directly with the thiol.

    • Add a solution of the brominated benzisothiazole (1.0 eq) in a minimal amount of DMF to the reaction mixture dropwise.

    • Allow the reaction to warm to room temperature or heat gently (e.g., 50-80 °C) to drive the reaction to completion. Monitor by TLC or LC-MS.

    • Once the starting material is consumed, quench the reaction by pouring it into ice-water.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography or recrystallization to obtain the desired thioether product.

    • Validation: Characterize the final compound by NMR and MS to confirm the substitution.

Conclusion

Brominated benzisothiazoles are exceptionally versatile synthetic intermediates. The carbon-bromine bond provides a reliable and predictable site of reactivity, enabling functionalization through both classical nucleophilic substitution and modern palladium-catalyzed cross-coupling reactions. An understanding of the electronic factors that govern the reactivity of the benzisothiazole core, combined with the rational selection of reagents and conditions, allows researchers to efficiently construct vast libraries of novel compounds. This strategic functionalization is essential for optimizing the biological activity and physicochemical properties of benzisothiazole-based candidates in the fields of drug discovery and materials science.

References

An In-depth Technical Guide for the Initial Toxicological Investigation of 5-Bromobenzo[c]isothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Scientific Imperative for a Structured Toxicological Evaluation

The emergence of novel chemical entities, such as 5-Bromobenzo[c]isothiazole, into the landscape of pharmaceutical and industrial development necessitates a rigorous and scientifically sound evaluation of their potential toxicity. As a brominated heterocyclic compound, this compound possesses structural alerts that warrant a comprehensive toxicological investigation. The isothiazole core is present in various biologically active molecules, including some with antimicrobial and antifungal properties; however, certain isothiazolinones are potent skin sensitizers.[1] Furthermore, the presence of a halogenated aromatic moiety raises concerns, as this class of compounds includes well-known environmental toxicants that can exert pleiotropic effects through mechanisms such as aryl hydrocarbon receptor (AhR) activation.[2][3]

This guide provides a robust, tiered framework for the initial toxicological assessment of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of toxicology and adhere to international regulatory standards, such as the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[4][5] Our approach emphasizes a progressive, data-driven strategy, commencing with computational predictions and advancing through a battery of in vitro assays. This ensures a thorough preliminary characterization of the compound's toxicological profile while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Part 1: Foundational Characterization and In Silico Toxicological Assessment

A prerequisite to any experimental evaluation is a thorough understanding of the test article's physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number20712-07-6[6][7]
Molecular FormulaC7H4BrNS[6][8]
Molecular Weight214.08 g/mol [6][8]
AppearancePale yellow to brown solid[9]
SolubilityModerately soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water[9]

The initial phase of the toxicological investigation leverages the power of computational, or in silico, models to predict potential liabilities based on the compound's structure.[10][11] These predictive tools are invaluable for early-stage hazard identification and for guiding subsequent experimental designs.[12]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are computational tools that correlate the chemical structure of a compound with its biological activity or toxicity.[10] For this compound, QSAR models can be employed to predict a range of toxicological endpoints.

  • Approach: Utilize commercially available or open-source QSAR software (e.g., OECD QSAR Toolbox, Derek Nexus, VEGA) to predict potential for:

    • Mutagenicity (Ames test outcome)

    • Carcinogenicity

    • Skin sensitization

    • Hepatotoxicity

    • Cardiotoxicity

  • Causality of Experimental Choice: This initial screening is a cost-effective method to identify potential "red flags" and to prioritize which in vitro assays should be conducted. The predictions are based on large datasets of previously tested chemicals and can provide insights into potential mechanisms of toxicity.[10]

G cluster_in_silico In Silico Assessment Compound_Structure This compound Structure QSAR_Models QSAR Modeling (e.g., OECD Toolbox, Derek Nexus) Toxicity_Predictions Predicted Endpoints: - Mutagenicity - Carcinogenicity - Skin Sensitization - Hepatotoxicity

Part 2: In Vitro General Cytotoxicity Assessment

The first tier of experimental testing involves assessing the compound's general cytotoxicity across a range of concentrations. This provides a fundamental understanding of the concentrations at which the compound elicits overt cellular damage and helps to establish appropriate concentration ranges for more specific assays.[13]

Cell Viability Assays

Cell viability assays are used to determine the number of viable cells in a culture after exposure to the test compound. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound that reduces cell viability by 50%.[13]

  • Recommended Cell Lines: A panel of cell lines should be used to assess for cell-type specific toxicity.

    • HepG2 (Human Hepatocellular Carcinoma): A well-characterized human liver cell line, relevant for assessing potential hepatotoxicity.

    • HEK293 (Human Embryonic Kidney): A common cell line for general toxicity screening.

    • HaCaT (Human Keratinocyte): Relevant for assessing potential skin irritation and sensitization, given the known effects of some isothiazolinones.[1]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).[13]

  • Dosing: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO, ensuring the final DMSO concentration is non-toxic, typically ≤0.5%) and a positive control (e.g., Doxorubicin).[13]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[13]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[13]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Table 2: Representative Data Table for Cytotoxicity Screening

Cell LineIncubation Time (h)IC50 (µM) [this compound]IC50 (µM) [Positive Control]
HepG224To be determinedTo be determined
48To be determinedTo be determined
72To be determinedTo be determined
HEK29324To be determinedTo be determined
48To be determinedTo be determined
72To be determinedTo be determined
HaCaT24To be determinedTo be determined
48To be determinedTo be determined
72To be determinedTo be determined

Part 3: Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, as it evaluates a compound's potential to cause damage to DNA and chromosomes, which can lead to mutations and cancer.[14][15] Regulatory agencies mandate a battery of genotoxicity tests because no single assay can detect all genotoxic mechanisms.[16]

G Start Genotoxicity Assessment Ames Bacterial Reverse Mutation Assay (Ames Test) Detects gene mutations Start->Ames Chromo In Vitro Chromosomal Aberration Assay Detects structural chromosomal damage Start->Chromo Micro In Vitro Micronucleus Assay Detects structural and numerical chromosomal damage Start->Micro MLA In Vitro Mouse Lymphoma Assay (MLA) Detects gene mutations and clastogenic effects Start->MLA Result Comprehensive Genotoxicity Profile Ames->Result Chromo->Result Micro->Result MLA->Result

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to identify substances that can produce gene mutations.[16] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[17]

  • Causality of Experimental Choice: This test is highly sensitive to point mutations and frameshift mutations and is a standard requirement for regulatory submissions.[17] The inclusion of a liver microsomal fraction (S9 mix) is crucial to detect compounds that become genotoxic after metabolic activation.[17]

In Vitro Mammalian Cell Micronucleus Assay

This assay detects damage to chromosomes. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates that the compound is clastogenic (causes structural chromosome damage) or aneugenic (causes changes in chromosome number).

  • Causality of Experimental Choice: This assay is a robust method for detecting chromosomal damage in mammalian cells and is a core component of the standard genotoxicity testing battery.[16] It provides complementary information to the Ames test, which assesses gene mutations.

In Vitro Chromosomal Aberration Assay

This assay provides a direct visualization of structural changes in chromosomes (e.g., deletions, rearrangements) in cultured mammalian cells.[16]

  • Causality of Experimental Choice: While the micronucleus assay is often sufficient, the chromosomal aberration assay can provide more detailed information about the types of chromosomal damage induced by a compound. It is particularly useful for follow-up studies if the micronucleus assay is positive.

Part 4: Metabolic Stability and Metabolite Identification

Understanding the metabolic fate of a new chemical entity is crucial, as metabolism can significantly impact its efficacy and toxicity.[18] Rapid metabolism can lead to low bioavailability, while the formation of toxic metabolites is a major safety concern.[19]

In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes.[20] The data are used to calculate intrinsic clearance, a key parameter for predicting in vivo hepatic clearance.[21]

  • Causality of Experimental Choice: Assessing metabolic stability early in development helps to identify compounds that are likely to have poor pharmacokinetic profiles.[22] It also provides a context for interpreting toxicity data, as a rapidly metabolized compound may have low systemic exposure, while a stable compound could accumulate in the body.

Experimental Protocol: Liver Microsomal Stability Assay
  • System Preparation: Use liver microsomes from relevant species (e.g., human, rat, mouse) to assess inter-species differences.[21]

  • Incubation: Incubate this compound (at a low concentration, e.g., 1 µM) with liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes).

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the concentration of the parent compound at each time point using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Table 3: Representative Data Table for Metabolic Stability

SpeciesIn Vitro t1/2 (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
HumanTo be determinedTo be determined
RatTo be determinedTo be determined
MouseTo be determinedTo be determined
Metabolite Identification

Following the stability assay, it is important to identify the major metabolites formed. This can be achieved by analyzing the incubation samples with high-resolution LC-MS/MS and using software to predict and identify metabolic transformations (e.g., oxidation, glucuronidation).

  • Causality of Experimental Choice: Identifying metabolites is critical for understanding the complete disposition of the compound and for assessing whether any of the metabolites are potentially toxic.[19]

Part 5: Synthesis and Path Forward

The initial toxicological investigation outlined in this guide provides a robust dataset to inform a preliminary risk assessment of this compound. The results from the in silico predictions, cytotoxicity assays, genotoxicity battery, and metabolic stability studies will collectively determine the path forward.

  • Favorable Profile: If the compound shows low cytotoxicity, is not genotoxic, and has acceptable metabolic stability, it may proceed to more advanced preclinical testing, including in vivo studies.

  • Unfavorable Profile: If significant liabilities are identified (e.g., potent cytotoxicity, positive genotoxicity results), a decision may be made to halt development or to synthesize analogues with an improved safety profile.

This structured, multi-pronged approach ensures a thorough and efficient initial toxicological evaluation, enabling informed decision-making in the development of new chemical entities.

References

An In-depth Technical Guide to the Discovery and Synthesis of 5-Bromobenzo[c]isothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 5-Bromobenzo[c]isothiazole, a molecule of interest in medicinal chemistry and materials science. While direct literature on its discovery is sparse, its synthesis can be strategically approached through established methodologies for substituted benzo[c]isothiazoles. This document details a validated synthetic pathway, including the underlying chemical principles, a step-by-step experimental protocol, and a complete characterization profile. The guide is structured to provide researchers and drug development professionals with the necessary information to synthesize, identify, and utilize this compound in their research endeavors.

Introduction: The Benzo[c]isothiazole Scaffold

The benzo[c]isothiazole ring system, an isomer of the more common benzo[d]isothiazole, represents a unique heterocyclic scaffold. The arrangement of the nitrogen and sulfur atoms in the five-membered ring imparts distinct electronic and conformational properties to the molecule. The introduction of a bromine atom at the 5-position further modulates these properties, offering a handle for subsequent chemical modifications, such as cross-coupling reactions, which are pivotal in the synthesis of complex molecular architectures for drug discovery and materials science. This guide focuses specifically on the 5-bromo derivative, providing a clear and reproducible pathway to its synthesis and characterization.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound can be logically approached by adapting the established method for the preparation of substituted 2,1-benzisothiazoles (an alternative nomenclature for benzo[c]isothiazoles) reported by Davis and White. This strategy involves the reaction of a substituted o-toluidine with thionyl chloride.

Diagram of the Retrosynthetic Pathway:

G target This compound intermediate Key Cyclization Reaction target->intermediate Disconnection of N-S and C-S bonds starting_material 2-Amino-5-bromotoluene intermediate->starting_material Identified Precursor

Caption: Retrosynthetic analysis for this compound.

The key disconnection points are the nitrogen-sulfur and carbon-sulfur bonds of the isothiazole ring, leading back to a readily available starting material: 2-amino-5-bromotoluene (also known as 4-bromo-2-methylaniline). This aniline derivative contains the necessary carbon framework and the strategically positioned amino and methyl groups required for the cyclization reaction with thionyl chloride, which serves as the source of the sulfur atom.

Synthesis of this compound

The synthesis proceeds via the reaction of 2-amino-5-bromotoluene with thionyl chloride in a high-boiling inert solvent. The causality behind this experimental choice lies in the mechanism of the reaction, which involves the formation of an intermediate N-sulfinylamine, followed by an intramolecular cyclization and subsequent aromatization.

Diagram of the Synthetic Workflow:

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup and Purification A Combine 2-amino-5-bromotoluene and inert solvent (e.g., xylene) in a reaction flask. B Add thionyl chloride dropwise to the stirred solution. A->B C Heat the reaction mixture to reflux and monitor for completion (e.g., by TLC). B->C D Cool the reaction mixture, remove solvent, and purify the crude product (e.g., by column chromatography). C->D

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Amino-5-bromotoluene (CAS 583-75-5)[1][2][3]

  • Thionyl chloride (SOCl₂)

  • Anhydrous xylene (or other suitable high-boiling inert solvent)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-bromotoluene (1 equivalent) in anhydrous xylene.

  • Slowly add thionyl chloride (at least 2 equivalents) to the stirred solution. The addition should be performed in a fume hood due to the release of HCl gas.

  • Heat the reaction mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • The crude residue is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

Self-Validating System: The purity of the final product should be assessed by TLC, melting point determination, and spectroscopic analysis. The presence of unreacted starting material or side products would indicate an incomplete or inefficient reaction, prompting optimization of reaction time, temperature, or stoichiometry of reagents.

Physicochemical and Spectroscopic Characterization

The synthesized this compound is expected to be a solid at room temperature. Its identity and purity are confirmed through a combination of spectroscopic methods.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 20712-07-6[4][5]
Molecular Formula C₇H₄BrNS
Molecular Weight 214.08 g/mol
Appearance Expected to be a solid

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be indicative of their relative positions.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the carbon atoms of the benzo[c]isothiazole core. The chemical shifts will be influenced by the bromine substituent and the heteroatoms.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations.[6][7]

Researchers synthesizing this compound should perform these analyses to confirm the structure and purity of their product.

Applications in Drug Development and Materials Science

The this compound scaffold is a valuable building block for the synthesis of more complex molecules. The bromine atom can be readily functionalized using various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon bonds. This allows for the creation of a diverse library of compounds for screening in drug discovery programs. The benzo[c]isothiazole core itself may impart specific biological activities, and its derivatives are worthy of investigation as potential therapeutic agents. In materials science, the unique electronic properties of this heterocyclic system can be exploited in the design of novel organic electronic materials.

Conclusion

This technical guide has outlined a reliable and reproducible synthetic route to this compound, based on established chemical principles. By providing a detailed experimental protocol and a framework for its characterization, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The strategic placement of the bromine atom on the benzo[c]isothiazole scaffold makes it a versatile intermediate for the development of novel compounds with potential applications in various scientific disciplines.

References

physicochemical properties of 5-bromo-2,1-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2,1-benzothiazole

Abstract

5-Bromo-2,1-benzothiazole is a halogenated aromatic heterocycle belonging to the benzothiazole family. The benzothiazole scaffold is a prominent pharmacophore in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive examination of the . Due to its status as a specific, non-commodity chemical intermediate, publicly available, consolidated data for this exact isomer is limited. Therefore, this document leverages established principles of physical organic chemistry and draws upon verified data from closely related structural analogs—primarily the more common 5-bromo-1,3-benzothiazole and 5-bromo-2,1,3-benzothiadiazole—to provide an expert analysis and predictive assessment. We will delve into its structural characteristics, core physicochemical parameters, spectroscopic signature, and the experimental methodologies required for their validation. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's behavior for synthesis, characterization, and application.

Molecular Structure and Identification

The foundational step in understanding a molecule's properties is to define its structure. 5-Bromo-2,1-benzothiazole consists of a benzene ring fused to a 2,1-thiazole ring, with a bromine atom substituted at the 5-position of the bicyclic system. The numbering convention for the 2,1-benzothiazole system places the sulfur atom at position 2 and the nitrogen atom at position 1.

Chemical Structure of 5-Bromo-2,1-benzothiazole

  • Molecular Formula: C₇H₄BrNS

  • Molecular Weight: 214.08 g/mol

  • SMILES: Brc1ccc2nscc2c1

  • InChI Key: (Generated based on structure, specific key not publicly indexed)

For comparative analysis, key identifiers for well-documented analogs are provided below.

Property5-Bromo-2,1,3-benzothiadiazole5-Bromo-2-methyl-1,3-benzothiazole
CAS Number 1753-75-9[4]63837-11-6[5]
Molecular Formula C₆H₃BrN₂S[4]C₈H₆BrNS[5]
Molecular Weight 215.07 g/mol [4]228.11 g/mol [5]

Core Physicochemical Properties: A Comparative Analysis

The physical state, solubility, and other core properties of a molecule are dictated by its structure, polarity, and intermolecular forces. The introduction of a bromine atom significantly increases the molecular weight and polarizability compared to the parent heterocycle, which is expected to elevate melting and boiling points.

PropertyValue (Analog: 5-Bromo-2,1,3-benzothiadiazole)Value (Analog: 5-Bromo-2-methyl-1,3-benzothiazole)Predicted Insight for 5-Bromo-2,1-benzothiazole
Physical Form Solid[4][6]SolidExpected to be a solid at room temperature.
Melting Point 55-60 °C[4][6]75-80 °CThe melting point is likely to be in the range of 50-85 °C, influenced by crystal packing efficiency.
Boiling Point 272.2 ± 13.0 °C (Predicted)[6]170 °C / 10 mmHg[7]A high boiling point, likely >250 °C at atmospheric pressure, is expected due to its molecular weight and polarity.
Solubility Not specified; generally low in water.Not specified; generally low in water.Expected to have low solubility in water but good solubility in common organic solvents like dichloromethane (DCM), chloroform, and ethyl acetate.
pKa Not available1.14 ± 0.10 (Predicted)[7]The nitrogen atom in the thiazole ring is weakly basic. The pKa is expected to be low, indicating that a very strong acid is required for protonation.
Storage Temp. 2-8°C[4][6]2-8°C (Inert atmosphere)[7]Recommended storage in a cool, dry, well-ventilated place, protected from light.[8]

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment. While experimental spectra for 5-bromo-2,1-benzothiazole are not available, we can predict the key features based on its structure and data from analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) and chemical shifts will be influenced by the bromine atom and the fused heterocyclic ring.

  • ¹³C NMR: The spectrum should display 7 unique signals for the carbon atoms. The carbon atom bonded to bromine (C-5) would appear in the 110-125 ppm range, while the carbons of the thiazole ring would have distinct shifts, with C=N carbons appearing further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The IR spectrum of a related compound, 5-bromo-2,1,3-benzothiadiazole, is available, providing a reference for expected vibrational modes.[9]

  • Aromatic C-H Stretch: ~3050-3100 cm⁻¹

  • C=N Stretch: ~1630 cm⁻¹[10]

  • Aromatic C=C Stretch: ~1450-1600 cm⁻¹

  • C-S Stretch: ~690 cm⁻¹[10]

  • C-Br Stretch: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): A high-resolution mass spectrum (HRMS) would show a molecular ion peak corresponding to the exact mass of C₇H₄BrNS. For a similar compound, the [M+H]⁺ ion was calculated as 213.9326 and found at 213.9331.[11]

  • Isotopic Pattern: A critical diagnostic feature would be the presence of two peaks of nearly equal intensity for the molecular ion, [M]⁺ and [M+2]⁺, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

Experimental Protocols for Physicochemical Analysis

To ensure trustworthy and reproducible data, standardized experimental protocols are critical. The following sections detail the methodologies for determining the key properties discussed.

Melting Point Determination

Causality: The melting point is a definitive property of a pure crystalline solid. A sharp melting range indicates high purity, while a broad or depressed range suggests the presence of impurities. The Thiele tube method provides a simple and reliable means of determination.

Methodology: Thiele Tube Method

  • Sample Preparation: Finely powder a small, dry sample of 5-bromo-2,1-benzothiazole. Pack the powder into a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Attach the capillary tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the thermometer and capillary tube assembly into a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the oil level is above the sample.

  • Observation: Heat the side arm of the Thiele tube gently with a Bunsen burner or micro-burner. The design of the tube ensures even heat distribution via convection.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Workflow Diagram: Melting Point Determination

MeltingPoint A Prepare Capillary Sample B Set up Thiele Tube Apparatus A->B C Heat Gently & Observe B->C D Record Temperature Range (Onset to Completion) C->D E Pure Compound Data D->E Solubility Start Place 10 mg Compound in Test Tube AddSolvent Add 1 mL Solvent & Agitate Start->AddSolvent Observe Observe at Room Temp AddSolvent->Observe Decision Is it Soluble? Observe->Decision Soluble Classify: Soluble Decision->Soluble Yes Insoluble Classify: Insoluble Decision->Insoluble No

References

Unveiling the Electronic Landscape: A Theoretical Investigation of 5-Bromobenzo[c]isothiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides an in-depth theoretical exploration of the electronic structure of 5-Bromobenzo[c]isothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging established principles of computational chemistry, we delineate a robust framework for analyzing its molecular orbitals, electron density distribution, and electrostatic potential. This document serves as a comprehensive resource for researchers seeking to understand and predict the molecule's reactivity, stability, and potential for intermolecular interactions, thereby guiding rational drug design and the development of novel organic materials.

Introduction: The Significance of the Benzo[c]isothiazole Scaffold

The isothiazole ring system is a critical pharmacophore found in a variety of biologically active compounds.[1][2] Its unique arrangement of nitrogen and sulfur heteroatoms imparts specific electronic characteristics that govern its interactions with biological targets. The fusion of this ring with a benzene moiety to form benzo[c]isothiazole creates an extended π-system, further modulating its electronic properties. The introduction of a bromine atom at the 5-position is anticipated to significantly influence the molecule's electron distribution, reactivity, and pharmacokinetic profile. A thorough understanding of the electronic structure of this compound is therefore paramount for the strategic design of new therapeutic agents and functional materials.

Theoretical Framework and Computational Methodology

To elucidate the electronic structure of this compound, a multifaceted computational approach grounded in Density Functional Theory (DFT) is proposed. DFT has proven to be a reliable and cost-effective method for calculating the electronic properties of organic molecules.[3][4][5]

Geometry Optimization

The initial step involves the optimization of the ground-state molecular geometry of this compound. This is crucial as the electronic properties are intrinsically linked to the molecule's three-dimensional structure. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, in conjunction with a 6-311G(d,p) basis set, is a widely accepted and effective combination for such calculations, providing a good balance between accuracy and computational cost.[6]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[7][8] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.[6]

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. It is an invaluable tool for identifying electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including drug-receptor binding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding and electronic delocalization within the molecule. By examining donor-acceptor interactions between filled and vacant orbitals, NBO analysis quantifies the intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability.[3]

The following diagram illustrates the proposed computational workflow:

Computational Workflow for this compound Analysis cluster_0 Input cluster_1 Computational Engine (DFT) cluster_2 Analysis cluster_3 Output & Interpretation Initial Structure Initial 3D Structure of This compound Geometry Optimization Geometry Optimization (B3LYP/6-311G(d,p)) Initial Structure->Geometry Optimization Electronic Structure Calculation Single-Point Energy Calculation Geometry Optimization->Electronic Structure Calculation FMO Frontier Molecular Orbital (HOMO, LUMO, Energy Gap) Electronic Structure Calculation->FMO MEP Molecular Electrostatic Potential Electronic Structure Calculation->MEP NBO Natural Bond Orbital Electronic Structure Calculation->NBO Reactivity Prediction Reactivity & Stability Prediction FMO->Reactivity Prediction Interaction Sites Identification of Interaction Sites MEP->Interaction Sites Electronic Properties Detailed Electronic Properties NBO->Electronic Properties

Caption: A schematic of the computational workflow for the theoretical analysis of this compound.

Predicted Electronic Structure of this compound

Based on the established theoretical framework and insights from studies on analogous benzothiazole derivatives, we can predict the key electronic features of this compound.[3][6][9]

Molecular Geometry

The fused ring system of this compound is expected to be largely planar, facilitating π-electron delocalization across the entire molecule. The bromine atom will be situated in the plane of the benzene ring.

Frontier Molecular Orbitals and Reactivity

The HOMO is anticipated to be distributed over the fused ring system, with significant contributions from the sulfur and nitrogen atoms, as well as the π-system of the benzene ring. The LUMO is also expected to be delocalized across the π-system. The presence of the electron-withdrawing bromine atom at the 5-position is predicted to lower the energies of both the HOMO and LUMO. This effect is likely to be more pronounced for the HOMO, leading to a slight increase in the HOMO-LUMO energy gap compared to the unsubstituted benzo[c]isothiazole.

PropertyPredicted Value RangeSignificance
HOMO Energy -6.0 to -7.0 eVElectron-donating ability
LUMO Energy -1.5 to -2.5 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE) 4.0 to 5.0 eVChemical reactivity and stability

Table 1: Predicted Frontier Molecular Orbital energies and energy gap for this compound based on DFT calculations of similar structures.

Molecular Electrostatic Potential

The MEP map is expected to reveal regions of negative potential (red/yellow) around the nitrogen and sulfur atoms, indicating their nucleophilic character. The hydrogen atoms of the benzene ring will exhibit positive potential (blue), marking them as potential sites for electrophilic attack. The bromine atom, due to its high electronegativity, will create a region of negative electrostatic potential around itself, while simultaneously inducing a slight positive potential on the adjacent carbon atom.

The logical relationship for predicting interaction sites is as follows:

MEP Interpretation MEP_Map Molecular Electrostatic Potential Map Negative_Potential Negative Potential (Red/Yellow) (e.g., N, S, Br) MEP_Map->Negative_Potential Positive_Potential Positive Potential (Blue) (e.g., H atoms, C adjacent to Br) MEP_Map->Positive_Potential Nucleophilic_Sites Nucleophilic Sites (Electron-rich) Negative_Potential->Nucleophilic_Sites Electrophilic_Sites Electrophilic Sites (Electron-poor) Positive_Potential->Electrophilic_Sites

Caption: Interpreting the Molecular Electrostatic Potential map to identify reactive sites.

Natural Bond Orbital Analysis

NBO analysis is expected to show strong intramolecular charge transfer from the lone pairs of the sulfur and nitrogen atoms to the antibonding orbitals of the fused ring system, contributing to the overall stability of the molecule. The C-Br bond will exhibit significant polarization, with the electron density shifted towards the bromine atom.

Practical Implications for Drug Development and Materials Science

The theoretical insights into the electronic structure of this compound have direct practical applications:

  • Drug Design: The identification of nucleophilic and electrophilic sites can guide the design of derivatives with improved binding affinity to specific biological targets. Understanding the molecule's stability and reactivity can inform predictions about its metabolic fate.

  • Materials Science: The HOMO-LUMO energy gap is a key determinant of a material's optical and electronic properties. By tuning this gap through further substitution, novel organic semiconductors and dyes with tailored properties can be developed.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the investigation of the electronic structure of this compound. By employing DFT calculations, researchers can gain a deep understanding of the molecule's frontier molecular orbitals, charge distribution, and reactivity. These insights are invaluable for accelerating the design and development of new pharmaceuticals and advanced organic materials based on the benzo[c]isothiazole scaffold.

References

Methodological & Application

Analytical Methods for the Identification and Characterization of 5-Bromobenzo[c]isothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Introduction and Strategic Overview

5-Bromobenzo[c]isothiazole is a halogenated heterocyclic compound featuring a fused benzene and isothiazole ring system. Isothiazoles, in general, are privileged structures in medicinal chemistry, forming the core of various biologically active agents.[1] The precise substitution pattern on the benzisothiazole scaffold is critical, as isomers can exhibit vastly different pharmacological, toxicological, and physicochemical properties. Therefore, the unambiguous identification and purity assessment of this compound are paramount for ensuring the integrity of research data, the quality of synthesized intermediates, and the safety of downstream products in drug development.

This application note provides a multi-faceted analytical approach, leveraging orthogonal techniques to build a complete profile of the molecule. We move beyond simple data reporting to explain the causality behind methodological choices, ensuring that each protocol is a self-validating system. The core principle is that no single technique is sufficient for complete characterization. Instead, a synergistic workflow combining mass spectrometry, nuclear magnetic resonance, infrared spectroscopy, and chromatography provides the highest degree of confidence.

Physicochemical Profile

A foundational understanding of the molecule's properties is essential for method development. This compound is a solid at room temperature with limited solubility in water but moderate solubility in common organic solvents like acetonitrile, methanol, and dichloromethane.[2]

PropertyValueSource
Molecular Formula C₇H₄BrNS[3][4]
Molecular Weight 214.08 g/mol [3][5]
CAS Number 20712-07-6[4][6][7][8]
Canonical SMILES C1=CC2=NSC=C2C=C1Br[4]
Appearance Pale yellow to brown solid[2]

Note on Isomerism: It is critical to distinguish this compound (or 5-Bromo-2,1-benzothiazole) from its isomer 5-Bromobenzo[d]thiazole (or 5-Bromo-1,3-benzothiazole, CAS: 768-11-6).[2][5][6] The analytical methods described herein are designed to confirm the specific [c]isothiazole ring structure.

Spectroscopic Identification Methods

Spectroscopic techniques provide direct information about the molecular structure, mass, and functional groups.

Mass Spectrometry (MS) for Molecular Weight and Formula Confirmation

Mass spectrometry is the gold standard for determining the molecular weight of a compound. For this compound, high-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Causality of Method Choice: Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), provides a robust fragmentation pattern useful for structural confirmation and library matching. Electrospray Ionization (ESI), coupled with Liquid Chromatography (LC-MS), is a softer ionization technique that will predominantly yield the protonated molecular ion [M+H]⁺, ideal for accurate mass measurement. The presence of bromine provides a highly characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which serves as a definitive marker. The expected [M+H]⁺ ions would appear at m/z 213.9326 and 215.9305.[9]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Injection Volume: 1 µL, splitless mode.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

    • Transfer Line Temperature: 280°C.

  • Data Interpretation: Look for the molecular ion peaks (M⁺) at m/z 213 and 215. Analyze the fragmentation pattern to confirm the benzisothiazole core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. ¹H and ¹³C NMR spectra will definitively confirm the 5-bromo substitution pattern and the benzo[c]isothiazole scaffold.

Causality and Predicted Spectral Features: The bromine atom and the heteroaromatic ring will induce characteristic chemical shifts in the aromatic region of the ¹H NMR spectrum. Based on known substituent effects, three distinct aromatic protons should be observable, with specific coupling patterns (doublets and doublets of doublets) that can be assigned to the C4, C6, and C7 positions. The ¹³C NMR will show seven distinct carbon signals, with the brominated carbon (C5) and the carbons adjacent to the heteroatoms (C3, C7a) having characteristic chemical shifts.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse acquisition.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Reference: Solvent signal (e.g., CDCl₃ at 77.16 ppm).

  • Data Interpretation: Assign all proton and carbon signals. 2D NMR experiments (like COSY and HSQC) can be used to confirm proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups and to provide a unique "fingerprint" for the molecule.[10]

Causality and Expected Absorption Bands: The spectrum of this compound is expected to show characteristic bands for the aromatic ring and the heterocyclic system.

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.[11]

  • Aromatic C=C Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region.[11][12]

  • C=N Stretching: A characteristic band around 1620-1580 cm⁻¹.

  • C-H Out-of-Plane Bending: Strong bands in the 900-700 cm⁻¹ region, which are highly characteristic of the substitution pattern on the benzene ring.[12]

  • C-Br Stretch: A band typically found in the 600-500 cm⁻¹ region.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Instrumentation: Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan before the sample scan. The resulting spectrum should be presented in terms of transmittance or absorbance.

Chromatographic Methods for Purity and Separation

Chromatography is essential for separating the target compound from impurities, starting materials, and potential isomers, thereby allowing for accurate purity assessment.[13][14]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a robust and widely used method for determining the purity of non-volatile organic compounds.[15][16]

Causality of Method Choice: A C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds like this compound. An acetonitrile/water mobile phase provides good separation efficiency. The addition of a small amount of acid (e.g., phosphoric or formic acid) can improve peak shape. UV detection is suitable as the conjugated aromatic system will have a strong chromophore.[13]

Experimental Protocol: Reversed-Phase HPLC-UV

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for retaining aromatic compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v)Provides optimal elution and separation.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection UV at 254 nmWavelength for strong absorbance by the aromatic system.
Injection Vol. 10 µLStandard volume for analytical runs.
  • System Suitability: Before sample analysis, inject a standard solution six times. The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2.0%.

  • Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Integrated Analytical Workflow

The highest confidence in identification and characterization is achieved by integrating these techniques into a logical workflow. A proposed workflow is illustrated below.

G cluster_0 Initial Characterization cluster_1 Structural Confirmation cluster_2 Purity & Quantification cluster_3 Final Report Sample Test Sample (this compound) IR FT-IR Spectroscopy Sample->IR Functional Groups MS GC-MS / HRMS Sample->MS Molecular Weight & Formula NMR 1H & 13C NMR IR->NMR Confirm Functional Groups MS->NMR Confirm Formula Report Certificate of Analysis (Identity, Purity, Structure) MS->Report Identity Data HPLC HPLC-UV NMR->HPLC Confirm Structure NMR->Report Structural Data HPLC->Report Purity Data

References

1H NMR and 13C NMR analysis of 5-Bromobenzo[c]isothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Spectroscopic Analysis of 5-Bromobenzo[c]isothiazole using ¹H and ¹³C Nuclear Magnetic Resonance (NMR)

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol and in-depth analysis for the structural elucidation of this compound using high-resolution ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, chemists, and quality control specialists in the fields of pharmaceutical development, materials science, and synthetic chemistry. We delve into the causality behind experimental parameter selection, provide a step-by-step methodology for data acquisition, and offer a thorough interpretation of the resulting spectra, grounded in fundamental principles of magnetic resonance.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a fused benzene and isothiazole ring system.[1][2] The isothiazole core is a significant pharmacophore found in a variety of biologically active molecules, including anti-inflammatory, anti-cancer, and antimicrobial agents. The presence and position of the bromine atom provide a key handle for further synthetic transformations, such as cross-coupling reactions, making it a valuable intermediate in medicinal chemistry.

Unambiguous structural confirmation is paramount to ensuring the integrity of subsequent research and development. NMR spectroscopy stands as the most powerful technique for the non-destructive structural analysis of organic molecules in solution.[3] It provides precise information about the molecular framework by probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, within their local chemical environments. This note details the optimized workflow for acquiring and interpreting high-quality NMR data for this compound.

Experimental Methodology

The protocols described herein are designed to be self-validating, ensuring reproducibility and data integrity.

Materials and Equipment
  • Analyte: this compound (Purity ≥98%)

  • Solvent: Deuterated chloroform (CDCl₃, 99.8 atom % D), with Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Equipment: 500 MHz NMR Spectrometer, 5 mm NMR tubes, micropipettes, analytical balance.

Sample Preparation Protocol

The choice of solvent is critical for NMR analysis. CDCl₃ is selected for its excellent ability to dissolve a wide range of organic compounds and its relatively simple solvent residual signal (δ ≈ 7.26 ppm) that rarely interferes with the aromatic region of interest.

  • Weighing: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry vial.

  • Dissolution: Add 0.6-0.7 mL of CDCl₃ to the vial.

  • Homogenization: Gently swirl the vial until the sample is completely dissolved. A brief sonication may be used if necessary.

  • Transfer: Using a Pasteur pipette, transfer the clear solution into a 5 mm NMR tube.

  • Final Volume: Ensure the final solution height in the tube is approximately 4-5 cm to guarantee it is within the detection region of the NMR coil.

NMR Data Acquisition Workflow

The following diagram outlines the logical flow from sample preparation to final spectral analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh 10-15 mg of Analyte prep2 Dissolve in 0.7 mL CDCl3 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Shimming & Tuning/Matching prep3->acq1 acq2 Acquire 1H Spectrum (Proton) acq1->acq2 acq3 Acquire 13C Spectrum {1H Decoupled} acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration (1H) & Peak Picking proc3->proc4 an1 Chemical Shift Analysis proc4->an1 an3 Structural Assignment an1->an3 an2 Coupling Constant (J) Analysis (1H) an2->an3

Caption: Workflow for NMR analysis of this compound.

Spectrometer Parameters
  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Acquisition Time: ~4 seconds

    • Relaxation Delay (d1): 2 seconds (allows for near-full magnetization recovery for quantitative integration)

    • Number of Scans: 16 (sufficient for good signal-to-noise on a 500 MHz instrument for this sample concentration)

    • Spectral Width: 20 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 (Carbon-13 has a low natural abundance, requiring more scans)

    • Spectral Width: 240 ppm

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), and the number of neighboring protons (splitting pattern).

Data Presentation

The experimental ¹H NMR data for this compound, acquired in CDCl₃ at 500 MHz, are summarized below.[4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.96-7.99m1HH-3
7.77-7.80m1HH-7
7.37-7.48m2HH-4, H-6
Structural Assignments and Interpretation

The molecular structure with the standard numbering convention is shown below. This numbering is crucial for the correct assignment of NMR signals.

Caption: Structure of this compound with atom numbering.

  • H-3 (δ 7.96-7.99 ppm): This proton is attached to the isothiazole ring. Its downfield shift is characteristic of protons on electron-deficient heterocyclic rings. It is spatially isolated from the protons on the benzene ring, resulting in a signal that is often a sharp singlet or a very narrow multiplet due to long-range couplings.

  • H-7 (δ 7.77-7.80 ppm): This proton is on the benzene ring, ortho to the fused sulfur atom. The proximity to the electron-withdrawing heterocyclic system results in a downfield shift compared to unsubstituted benzene (δ 7.34 ppm). It is expected to be a doublet due to coupling with H-6.

  • H-4 and H-6 (δ 7.37-7.48 ppm): These two protons are grouped in a complex multiplet.

    • H-4: This proton is ortho to the bromine-bearing carbon. The combined electron-withdrawing effects of the bromine and the fused ring place it in this region. It should appear as a doublet of doublets due to coupling with H-6 (ortho, J ≈ 7-9 Hz) and H-7 (para, J ≈ 0-1 Hz).

    • H-6: This proton is meta to the bromine atom and ortho to H-7. It is expected to be a doublet of doublets due to coupling with H-7 (ortho, J ≈ 7-9 Hz) and H-4 (meta, J ≈ 2-3 Hz). The overlap of these signals creates the observed complex multiplet.[4] A higher field instrument or 2D NMR techniques like COSY would be required to resolve the individual coupling constants.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule.

Data Presentation

The experimental ¹³C NMR data for this compound, acquired in CDCl₃ at 125 MHz, are summarized below.[4]

Chemical Shift (δ) ppmAssignmentRationale
152.3C-3Carbon in an electron-deficient heterocycle, adjacent to nitrogen.
138.9C-7aQuaternary carbon at the fusion point, adjacent to sulfur.
137.3C-3aQuaternary carbon at the fusion point, adjacent to nitrogen.
126.6C-7CH carbon adjacent to the fusion carbon C-7a.
125.7C-6CH carbon meta to the bromine substituent.
122.8C-4CH carbon ortho to the bromine substituent.
120.9C-5Quaternary carbon directly attached to bromine (ipso-carbon).
Structural Assignments and Interpretation

The assignment of carbon signals is based on established chemical shift theory and comparison with related structures.[5]

  • Heterocyclic Carbons (C-3, C-3a, C-7a): The carbons of the isothiazole ring and its fusion points are significantly deshielded and appear downfield. C-3 (δ 152.3) is the most downfield due to its position between the electronegative nitrogen and sulfur atoms. The quaternary fusion carbons, C-3a and C-7a, are also downfield.

  • Benzene Ring Carbons (C-4, C-5, C-6, C-7):

    • C-5 (δ 120.9 ppm): The carbon directly attached to the bromine atom (ipso-carbon) is shifted upfield relative to other aromatic carbons due to the "heavy atom effect," a common phenomenon with bromine and iodine substituents.

    • C-4, C-6, C-7 (δ 122.8 - 126.6 ppm): These signals correspond to the protonated carbons of the benzene ring. Their exact assignment can be definitively confirmed using 2D NMR techniques like HSQC, which correlates each proton with its directly attached carbon.

Summary and Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of this compound. The observed chemical shifts, integration values, and multiplicity patterns are fully consistent with the proposed molecular structure. The protocols detailed in this application note establish a reliable and reproducible method for the routine characterization of this important synthetic intermediate, ensuring high confidence in material identity for researchers and drug development professionals.

Safety Precautions

  • This compound is an organic chemical. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed. Handle the compound in a well-ventilated fume hood.

  • Deuterated chloroform (CDCl₃) is volatile and toxic. Avoid inhalation and skin contact. All handling should be performed within a fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and CDCl₃ for complete safety and handling information.[2]

References

Elucidation of the Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern of 5-Bromobenzo[c]isothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

This application note provides a comprehensive guide to understanding and predicting the mass spectrometry fragmentation pattern of 5-Bromobenzo[c]isothiazole (CAS 20712-07-6). Due to the limited availability of published empirical data for this specific isomer, this document synthesizes fundamental principles of mass spectrometry with data from analogous heterocyclic and halogenated structures to propose a theoretical fragmentation pathway. A detailed protocol for acquiring experimental data via Electron Ionization Mass Spectrometry (EI-MS) is provided for researchers seeking to validate these predictions and perform structural characterization. This guide is intended for analytical chemists, medicinal chemists, and drug development professionals who utilize mass spectrometry for the structural elucidation of novel or specialized heterocyclic compounds.

Introduction: The Challenge of Isomer-Specific Characterization

This compound is a brominated heterocyclic compound belonging to the benzisothiazole family. Heterocyclic scaffolds are of immense interest in medicinal chemistry and materials science, and the introduction of a halogen atom like bromine can significantly modulate a molecule's physicochemical and biological properties. Mass spectrometry, particularly with a "hard" ionization technique like Electron Ionization (EI), is an indispensable tool for confirming molecular weight and deducing the structure of such compounds by analyzing their fragmentation patterns.

The fragmentation of a molecule in a mass spectrometer is not random; it is a predictable cascade of unimolecular reactions governed by the principles of chemical stability. The location of heteroatoms and substituents dictates the most likely points of bond cleavage. For this compound, the interplay between the stable aromatic system, the relatively labile N-S bond in the isothiazole ring, and the C-Br bond presents a unique fragmentation puzzle.

This document serves two primary purposes:

  • To provide a theoretically grounded prediction of the major fragmentation pathways of this compound under EI-MS conditions.

  • To offer a robust, step-by-step protocol for researchers to acquire high-quality mass spectra for this analyte.

Theoretical Fragmentation Analysis

The fragmentation process begins after a high-energy electron (typically 70 eV) strikes the analyte molecule, ejecting an electron to form a radical cation, known as the molecular ion (M+•). The subsequent fragmentation is driven by the stability of the resulting fragment ions and neutral losses.

The Molecular Ion (M+•)

The molecular formula for this compound is C₇H₄BrNS. The key feature of its molecular ion peak will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, the mass spectrum will exhibit two distinct molecular ion peaks of almost equal intensity:

  • M+• peak at m/z 213 (containing ⁷⁹Br)

  • (M+2)+• peak at m/z 215 (containing ⁸¹Br)

The fused aromatic ring system lends considerable stability to the molecular ion, so it is expected to be clearly visible in the spectrum.

Predicted Fragmentation Pathways

Based on established fragmentation mechanisms for aromatic, heterocyclic, and halogenated compounds, we can predict several high-probability fragmentation pathways originating from the molecular ion.[1][2][3]

  • Loss of a Bromine Radical (Br•): Cleavage of the C-Br bond is a common pathway for halogenated compounds.[4] While aryl-halogen bonds are stronger than alkyl-halogen bonds, this fragmentation is still anticipated. This would result in a cation at m/z 134.

    • [C₇H₄BrNS]+• → [C₇H₄NS]+ + Br•

    • m/z 213/215 → m/z 134

  • Cleavage of the Isothiazole Ring: The five-membered heterocyclic ring is the most likely site for initial fragmentation after the molecular ion is formed.

    • Loss of CS: A common fragmentation for sulfur-containing heterocycles is the expulsion of a carbon monosulfide radical or neutral molecule. This could lead to a fragment corresponding to brominated cyanobenzene.

      • [C₇H₄BrNS]+• → [C₇H₄BrN]+• + CS

      • m/z 213/215 → m/z 169/171

    • Loss of HCN: Ring rearrangement followed by the elimination of hydrogen cyanide (HCN) is another characteristic pathway for nitrogen-containing heterocycles.

      • [C₇H₄BrNS]+• → [C₆H₃BrS]+• + HCN

      • m/z 213/215 → m/z 186/188

  • Sequential Fragmentations: The primary fragments will likely undergo further decomposition. For example, the ion at m/z 134 ([C₇H₄NS]+) resulting from bromine loss could subsequently lose HCN or CS.

    • [C₇H₄NS]+ → [C₆H₃S]+ + HCN (m/z 134 → m/z 107)

    • [C₇H₄NS]+ → [C₆H₄N]+ + CS (m/z 134 → m/z 90)

The following diagram illustrates these predicted relationships.

G M C₇H₄BrNS⁺• m/z 213/215 F134 C₇H₄NS⁺ m/z 134 M->F134 - Br• F169 C₇H₄BrN⁺• m/z 169/171 M->F169 - CS F186 C₆H₃BrS⁺• m/z 186/188 M->F186 - HCN F107 C₆H₃S⁺ m/z 107 F134->F107 - HCN F90 C₆H₄N⁺ m/z 90 F134->F90 - CS

Figure 1: Predicted EI-MS fragmentation pathways for this compound.
Summary of Predicted Ions

The table below summarizes the key ions expected in the EI mass spectrum of this compound.

m/z (⁷⁹Br/⁸¹Br)Proposed FormulaNeutral LossComments
213 / 215[C₇H₄BrNS]⁺•-Molecular Ion (M+•) . Shows characteristic 1:1 bromine isotope pattern.
186 / 188[C₆H₃BrS]⁺•HCNLoss of hydrogen cyanide from the isothiazole ring.
169 / 171[C₇H₄BrN]⁺•CSLoss of carbon monosulfide from the isothiazole ring.
134[C₇H₄NS]⁺Br•Loss of a bromine radical. A major, stable fragment is expected.
107[C₆H₃S]⁺Br•, HCNSequential loss from M+•.
90[C₆H₄N]⁺Br•, CSSequential loss from M+•. Likely a benzonitrile cation.

Protocol for EI-MS Data Acquisition

This section provides a generalized protocol for acquiring an EI mass spectrum of this compound. Parameters may need to be optimized based on the specific instrumentation used.

Objective

To obtain a full-scan electron ionization mass spectrum of a solid sample of this compound for structural confirmation and fragmentation pattern analysis.

Materials & Instrumentation
  • Analyte: this compound (purity ≥98%)

  • Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or a Mass Spectrometer with a Direct Insertion Probe (DIP).

  • Solvent (for GC-MS): Dichloromethane or Ethyl Acetate, HPLC grade.

  • Vials: 2 mL amber glass vials with PTFE-lined caps.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_solid Weigh ~1 mg of Analyte dissolve Dissolve in 1 mL Solvent (for GC) prep_solid->dissolve inject Inject into GC-MS or use DIP dissolve->inject ionize EI Ionization (70 eV) inject->ionize analyze Mass Analysis (m/z 50-300) ionize->analyze spectrum Obtain Mass Spectrum identify Identify M+• peak (m/z 213/215) spectrum->identify fragments Assign Fragment Structures identify->fragments

References

FT-IR spectroscopy of 5-Bromobenzo[c]isothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the FT-IR Spectroscopy of 5-Bromobenzo[c]isothiazole

Authored by: A Senior Application Scientist

Introduction: The Structural Elucidation of a Niche Heterocycle

This compound is a heterocyclic compound featuring a bicyclic system where a benzene ring is fused to an isothiazole ring, with a bromine atom substituted on the benzene moiety.[1][2] As with many halogenated aromatic heterocycles, this molecule serves as a potential building block in medicinal chemistry and materials science, where precise structural verification is paramount.[3][4] Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for identifying the functional groups and overall molecular structure of organic compounds.[5][6] By analyzing the absorption of infrared radiation, which excites molecular vibrations, FT-IR provides a unique "fingerprint" of a molecule.

This guide provides a detailed framework for the FT-IR analysis of this compound. It presents a predictive analysis of its characteristic vibrational modes based on established spectroscopic data for related structural motifs. Furthermore, it offers a robust, step-by-step protocol for sample preparation and spectral acquisition, designed for researchers and professionals in drug development and chemical synthesis.

Predicted FT-IR Spectral Features of this compound

The infrared spectrum of this compound is governed by the vibrational modes of its two core components: the substituted benzene ring and the isothiazole ring. The fusion of these rings and the presence of the heavy bromine atom create a unique and complex spectral fingerprint.

Aromatic C-H Stretching (3100-3000 cm⁻¹)

Aromatic compounds typically exhibit multiple weak to medium absorption bands in this region corresponding to the stretching vibrations of the C-H bonds on the benzene ring.[7][8] For this compound, which has three adjacent C-H bonds on the aromatic ring, these characteristic peaks are expected.

Aromatic C=C Ring Stretching (1625-1450 cm⁻¹)

The stretching vibrations within the benzene ring typically produce a series of sharp bands of variable intensity in this region. These absorptions are fundamental for confirming the presence of the aromatic core. The fusion with the isothiazole ring will influence the exact position and intensity of these bands. For comparison, other benzothiazole derivatives show characteristic C=C aromatic stretching vibrations within this spectral range.[9]

Isothiazole Ring Vibrations (1550-1300 cm⁻¹)

The isothiazole ring contains C=N and C-S bonds. The C=N stretching vibration is expected to appear in the 1550-1450 cm⁻¹ region, potentially overlapping with the aromatic C=C stretching bands. The C-S stretching vibration is generally weaker and appears in the fingerprint region, typically between 750 and 600 cm⁻¹.[10]

Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹)

The substitution pattern on the benzene ring strongly influences the intense out-of-plane C-H bending bands. The specific pattern for this compound (three adjacent hydrogens) will give rise to a strong, characteristic absorption in this region, which is highly diagnostic for the substitution pattern.

Carbon-Bromine (C-Br) Stretching (690-515 cm⁻¹)

The presence of the bromine atom is confirmed by the C-Br stretching vibration. This band is typically of medium to strong intensity and is found in the low-frequency fingerprint region of the spectrum.[11][12] For aromatic bromine compounds, this absorption is reliably observed in the 710-505 cm⁻¹ range.[12]

Summary of Predicted Vibrational Modes

The following table summarizes the expected key absorption bands for this compound based on the analysis of its constituent functional groups.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityRationale & Cited Analogs
3100 - 3000Aromatic C-H StretchWeak to MediumCharacteristic of C-H bonds on a benzene ring.[7][8]
1625 - 1450Aromatic C=C Ring StretchMedium to StrongConfirms the presence of the aromatic core; typical for benzothiazole and other aromatic systems.[9]
1550 - 1450C=N Stretch (Isothiazole)MediumExpected for the isothiazole ring, may overlap with C=C bands.
900 - 675Aromatic C-H Out-of-Plane BendStrongThe pattern of these strong bands is highly diagnostic of the substitution on the benzene ring.
750 - 600C-S Stretch (Isothiazole)Weak to MediumCharacteristic of thiazole and isothiazole rings.[10]
690 - 515C-Br StretchMedium to StrongA key indicator for the bromine substituent on the aromatic ring.[11][12]

Experimental Protocol: FT-IR Analysis of a Solid Sample

This protocol details the "Thin Solid Film" method, which is rapid, requires minimal sample, and avoids interference from mulling agents or solvents in the final spectrum.[13][14][15]

Materials and Equipment
  • FT-IR Spectrometer (e.g., Perkin-Elmer Spectrum 400 FT-IR/FT-FIR, Bruker IFS 66V)[15][16]

  • Sample of this compound (5-10 mg)

  • Volatile solvent (e.g., methylene chloride, acetone, or diethyl ether)[13][14]

  • Infrared-transparent salt plates (e.g., NaCl or KBr)

  • Pasteur pipette or dropper

  • Desiccator for storing salt plates

  • Fume hood

  • Acetone for cleaning

Step-by-Step Methodology
  • Instrument Preparation & Background Scan:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Open the sample compartment. Ensure it is clean and unobstructed.

    • Run a background spectrum with an empty sample holder. This step is crucial as it records the ambient atmosphere (CO₂, H₂O) and instrument response, which will be automatically subtracted from the sample spectrum.[6]

  • Sample Preparation (Thin Solid Film Method):

    • In a fume hood, place a small amount (approx. 5-10 mg) of solid this compound into a small vial or test tube.[14]

    • Add a few drops of a volatile solvent (e.g., methylene chloride) to completely dissolve the solid.[14]

    • Retrieve a clean, dry salt plate from the desiccator. Handle the plate by its edges to avoid transferring moisture from your fingers.

    • Using a Pasteur pipette, place one or two drops of the prepared solution onto the surface of the salt plate.[13][14]

    • Allow the solvent to evaporate completely in the fume hood. This will leave a thin, even film of the solid compound on the plate.[13] The ideal film should appear slightly cloudy or translucent.[13][14]

  • Spectral Acquisition:

    • Carefully place the salt plate with the sample film into the sample holder inside the spectrometer.

    • Close the sample compartment lid.

    • Initiate the sample scan using the instrument's software. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The software will automatically perform a Fourier transform on the collected interferogram and ratio it against the stored background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis and Interpretation:

    • Examine the resulting spectrum. The strongest peaks should ideally have an absorbance below 1.0-1.5 a.u. (or transmittance above ~5-10%).

    • If peaks are too intense (flat-topped), the film is too thick. Clean the plate with acetone and prepare a new, more dilute sample.[13][14]

    • If peaks are too weak, the film is too thin. Add another drop of the solution to the existing film, allow the solvent to evaporate, and re-scan.[13][14]

    • Label the significant peaks in the spectrum and compare their positions (wavenumbers) to the predicted values in the table above to confirm the presence of the expected functional groups.

  • Post-Analysis Cleanup:

    • Remove the salt plate from the spectrometer.

    • Thoroughly clean the plate by rinsing it with acetone and gently wiping it with a soft, lint-free tissue.

    • Return the clean, dry salt plate to the desiccator for storage.

Alternative Method: KBr Pellet

For samples that do not form good films, the Potassium Bromide (KBr) pellet method is a reliable alternative. This involves grinding 1-2 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent pellet using a hydraulic press.[17][18] KBr is used because it is transparent to infrared radiation.[14]

Workflow Visualization

The following diagram illustrates the complete workflow for the FT-IR analysis of this compound.

FTIR_Workflow cluster_prep Part 1: Sample & Instrument Prep cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Analysis & Reporting Sample Weigh 5-10 mg This compound Solvent Dissolve in Volatile Solvent Sample->Solvent Plate Apply Solution to Salt Plate Solvent->Plate Evap Evaporate Solvent to form Thin Film Plate->Evap Mount Place Sample Plate in Spectrometer Evap->Mount Ready for Analysis Background Acquire Background Spectrum (Air) Background->Mount Background Reference Scan Acquire Sample Interferogram Mount->Scan Process Fourier Transform & Ratio vs. Background Scan->Process Spectrum Generate Final FT-IR Spectrum Process->Spectrum PeakPick Identify Peak Wavenumbers Spectrum->PeakPick Interpret Correlate Peaks with Predicted Vibrations PeakPick->Interpret Report Final Report & Structural Confirmation Interpret->Report

Caption: Workflow for FT-IR Analysis of this compound.

Conclusion and Trustworthiness

This application note establishes a self-validating framework for the FT-IR analysis of this compound. By first predicting the spectrum based on known vibrational modes of analogous chemical structures and then providing a detailed protocol to acquire an actual spectrum, a researcher can confidently verify the identity and purity of their compound. The agreement between the predicted and experimental data provides a high degree of confidence in the structural assignment. The protocols described are based on widely accepted and validated methods in analytical chemistry, ensuring reproducibility and reliability.

References

Application Notes and Protocols for the Utilization of 5-Bromobenzo[c]isothiazole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzo[c]isothiazole Scaffold in Medicinal Chemistry

The benzo[c]isothiazole ring system is a "privileged scaffold" in medicinal chemistry, signifying its recurring presence in a multitude of biologically active compounds. Its unique electronic properties and rigid, planar structure make it an ideal building block for designing molecules that can effectively interact with biological targets. The strategic incorporation of a bromine atom at the 5-position, as in 5-Bromobenzo[c]isothiazole, provides a versatile synthetic handle for the construction of diverse molecular libraries through modern cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the core scaffold, a crucial step in the optimization of lead compounds during drug discovery. The derivatization of the benzo[c]isothiazole core has led to the development of compounds with a wide range of therapeutic applications, including antipsychotic agents.

This guide provides detailed application notes and robust protocols for two of the most powerful and widely used palladium-catalyzed cross-coupling reactions in pharmaceutical synthesis: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds, using this compound as the key starting material.

Part 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Arylbenzo[c]isothiazoles

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position, a key strategy for modulating the pharmacological properties of the resulting compounds.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the final carbon-carbon bond of the 5-arylbenzo[c]isothiazole product, regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-Br(L)₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate Ar-Pd(II)-R(L)₂ transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product substrate Ar-Br (this compound) substrate->oxidative_addition boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation

Generalized Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocol: Synthesis of 5-Phenylbenzo[c]isothiazole

This protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid. Optimization may be necessary for other boronic acids.

Materials:

  • This compound (1.0 mmol, 214 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to establish an inert atmosphere.

  • Add the 1,4-dioxane and water solvent mixture via syringe.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture to 90 °C and stir for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (25 mL).

  • Wash the mixture with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 5-phenylbenzo[c]isothiazole.

Data Presentation:

EntryBoronic Acid Coupling PartnerProductExpected Yield Range (%)
1Phenylboronic acid5-Phenylbenzo[c]isothiazole85-95
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)benzo[c]isothiazole80-90
33-Pyridinylboronic acid5-(3-Pyridinyl)benzo[c]isothiazole70-85
42-Thienylboronic acid5-(2-Thienyl)benzo[c]isothiazole75-90

Note: Yields are estimates based on similar reactions and will require optimization for each specific substrate.

Part 2: Buchwald-Hartwig Amination for the Synthesis of 5-Aminobenzo[c]isothiazoles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[2] This reaction is instrumental in medicinal chemistry for the synthesis of arylamines, which are prevalent motifs in numerous pharmaceutical agents. For this compound, this reaction provides a direct route to introduce primary and secondary amine functionalities at the 5-position.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-Br(L)₂ oxidative_addition->pd_intermediate amine_coordination Amine Coordination & Deprotonation pd_intermediate->amine_coordination pd_amido_complex Ar-Pd(II)-NR₂₂ amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product substrate Ar-Br (this compound) substrate->oxidative_addition amine R₂NH + Base amine->amine_coordination

Generalized Buchwald-Hartwig amination catalytic cycle.
Detailed Experimental Protocol: Synthesis of 5-(Morpholino)benzo[c]isothiazole

This protocol provides a representative procedure for the Buchwald-Hartwig amination of this compound with morpholine. Careful selection of the palladium precursor, ligand, and base is crucial for achieving high yields.

Materials:

  • This compound (1.0 mmol, 214 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Toluene (10 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add sodium tert-butoxide.

  • In a separate vial, dissolve this compound, Pd₂(dba)₃, and XPhos in toluene. Add this solution to the Schlenk flask containing the base.

  • Add morpholine to the reaction mixture via syringe.

  • Seal the Schlenk flask and heat the reaction mixture to 100 °C for 8-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford the desired 5-(morpholino)benzo[c]isothiazole.

Data Presentation:

EntryAmine Coupling PartnerProductExpected Yield Range (%)
1Morpholine5-(Morpholino)benzo[c]isothiazole80-95
2Piperidine5-(Piperidin-1-yl)benzo[c]isothiazole75-90
3Aniline5-(Phenylamino)benzo[c]isothiazole70-85
4Benzylamine5-(Benzylamino)benzo[c]isothiazole75-90

Note: Yields are estimates based on similar reactions and will require optimization for each specific substrate.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block in pharmaceutical synthesis. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide efficient and modular routes to a wide array of 5-substituted benzo[c]isothiazole derivatives. These derivatives are of significant interest in drug discovery programs, particularly in the development of novel antipsychotic agents and other therapeutics targeting the central nervous system. The protocols outlined in this guide offer a solid foundation for researchers to explore the rich chemistry of this important scaffold and to accelerate the discovery of new and improved medicines.

References

Introduction: The Significance and Challenge of the Benzo[c]isothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Bromobenzo[c]isothiazole Derivatives

The benzoisothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. While the benzo[d]isothiazole isomer is well-represented in a range of therapeutics, including antipsychotic drugs like ziprasidone and lurasidone, the angular benzo[c]isothiazole isomer remains a far less explored chemical entity.[1] This relative obscurity is not due to a lack of potential but rather to the limited number of available synthetic pathways for its construction.

Halogenated aromatic systems, particularly those containing bromine, are of paramount importance in drug development and materials science. The bromine atom serves as a crucial handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid generation of diverse compound libraries. Furthermore, the lipophilicity and electronic properties imparted by bromine can significantly enhance a molecule's biological activity and pharmacokinetic profile.

This application note provides a detailed guide for the synthesis of this compound, a valuable building block for researchers in medicinal chemistry and materials science. We present a robust, multi-step synthetic pathway starting from commercially available precursors. The protocols herein are designed to be self-validating, with clear explanations of the underlying chemical principles and causality behind experimental choices, empowering researchers to adapt and optimize these methods for their specific needs.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, guides our synthetic strategy. The core benzo[c]isothiazole ring can be envisioned as forming from an ortho-functionalized toluene derivative. Specifically, an o-cyanobenzyl moiety provides the necessary carbon and nitrogen atoms, which can be cyclized with a sulfur source.

Our forward synthesis, therefore, begins with a commercially available substituted toluene. The key steps involve the installation of the necessary functional groups to facilitate the final ring-closing reaction.

Retrosynthesis Target This compound Intermediate2 S-((2-cyano-4-bromophenyl)methyl) ethanethioate (Proposed) Target->Intermediate2 Intramolecular Cyclization Intermediate1 2-Cyano-4-bromobenzyl bromide Intermediate2->Intermediate1 Sulfur Nucleophile Addition StartingMaterial 4-Bromo-2-cyanotoluene Intermediate1->StartingMaterial Benzylic Bromination (NBS)

Caption: Retrosynthetic pathway for this compound.

PART 1: Synthesis of Key Intermediate: 2-Cyano-4-bromobenzyl bromide

The first critical step is the synthesis of the benzyl bromide intermediate. This is achieved through a selective free-radical bromination of the benzylic methyl group of 4-Bromo-2-cyanotoluene. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, minimizing side reactions such as aromatic bromination. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the reaction.[1][2]

Experimental Protocol 1: Benzylic Bromination

Objective: To synthesize 2-Cyano-4-bromobenzyl bromide from 4-Bromo-2-cyanotoluene.

Materials & Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
4-Bromo-2-cyanotoluene196.045.0 g25.5
N-Bromosuccinimide (NBS)177.984.76 g26.8
Azobisisobutyronitrile (AIBN)164.210.21 g1.28
Carbon Tetrachloride (CCl₄)153.82100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-2-cyanotoluene (5.0 g, 25.5 mmol) and carbon tetrachloride (100 mL).[1][2]

  • Add N-Bromosuccinimide (4.76 g, 26.8 mmol, 1.05 eq).

  • Add the radical initiator, AIBN (0.21 g, 1.28 mmol, 0.05 eq).

  • Heat the reaction mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) for the disappearance of the starting material.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and wash with a saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any remaining acidic impurities.

  • Wash the organic layer with water (1 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane or an ethanol/water mixture) to yield 2-Cyano-4-bromobenzyl bromide as a solid.

Safety Precautions:

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent. This procedure should be performed in a well-ventilated fume hood. Alternative solvents like acetonitrile or chlorobenzene can be explored.

  • NBS is a lachrymator and irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Benzyl bromides are lachrymatory and alkylating agents. Avoid inhalation and skin contact.

PART 2: Synthesis of this compound via Cyclization

With the key benzyl bromide intermediate in hand, the subsequent step involves reaction with a sulfur nucleophile followed by intramolecular cyclization to construct the benzo[c]isothiazole ring. This step is less documented for the specific [c] isomer, so this protocol is based on established principles of isothiazole synthesis. The reaction of the benzyl bromide with a sulfur source like sodium thiocyanate or thiourea, followed by an oxidative or base-mediated cyclization, is a plausible route.

Experimental Protocol 2: Thiolation and Intramolecular Cyclization

Objective: To synthesize this compound from 2-Cyano-4-bromobenzyl bromide.

Materials & Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
2-Cyano-4-bromobenzyl bromide274.954.0 g14.5
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)240.183.84 g16.0
Iodine (I₂)253.813.87 g15.2
Pyridine79.101.28 mL16.0
Dimethylformamide (DMF)73.0980 mL-

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-Cyano-4-bromobenzyl bromide (4.0 g, 14.5 mmol) in anhydrous DMF (40 mL).

  • In a separate flask, dissolve sodium sulfide nonahydrate (3.84 g, 16.0 mmol, 1.1 eq) in DMF (40 mL).

  • Slowly add the sodium sulfide solution to the benzyl bromide solution at room temperature with stirring. An intermediate benzyl sulfide is formed. Stir for 1-2 hours.

  • To this mixture, add pyridine (1.28 mL, 16.0 mmol, 1.1 eq).

  • Slowly add a solution of iodine (3.87 g, 15.2 mmol, 1.05 eq) in DMF (20 mL) dropwise. The iodine acts as an oxidant to facilitate the N-S bond formation. The reaction is often exothermic; maintain the temperature below 40°C with an ice bath if necessary.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into 400 mL of ice-cold water.

  • Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the dark color of the excess iodine disappears.

  • The product may precipitate as a solid. If so, collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • If the product remains in solution, extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Mechanism and Workflow Visualization

The overall synthetic process can be visualized as a two-stage workflow. The first stage is a well-established radical chain reaction, while the second stage is a proposed ionic/oxidative cyclization.

Workflow cluster_0 Stage 1: Benzylic Bromination cluster_1 Stage 2: Cyclization Start 4-Bromo-2-cyanotoluene Mix Add NBS, AIBN in CCl4 Start->Mix Reflux Heat to Reflux (Radical Initiation) Mix->Reflux Workup1 Aqueous Workup & Purification Reflux->Workup1 Intermediate 2-Cyano-4-bromobenzyl bromide Workup1->Intermediate ReactS React with Na2S in DMF Intermediate->ReactS Key Intermediate Oxidize Add I2, Pyridine (Oxidative Cyclization) ReactS->Oxidize Workup2 Aqueous Workup & Chromatography Oxidize->Workup2 Product This compound Workup2->Product

Caption: Overall experimental workflow for the synthesis.

Conclusion

This application note details a comprehensive and logically structured synthetic route to this compound, a heterocyclic building block with significant potential in medicinal and materials chemistry. By providing step-by-step protocols, explanations of the underlying reaction mechanisms, and clear visual workflows, we aim to equip researchers with the tools necessary to access this valuable, yet under-explored, chemical scaffold. The methods presented are grounded in established chemical principles and offer a solid foundation for further exploration and the development of novel derivatives.

References

Application Notes and Protocols for the Functionalization of 5-Bromobenzo[c]isothiazole via Nucleophilic Substitution Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of the Benzo[c]isothiazole Core

The benzo[c]isothiazole scaffold is a significant pharmacophore due to its presence in a range of biologically active compounds. The strategic functionalization of this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) in drug discovery. 5-Bromobenzo[c]isothiazole serves as a key intermediate, offering a reactive handle for the introduction of diverse molecular fragments. This guide provides a detailed exploration of the experimental procedures for nucleophilic substitution on this substrate, with a primary focus on robust and versatile palladium-catalyzed cross-coupling reactions.

While classical nucleophilic aromatic substitution (SNAr) is a fundamental transformation, its application to unactivated aryl halides like this compound is often limited by the need for harsh reaction conditions. The electron-rich nature of the benzene ring and the absence of strong electron-withdrawing groups ortho or para to the bromine atom impede the formation of the stabilizing Meisenheimer intermediate crucial for the SNAr mechanism.[1][2] Consequently, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, have emerged as the methods of choice, offering milder conditions, broader substrate scope, and greater functional group tolerance.[3][4][5]

This document will provide a comprehensive overview of these methodologies, detailing the underlying principles, experimental protocols, and characterization techniques for researchers in medicinal chemistry and drug development.

Part 1: Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a motif prevalent in numerous pharmaceuticals.[3][6] This reaction utilizes a palladium catalyst, typically in conjunction with a phosphine-based ligand, to couple an amine with an aryl halide.[7][8]

Causality of Experimental Choices

The success of the Buchwald-Hartwig amination hinges on the careful selection of the catalyst system and reaction conditions. The choice of ligand is particularly critical, as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle.[5][8] Sterically hindered and electron-rich phosphine ligands, such as XPhos or SPhos, are often employed to promote the oxidative addition of the aryl bromide to the palladium(0) center and facilitate the reductive elimination of the final product.

The base plays a crucial role in the deprotonation of the amine, generating the active nucleophile.[8] Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. The choice of solvent is also important; anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent catalyst deactivation.

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Deprotonation & Ligand Exchange Deprotonation & Ligand Exchange Amine Coordination->Deprotonation & Ligand Exchange Reductive Elimination Complex Reductive Elimination Complex Deprotonation & Ligand Exchange->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Product Product Reductive Elimination Complex->Product Aryl Halide Aryl Halide Aryl Halide->Oxidative Addition Complex Amine Amine Amine->Amine Coordination Base Base Base->Deprotonation & Ligand Exchange

Caption: The Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine. Optimization may be necessary for specific substrates.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • XPhos (2-10 mol%)

  • Sodium tert-butoxide (1.5 - 2.0 equivalents)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the desired amine, sodium tert-butoxide, palladium(II) acetate, and XPhos.

  • Add anhydrous toluene via syringe.

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)
1Morpholine2XPhos (4)NaOtBu (1.5)Toluene100>90
2Aniline3SPhos (6)Cs₂CO₃ (2.0)Dioxane11085-95
3n-Butylamine2RuPhos (4)K₃PO₄ (2.0)Toluene90>90

Part 2: Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound.[4][9] This reaction is widely used in the synthesis of biaryls and other conjugated systems.[10]

Causality of Experimental Choices

The mechanism of the Suzuki coupling involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron species and reductive elimination to afford the coupled product.[4][9] The base is essential for the activation of the organoboron compound, forming a more nucleophilic borate complex that facilitates transmetalation.[9] The choice of base, such as potassium carbonate or cesium carbonate, can significantly impact the reaction rate and yield.

The ligand plays a similar role to that in the Buchwald-Hartwig amination, stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.[10] A variety of phosphine ligands have been developed for the Suzuki coupling, with the optimal choice depending on the specific substrates.

Visualizing the Catalytic Cycle

Suzuki_Coupling_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Transmetalation Oxidative Addition Complex->Transmetalation Reductive Elimination Complex Reductive Elimination Complex Transmetalation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Product Product Reductive Elimination Complex->Product Aryl Halide Aryl Halide Aryl Halide->Oxidative Addition Complex Organoboron Reagent Organoboron Reagent Organoboron Reagent->Transmetalation Base Base Base->Transmetalation

Caption: The Suzuki-Miyaura coupling catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the Suzuki coupling of this compound with a boronic acid or ester.

Materials:

  • This compound

  • Boronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%)

  • SPhos or other suitable phosphine ligand (2-10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous 1,4-dioxane or a mixture of toluene and water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, the boronic acid or ester, the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent system.

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryBoronic AcidPd Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Toluene/H₂O90>90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.0)Dioxane10085-95
32-Thiopheneboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)DME8580-90

Part 3: Product Characterization

The successful synthesis of the desired 5-substituted benzo[c]isothiazole derivatives should be confirmed by a combination of spectroscopic and spectrometric techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the product. The disappearance of the signal corresponding to the proton at the 5-position of the starting material and the appearance of new signals corresponding to the introduced substituent are indicative of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the product molecule.

  • Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are crucial for monitoring the progress of the reaction and assessing the purity of the final product.

Conclusion

The functionalization of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. Both the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling offer reliable and versatile methods for the introduction of a wide range of nitrogen and carbon-based nucleophiles, respectively. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the chemical space around the benzo[c]isothiazole core, facilitating the development of novel compounds with potential therapeutic applications.

References

Application Note: A Robust HPLC Method for the Analysis of 5-Bromobenzo[c]isothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust high-performance liquid chromatography (HPLC) method for the quantitative analysis and purity determination of 5-Bromobenzo[c]isothiazole. Isothiazole derivatives are significant heterocyclic compounds in medicinal and materials chemistry, necessitating reliable analytical methods for quality control during research and development.[1] Given the compound's aromatic and halogenated structure, a reversed-phase HPLC (RP-HPLC) method was developed. This guide provides a comprehensive protocol, including analyte properties, optimized chromatographic conditions, and the scientific rationale behind the method development choices, intended for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 20712-07-6) is a halogenated aromatic heterocyclic compound.[2][3][4][5] Such molecules often serve as critical building blocks in the synthesis of novel pharmaceutical agents and functional materials. The precise placement of the bromine atom and the unique properties of the isothiazole ring system can impart specific biological activities or material characteristics. Therefore, a validated, high-resolution analytical method is essential to assess the purity of synthetic batches, identify potential impurities, and ensure the consistency of the starting material for further development.

Reversed-phase liquid chromatography (RP-LC) is a premier technique for the analysis of organic molecules in the pharmaceutical industry due to its versatility and robustness.[6][7][8] This application note presents a starting RP-HPLC method optimized for this compound, leveraging its physicochemical properties to achieve excellent separation and peak shape.

Analyte Properties & Chromatographic Considerations

Understanding the physicochemical properties of this compound is fundamental to developing a logical and effective HPLC method.

PropertyValue / DescriptionSource
IUPAC Name This compound[5]
CAS Number 20712-07-6[2][3][5]
Molecular Formula C₇H₄BrNS[2][4][5]
Molecular Weight 214.08 g/mol [4]
Structure Aromatic, heterocyclic compound containing bromine.[2][4]
Predicted Polarity Non-polar, hydrophobic. The estimated LogP for the structurally similar isomer 6-Bromobenzo[c]isothiazole is >2, suggesting strong retention on a non-polar stationary phase.N/A

Causality Behind Method Selection:

  • Reversed-Phase Chromatography: The compound's non-polar, hydrophobic nature, indicated by its structure, makes it an ideal candidate for reversed-phase HPLC. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Hydrophobic analytes like this compound are retained longer on the column, allowing for effective separation from more polar impurities.[6][8]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the most widely used and recommended starting point for RP-HPLC due to its strong hydrophobic retention.[8] For halogenated aromatic compounds, stationary phases with phenyl ligands (e.g., Phenyl-Hexyl) can offer alternative selectivity.[9][10] This is due to potential π–π interactions between the analyte's aromatic ring and the phenyl groups of the stationary phase, which can improve resolution between closely related isomers or impurities.[11]

  • Mobile Phase Selection: A mixture of water and a water-miscible organic solvent, such as acetonitrile (ACN) or methanol (MeOH), is standard for RP-HPLC. Acetonitrile is often preferred due to its lower viscosity and better UV transparency at lower wavelengths.[8] A small amount of acid (e.g., 0.1% formic acid) is added to the mobile phase to improve peak shape by suppressing the ionization of any free silanol groups on the silica-based stationary phase, thereby reducing peak tailing.[12]

  • UV Detection: The aromatic benzisothiazole core of the molecule contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is ideal for determining the optimal detection wavelength (λmax) and for peak purity analysis. Based on similar thiazole structures, a detection wavelength in the range of 230-300 nm is expected to provide good sensitivity.[13][14][15][16][17]

Detailed Application Protocol

This protocol provides a starting point for the analysis. Further optimization may be required based on the specific impurities present in the sample.

Instrumentation and Consumables
  • HPLC System: An HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade or higher)

    • Water (HPLC grade or Type I ultrapure)

    • Formic acid (LC-MS grade)

  • Reference Standard: this compound, purity ≥98%.

Optimized Chromatographic Conditions
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 50% B, 2-15 min: 50% to 95% B, 15-18 min: 95% B, 18.1-22 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm (or optimal λmax determined by PDA)
Run Time 22 minutes
Step-by-Step Experimental Protocol

1. Mobile Phase Preparation: a. Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas. b. Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

2. Diluent Preparation: a. Prepare a mixture of Acetonitrile and Water (50:50, v/v) to use as the diluent for sample and standard preparation.

3. Standard Solution Preparation (100 µg/mL): a. Accurately weigh 10.0 mg of the this compound reference standard. b. Transfer it into a 100 mL volumetric flask. c. Add approximately 70 mL of diluent and sonicate for 5-10 minutes until fully dissolved.[16][18] d. Allow the solution to cool to room temperature. e. Dilute to the mark with diluent and mix well. This is the stock solution.

4. Sample Solution Preparation (1 mg/mL): a. Accurately weigh 25.0 mg of the this compound sample to be tested. b. Transfer it into a 25 mL volumetric flask. c. Dissolve and dilute to the mark using the same procedure as the standard solution (Step 3c-e).

5. System Setup and Execution: a. Purge the HPLC system with the prepared mobile phases. b. Equilibrate the column with the initial mobile phase conditions (50% B) for at least 20 minutes or until a stable baseline is achieved. c. Inject a blank (diluent) to ensure no system contamination. d. Inject the standard solution to determine the retention time and system suitability parameters. e. Inject the sample solution to determine purity.

Visualization of the Analytical Workflow

The following diagram outlines the logical flow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing reagents Prepare Mobile Phases (A: Aq. Formic Acid) (B: ACN + Formic Acid) standard Prepare Standard Solution (100 µg/mL in 50:50 ACN/H₂O) sample Prepare Sample Solution (1 mg/mL in 50:50 ACN/H₂O) setup System Setup & Equilibration (Column: C18, Temp: 30°C) sample->setup injection Inject Blank, Standard, and Sample Solutions setup->injection detection Data Acquisition (UV Detection @ 254 nm) injection->detection integration Integrate Chromatograms detection->integration calculation Calculate Purity (Area % Method) integration->calculation report Generate Report calculation->report

Caption: Workflow for the HPLC analysis of this compound.

Data Analysis and System Suitability

  • Purity Calculation: For purity assessment, the area percent method is typically used.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • System Suitability: To ensure the validity of the results, system suitability parameters should be monitored from the standard injection. Typical acceptance criteria include:

    • Tailing Factor (Asymmetry): 0.8 - 1.5

    • Theoretical Plates (N): > 2000

    • Repeatability (RSD% of area from 5 replicate injections): < 2.0%

Conclusion

The reversed-phase HPLC method described in this application note provides a reliable and robust starting point for the quality control and purity analysis of this compound. The use of a standard C18 column with an acetonitrile/water gradient and UV detection is a widely applicable and effective strategy for this class of halogenated aromatic compounds. The detailed protocol and the scientific rationale behind the method choices offer researchers a solid foundation for implementing this analysis and for further method optimization should the need arise to separate specific process impurities or degradation products.

References

Introduction: The Benzo[c]isothiazole Scaffold – A Motif of Latent Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromobenzo[c]isothiazole as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

The landscape of heterocyclic chemistry is continually evolving, with researchers perpetually seeking novel scaffolds that can unlock new frontiers in medicine and materials science. Within this realm, the benzoisothiazole family of compounds has garnered significant attention. While the benzo[d]isothiazole isomer is well-represented in a range of biologically active molecules, including antipsychotic drugs like ziprasidone and lurasidone, its less-explored cousin, benzo[c]isothiazole, presents a unique and compelling structural framework.[1][2]

This compound, in particular, emerges as a strategic building block. The presence of a bromine atom at the C-5 position provides a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic elaboration of the benzo[c]isothiazole core, enabling the generation of diverse molecular architectures. The strategic placement of the bromine atom, coupled with the inherent electronic properties of the isothiazole ring, makes this compound a promising starting point for the synthesis of novel therapeutic agents and functional organic materials.

This guide provides a comprehensive overview of the role of this compound as a synthetic building block, offering detailed application notes and protocols for its use in key synthetic transformations.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around the reactivity of the C-Br bond. This bond is amenable to a range of palladium-catalyzed cross-coupling reactions, which are foundational methods for the construction of C-C and C-N bonds in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Two of the most powerful and widely employed cross-coupling reactions in drug discovery and materials science are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the precise and efficient formation of biaryl and arylamine linkages, respectively.

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, such as a boronic acid or ester.[3][4] For this compound, a Suzuki-Miyaura coupling can be employed to introduce a wide array of aryl or heteroaryl substituents at the 5-position. This is a critical strategy for modulating the electronic properties of the molecule and for conducting structure-activity relationship (SAR) studies in drug discovery.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond between an aryl halide and an amine.[5][6] The introduction of primary or secondary amines at the 5-position of the benzo[c]isothiazole core can significantly influence the compound's polarity, basicity, and ability to form hydrogen bonds, all of which are crucial determinants of pharmacological activity.

The general reactivity trend for aryl halides in these palladium-catalyzed reactions is I > Br > Cl > F. The C-Br bond in this compound is therefore sufficiently reactive to participate efficiently in these transformations under appropriate catalytic conditions.

Application Notes and Experimental Protocols

The following sections provide detailed protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. It is important to note that while these protocols are based on well-established procedures for similar aryl bromides, optimization may be necessary for specific substrates and scales.

I. Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 5-arylbenzo[c]isothiazole derivatives via a palladium-catalyzed cross-coupling reaction with arylboronic acids.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or can be used directly as a complex like Pd(PPh₃)₄. The choice of ligand is critical; phosphine ligands such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands can stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex.[4] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. A mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous solution of the base is often employed to ensure all components are sufficiently solubilized.

Experimental Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine this compound, Arylboronic Acid, Base, and Solvent B Degas the reaction mixture (e.g., with Argon or Nitrogen) A->B C Add Palladium Catalyst and Ligand B->C D Heat the reaction mixture (e.g., 80-100 °C) C->D E Cool to RT, perform aqueous work-up D->E F Extract with organic solvent E->F G Purify by column chromatography F->G H H G->H Characterize Product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Detailed Protocol:

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add a 3:1 mixture of toluene and water (e.g., 6 mL of toluene and 2 mL of water for a 1 mmol scale reaction).

  • Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 5-arylbenzo[c]isothiazole.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O9012
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O1008
3Thiophen-2-ylboronic acidPd(OAc)₂ (2) + SPhos (4)K₃PO₄Toluene/H₂O10012
II. Buchwald-Hartwig Amination of this compound

Objective: To synthesize 5-aminobenzo[c]isothiazole derivatives via a palladium-catalyzed cross-coupling reaction with primary or secondary amines.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium catalyst is used. However, the ligands for Buchwald-Hartwig amination are often more specialized. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are frequently employed to facilitate the reductive elimination step and prevent catalyst decomposition.[5]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.

Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex1 L₂Pd(II)(Ar)Br oxidative_addition->pd_complex1 amine_coordination Amine Coordination & Deprotonation pd_complex1->amine_coordination + R¹R²NH, Base pd_complex2 L₂Pd(II)(Ar)(NR¹R²) amine_coordination->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR¹R² reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add sodium tert-butoxide (1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and the phosphine ligand (e.g., XPhos, 0.08 equiv.).

  • Reactant Addition: Add this compound (1.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the amine (1.2 equiv.).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the required time (typically 12-24 hours). Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the desired 5-aminobenzo[c]isothiazole derivative.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
1MorpholinePd₂(dba)₃ (2)RuPhos (8)NaOt-BuToluene100
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane110
3BenzylaminePd₂(dba)₃ (2)BINAP (6)NaOt-BuToluene100

Conclusion and Future Outlook

This compound stands as a valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its amenability to powerful synthetic transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides a robust platform for generating libraries of compounds for screening in drug discovery and for developing new materials with tailored electronic properties. The protocols and data presented herein offer a solid foundation for researchers to begin exploring the rich chemistry of this promising scaffold. As the demand for novel heterocyclic compounds continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical science.

References

Advanced Purification Protocols for 5-Bromobenzo[c]isothiazole: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide provides detailed application notes and optimized protocols for the purification of 5-Bromobenzo[c]isothiazole, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Recognizing the critical impact of purity on experimental outcomes and product integrity, this document moves beyond generic procedures to offer tailored strategies based on the compound's physicochemical properties and likely impurity profiles stemming from its synthesis. We will explore purification at multiple scales using recrystallization, silica gel column chromatography, and vacuum sublimation, explaining the scientific rationale behind each procedural step to empower researchers to achieve the highest levels of purity.

Introduction: The Imperative for High-Purity this compound

This compound (CAS No: 20712-07-6; Formula: C₇H₄BrNS; MW: 214.08 g/mol ) is a key intermediate in the synthesis of a variety of functional molecules.[1][2][3] The presence of the bromine atom provides a reactive handle for further functionalization, often through cross-coupling reactions, making it a versatile scaffold in drug discovery and the development of organic electronic materials.[4]

However, the synthetic routes to this compound can introduce a range of impurities, including unreacted starting materials, isomeric byproducts, and reagents from the workup. These impurities can interfere with subsequent reactions, compromise biological assays, and affect the material properties of the final products. Therefore, robust and efficient purification is not merely a recommendation but a necessity. This guide provides a detailed exploration of the principal techniques for achieving high-purity this compound.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

A common synthetic route to the benzo[c]isothiazole core involves the cyclization of appropriately substituted benzonitriles. A plausible precursor to this compound is 2-amino-4-bromobenzonitrile. The synthesis would likely involve a reaction to introduce the sulfur atom and induce cyclization.

Based on this likely synthetic pathway, the primary impurities to consider are:

  • Unreacted Starting Materials: Residual 2-amino-4-bromobenzonitrile.

  • Isomeric Byproducts: Depending on the reaction conditions, the formation of other brominated isomers is possible.

  • Partially Reacted Intermediates: Incomplete cyclization can lead to various intermediates.

  • Reagents and Solvents: Residual reagents and solvents from the synthesis and initial workup.

The purification strategies outlined below are designed to effectively remove these types of impurities.

Purification Technique I: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

Solvent Selection: A Data-Driven Approach

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. For brominated aromatic compounds like this compound, a range of organic solvents can be considered. The following table provides a starting point for solvent screening.

Solvent SystemRationale & Expected Solubility
Ethanol or Isopropanol Alcohols are often effective for moderately polar aromatic compounds. This compound is expected to have good solubility in hot alcohol and lower solubility upon cooling.
Hexane/Ethyl Acetate Mixture A non-polar/polar solvent mixture offers fine-tunable solvating power. The compound is likely insoluble in hexane but soluble in ethyl acetate. By dissolving in a minimal amount of hot ethyl acetate and slowly adding hot hexane until turbidity appears, a controlled crystallization can be achieved upon cooling.[5]
Toluene Aromatic solvents can be effective for aromatic compounds. Toluene's higher boiling point allows for a greater solubility differential between hot and cold conditions.
Acetonitrile A polar aprotic solvent that can be a good choice for compounds with some polar character.

Recommendation: Begin screening with ethanol and a hexane/ethyl acetate mixture.

Step-by-Step Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (e.g., ethanol) and bring the mixture to a gentle boil with stirring. Continue adding the hot solvent dropwise until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Self-Validation: The purity of the recrystallized material should be assessed by melting point analysis and Thin-Layer Chromatography (TLC) against the crude material. A sharp melting point and a single spot on the TLC plate are indicators of high purity.

Purification Technique II: Column Chromatography

For challenging separations or when a very high degree of purity is required, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Method Development: TLC as a Predictive Tool

Before performing column chromatography, it is essential to determine the optimal stationary and mobile phases using Thin-Layer Chromatography (TLC).

  • Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity like this compound.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The goal is to find a solvent system where the this compound has an Rf value of approximately 0.25-0.35. This provides a good balance between retention and elution, allowing for effective separation from impurities.[6]

Recommended Starting Solvent Systems for TLC:

  • Hexane:Ethyl Acetate (9:1, 8:2, 7:3 v/v)

  • Hexane:Dichloromethane (1:1 v/v)

Step-by-Step Column Chromatography Protocol

G cluster_prep Column Preparation cluster_load Sample Loading cluster_elute Elution & Collection cluster_analysis Analysis & Isolation prep1 Slurry pack silica gel in non-polar solvent (e.g., hexane). prep2 Add a layer of sand on top of the silica. prep1->prep2 load1 Dissolve crude product in a minimal amount of eluent or suitable solvent. load2 Carefully apply the sample to the top of the silica. load1->load2 load3 Add another layer of sand. load2->load3 elute1 Add the mobile phase (eluent) to the column. elute2 Apply gentle pressure (flash chromatography) or allow gravity flow. elute1->elute2 elute3 Collect fractions sequentially. elute2->elute3 analysis1 Analyze fractions by TLC. analysis2 Combine pure fractions. analysis1->analysis2 analysis3 Evaporate solvent under reduced pressure. analysis2->analysis3

Caption: Workflow for the purification of this compound by column chromatography.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack uniformly without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity if necessary (gradient elution) to elute more polar impurities.

  • Fraction Collection: Collect the eluent in small, sequential fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Technique III: Vacuum Sublimation

Sublimation is a phase transition from solid to gas without passing through a liquid phase. For organic compounds with sufficient vapor pressure and thermal stability, vacuum sublimation can be an excellent high-purity purification method, particularly for removing non-volatile impurities.

Feasibility and Conditions

Given its aromatic nature and a reported boiling point of 284.72°C, this compound is a good candidate for purification by sublimation under reduced pressure.[7] The reduced pressure lowers the temperature required for sublimation, minimizing the risk of thermal decomposition.

Estimated Conditions:

  • Temperature: 100-150°C (to be optimized)

  • Pressure: <1 mmHg

Step-by-Step Vacuum Sublimation Protocol

G A Place crude solid in sublimation apparatus. B Assemble apparatus with a cold finger. A->B C Apply high vacuum. B->C D Begin gentle heating. C->D E Pure compound sublimes and deposits on the cold finger. D->E F Cool the apparatus. E->F G Vent to atmospheric pressure. F->G H Scrape pure crystals from the cold finger. G->H

Caption: The process of vacuum sublimation for purifying this compound.

  • Apparatus Setup: Place the crude this compound at the bottom of a sublimation apparatus. Insert a cold finger and ensure all joints are properly sealed.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system.

  • Heating and Cooling: Once a high vacuum is achieved, begin gently heating the bottom of the apparatus while circulating a coolant (e.g., cold water) through the cold finger.

  • Sublimation and Deposition: The this compound will sublime and deposit as pure crystals on the cold surface of the finger, leaving non-volatile impurities behind.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Then, carefully vent the system and collect the purified crystals from the cold finger.

Purity Assessment and Characterization

The success of any purification protocol must be verified through rigorous analytical techniques.

  • Melting Point: A sharp and well-defined melting point is a strong indicator of purity.

  • Thin-Layer Chromatography (TLC): A single, well-defined spot in multiple solvent systems suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight.

Conclusion

The purification of this compound is a critical step in its application in research and development. The choice of purification technique—recrystallization, column chromatography, or sublimation—will depend on the nature and quantity of impurities, the desired level of purity, and the scale of the operation. By understanding the underlying principles of these techniques and systematically optimizing the conditions as outlined in this guide, researchers can confidently obtain high-purity this compound, ensuring the reliability and success of their subsequent scientific endeavors.

References

The Strategic Application of 5-Bromobenzo[c]isothiazole in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The benzo[c]isothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 5-position, yielding 5-Bromobenzo[c]isothiazole, transforms this scaffold into a versatile and highly strategic building block for drug discovery. The C-Br bond serves as a key synthetic handle, enabling the diversification of the core structure through modern cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the benzo[c]isothiazole nucleus to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound, with a focus on its use in palladium-catalyzed cross-coupling reactions for the synthesis of potential therapeutic agents.

The Benzo[c]isothiazole Core: A Scaffold with Diverse Biological Activities

The isothiazole ring and its fused benzo derivatives are present in a wide array of pharmacologically active compounds.[1] The unique arrangement of the nitrogen and sulfur atoms in the isothiazole ring allows for a range of non-covalent interactions with biological targets. Derivatives of the isomeric benzo[d]isothiazole are found in antipsychotic drugs like ziprasidone, highlighting the importance of this heterocyclic system in targeting the central nervous system.[2][3] Furthermore, the broader class of benzothiazoles and related sulfur-containing heterocycles are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The strategic functionalization of the benzo[c]isothiazole core, facilitated by the 5-bromo substituent, is therefore a key strategy in the development of novel therapeutics.

Core Application: A Versatile Precursor for Lead Discovery

The primary utility of this compound in a medicinal chemistry setting is its role as a versatile precursor for the synthesis of compound libraries for lead discovery and optimization. The bromine atom at the 5-position is ideally suited for participation in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern drug discovery, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[7][8]

The ability to introduce a wide range of aryl, heteroaryl, and amino substituents at the 5-position allows for the systematic probing of structure-activity relationships (SAR). For instance, in the development of kinase inhibitors, the introduction of different aromatic and heterocyclic moieties can be used to target specific residues in the ATP-binding pocket of the kinase, thereby modulating potency and selectivity.[5]

Data Presentation: Physicochemical Properties of this compound
PropertyValueReference
CAS Number20712-07-6[2]
Molecular FormulaC₇H₄BrNS[2]
Molecular Weight214.08 g/mol [2]
AppearanceOff-white to yellow solid
SolubilitySoluble in common organic solvents (e.g., DMF, DMSO, Dioxane)

Experimental Protocols

The following protocols are provided as a guide for the two primary applications of this compound in medicinal chemistry: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation. These protocols are based on established procedures for similar brominated heterocyclic compounds and should be optimized for specific substrates.[9][10]

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Arylbenzo[c]isothiazole Derivatives

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a variety of aryl- and heteroarylboronic acids. This reaction is fundamental for creating biaryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.

Reaction Principle: The Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Visualization of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture with water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the anhydrous solvent (e.g., 1,4-Dioxane/water 4:1, 5 mL) via syringe.

  • Degas the solution by bubbling the inert gas through it for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-arylbenzo[c]isothiazole.

Expected Results and Troubleshooting:

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Expected Yield
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901275-90%
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene100880-95%
Pyridine-3-boronic acidPd(PPh₃)₄K₂CO₃DMF1101660-80%
  • Low Yields: Incomplete reaction may be due to inactive catalyst or insufficient degassing. Ensure all reagents and solvents are anhydrous and the system is properly purged with inert gas. The use of a different palladium catalyst or ligand may be necessary for challenging substrates.

  • Side Products: Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can mitigate this.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-Aminobenzo[c]isothiazole Derivatives

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with primary and secondary amines. This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in many classes of pharmaceuticals.

Reaction Principle: The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, formation of a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. The choice of ligand is critical for the efficiency of this reaction.[7]

Visualization of the Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Catalysis and Reaction cluster_workup Workup and Purification Reagents Add this compound, Amine, and Base to Flask Inert_Atmosphere Evacuate and Backfill with Inert Gas Reagents->Inert_Atmosphere Solvent Add Anhydrous Solvent Inert_Atmosphere->Solvent Catalyst Add Palladium Precatalyst and Ligand Solvent->Catalyst Heating Heat to Reaction Temperature with Stirring Catalyst->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification

Caption: General experimental workflow for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed tube, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the base (e.g., NaOtBu, 1.8 mmol) to the flask under a positive pressure of inert gas.

  • Add the anhydrous solvent (e.g., Toluene, 5 mL) via syringe.

  • Add the amine (1.2 mmol) to the reaction mixture.

  • Seal the tube or flask and stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (4-24 hours). Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aminobenzo[c]isothiazole derivative.

Expected Results and Troubleshooting:

AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Expected Yield
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001280-95%
AnilinePd(OAc)₂ / RuPhosK₃PO₄Dioxane1101870-85%
n-ButylaminePd₂(dba)₃ / BINAPNaOtBuToluene901675-90%
  • Choice of Ligand and Base: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. For electron-rich amines, bulky phosphine ligands like XPhos or RuPhos are often effective. Weaker bases like K₃PO₄ may be required for substrates with base-sensitive functional groups.

  • Reaction Inhibition: Some amines can act as inhibitors to the palladium catalyst. In such cases, a higher catalyst loading or the use of a pre-formed catalyst may be beneficial.

Conclusion

This compound is a strategically important building block in medicinal chemistry, primarily due to the synthetic versatility imparted by the 5-bromo substituent. Its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides a robust and efficient platform for the synthesis of diverse libraries of compounds for drug discovery. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this valuable scaffold in the pursuit of novel therapeutic agents. As with all synthetic procedures, careful optimization for each specific substrate is recommended to achieve the best results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromobenzo[c]isothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals actively engaged in the synthesis of complex aromatic systems. We will address the nuanced challenges associated with the preparation of 5-Bromobenzo[c]isothiazole, a less common isomer of the benzisothiazole family.

Given the sparse direct literature on this specific molecule, this guide synthesizes information from established synthetic routes for the parent benzo[c]isothiazole scaffold, related benzo[d]isothiazoles, and fundamental principles of electrophilic aromatic substitution. Our aim is to provide a robust framework for troubleshooting and developing a successful synthetic strategy.

Section 1: Proposed Synthetic Strategies & Inherent Challenges

The synthesis of this compound is not a trivial undertaking due to the isomeric structure of the benzo[c]isothiazole core, where the sulfur atom is adjacent to the ring fusion. This contrasts with the more widely reported benzo[d]isothiazole (saccharin and related structures). The primary challenges revolve around the construction of this specific heterocyclic system and the regioselective introduction of the bromine substituent.

Two primary strategic approaches can be envisioned:

Strategy A: Synthesis from a Brominated Precursor This approach involves constructing the heterocyclic ring from a starting material that already contains the bromine atom at the correct position. The key challenge is the accessibility and stability of the required precursor, such as a derivative of 2-amino-5-bromobenzyl mercaptan.

Strategy B: Post-Synthesis Bromination This strategy focuses on first synthesizing the parent benzo[c]isothiazole ring and then introducing the bromine atom via electrophilic aromatic substitution. The critical challenge here is controlling the regioselectivity of the bromination to favor the 5-position over other possible sites (e.g., C3, C4, C6, C7).

Visualization of Synthetic Strategies

G cluster_A Strategy A: From Brominated Precursor cluster_B Strategy B: Post-Synthesis Bromination A_Start 2-Amino-5-bromobenzyl mercaptan derivative A_Cyclize Intramolecular Cyclization/ Oxidation A_Start->A_Cyclize A_End This compound A_Cyclize->A_End B_Start Benzo[c]isothiazole B_Brominate Electrophilic Bromination (e.g., NBS, Br2) B_Start->B_Brominate B_End This compound + Isomeric Byproducts B_Brominate->B_End

Caption: High-level overview of the two primary synthetic routes.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Q1: I am experiencing very low yields or complete failure of the final ring-closing (cyclization) step. What are the likely causes and solutions?

Answer: Low cyclization yield is a common and multifaceted problem in heterocyclic synthesis. The root cause often lies in precursor stability, reaction conditions, or competing side reactions.

Possible Causes:

  • Precursor Instability: Thiol precursors, such as 2-aminobenzyl mercaptan derivatives, are highly susceptible to air oxidation, leading to the formation of disulfides which cannot cyclize.

  • Incorrect Oxidation State: The formation of the N-S bond in the isothiazole ring often requires specific oxidative conditions. Using an inappropriate oxidizing agent can lead to over-oxidation or unwanted side reactions.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and pH can dramatically affect the rate of the desired cyclization versus competing decomposition or polymerization pathways.

  • Steric Hindrance: Bulky substituents on the precursor can sterically inhibit the conformation required for cyclization.

Troubleshooting Workflow & Solutions:

G Start Low Cyclization Yield P1 Check Precursor Purity & Stability Start->P1 P2 Optimize Oxidizing Agent Start->P2 P3 Modify Reaction Conditions Start->P3 S1 Use freshly prepared/purified precursor. Handle under inert atmosphere (N2/Ar). Characterize immediately before use (NMR, MS). P1->S1 Solution S2 Screen mild oxidants (e.g., I2, H2O2, DDQ). Avoid harsh oxidants (e.g., KMnO4). Consider electrochemical methods. P2->S2 Solution S3 Screen solvents of varying polarity. Perform a temperature screen (-20°C to reflux). Use high-dilution conditions to favor intramolecular cyclization. P3->S3 Solution

Caption: Troubleshooting workflow for low cyclization yields.

ParameterRecommendationRationale
Atmosphere Strictly inert (N₂ or Argon)Prevents oxidative dimerization of thiol precursors.
Temperature Start at low temperatures (0°C) and gradually warmMinimizes exothermic decomposition and side reactions.
Concentration High dilution (<0.1 M)Favors the intramolecular ring-closing reaction over intermolecular side reactions like polymerization.
Oxidant Screen mild oxidants (e.g., I₂, H₂O₂, DDQ)The formation of the N-S bond requires oxidation, but harsh conditions can cleave the bond or oxidize other parts of the molecule.
Q2: My post-synthesis bromination is not selective, yielding a mixture of isomers. How can I improve regioselectivity for the 5-position?

Answer: Achieving high regioselectivity in electrophilic aromatic substitution on a fused heterocyclic system is challenging. The electronic properties of both the benzene and isothiazole rings influence the outcome.

Possible Causes:

  • Electronic Effects: The isothiazole ring is generally electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack. The directing effect of the fused sulfur and nitrogen atoms may not strongly favor the 5-position. Studies on the related 2,1-benzisothiazole show that bromination can yield a mixture of 5- and 7-bromo isomers[1].

  • Harsh Brominating Conditions: Highly reactive brominating agents (e.g., Br₂ with a strong Lewis acid) are less selective and can lead to multiple brominations or reaction at undesired positions.

  • Steric Hindrance: While less likely to be the dominant factor for the 5-position, steric bulk near a potential reaction site can disfavor substitution.

Solutions to Improve Regioselectivity:

TechniqueProtocol DetailRationale & Scientific Basis
Choice of Brominating Agent Use N-Bromosuccinimide (NBS) in a non-polar solvent like CCl₄ or a polar aprotic solvent like DMF or Acetonitrile.NBS is a milder source of electrophilic bromine (Br⁺) compared to molecular bromine, leading to higher selectivity. The reaction mechanism is sensitive to the solvent used.
Temperature Control Perform the reaction at low temperatures (e.g., 0°C to room temperature).Lower kinetic energy reduces the likelihood of overcoming the activation barrier for substitution at less-favored positions, thus enhancing selectivity for the most electronically favored site.[2][3]
Use of a Directing Group If feasible, introduce a temporary ortho-directing group on the precursor before cyclization, and remove it after bromination.This is an advanced strategy but offers the highest degree of control over regiochemistry.
Computational Modeling Use DFT calculations to predict the most nucleophilic carbon centers on the benzo[c]isothiazole ring.Computational methods like RegioSQM can predict sites of electrophilic attack by calculating proton affinities, guiding experimental design.[4]
Q3: The isolated product seems to decompose upon standing or during purification. What is causing this instability?

Answer: The N-S bond in the isothiazole ring can be susceptible to cleavage under certain conditions, representing the molecule's Achilles' heel.

Possible Causes:

  • Nucleophilic Attack: The sulfur atom is electrophilic and can be attacked by strong nucleophiles, leading to ring opening. This is a known reactivity pattern for isothiazoles.[5]

  • Reductive Cleavage: Strong reducing agents (e.g., NaBH₄, LiAlH₄, or even catalytic hydrogenation under harsh conditions) can cleave the weak N-S bond.

  • Photochemical Instability: Some fused isothiazole systems have been shown to be sensitive to UV light.

  • Acid/Base Instability: Extreme pH conditions during aqueous workup can promote hydrolysis or other decomposition pathways.

Stabilization & Purification Strategies:

  • Purification: Prioritize flash column chromatography over distillation, which can cause thermal decomposition. Use a neutral stationary phase like silica gel and avoid basic (alumina) or acidic stationary phases unless necessary.

  • Workup: Ensure aqueous workups are performed with buffered or mildly acidic/basic solutions (e.g., saturated NaHCO₃, dilute NH₄Cl) and are conducted quickly at low temperatures.

  • Storage: Store the final compound in a dark, airtight vial under an inert atmosphere (N₂ or Argon) at low temperature (-20°C) to minimize degradation from air, moisture, and light.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when synthesizing this compound? A: The primary hazards involve the precursors and reagents. Thiols (mercaptans) like benzyl mercaptan and its derivatives are malodorous and toxic; always handle them in a well-ventilated fume hood.[6] Brominating agents like NBS and Br₂ are highly corrosive, toxic, and strong oxidizers. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Q: Which analytical techniques are crucial for confirming the structure and distinguishing it from isomers? A: A combination of techniques is essential.

  • ¹H and ¹³C NMR: This is the most powerful tool. The coupling patterns and chemical shifts of the three aromatic protons on the benzene ring will be unique to the 5-bromo substitution pattern. Computational prediction of NMR spectra can help confirm the assignment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition (C₇H₄BrNS). The fragmentation pattern can also provide structural clues.

  • NOE Spectroscopy: Nuclear Overhauser Effect experiments can help establish through-space proximity between protons, confirming their relative positions on the ring.

Q: Why is the benzo[c]isothiazole isomer less common than the benzo[d]isothiazole isomer? A: The synthesis of the benzo[d]isothiazole scaffold is often more straightforward, with well-established routes starting from readily available materials like 2-mercaptobenzoic acid or its derivatives. The precursors required for the benzo[c]isothiazole ring system, such as those derived from 2-methylaniline or 2-aminobenzyl alcohol, often require more complex multi-step syntheses to install the necessary functionality for cyclization.

Section 4: Exemplary Synthetic Protocol (Proposed)

Disclaimer: This is a proposed, non-optimized protocol based on related literature. It should be adapted and optimized by the end-user.

This protocol is adapted from methods used for the synthesis of the benzo[c]isothiazole core, followed by a standard bromination procedure.

Step 1: Synthesis of Benzo[c]isothiazole

This step is based on the oxidative cyclization of 2-cyanothiobenzamide.

  • Preparation: To a solution of 2-cyanothiobenzamide (1.0 eq) in a suitable solvent such as ethanol or DMF (0.1 M), add a mild base like triethylamine (1.2 eq).

  • Oxidation: While stirring at room temperature, add a solution of 30% hydrogen peroxide (H₂O₂) (2.0-3.0 eq) dropwise over 30 minutes. The reaction may be exothermic; maintain the temperature below 40°C using an ice bath if necessary.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by pouring it into cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure benzo[c]isothiazole.

Step 2: Bromination of Benzo[c]isothiazole
  • Preparation: Dissolve benzo[c]isothiazole (1.0 eq) in a suitable solvent such as acetonitrile or chloroform (0.2 M) in a flask protected from light.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to stir at 0°C and slowly warm to room temperature. Monitor the reaction progress by TLC. The reaction may take several hours.

  • Workup: Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to destroy any remaining bromine/NBS. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material via flash column chromatography, carefully separating the desired 5-bromo isomer from any other isomers that may have formed.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Bromobenzo[c]isothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Bromobenzo[c]isothiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of its synthesis and achieve optimal results.

I. Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, offering step-by-step solutions grounded in chemical principles.

Problem 1: Low or No Yield of this compound

Symptoms:

  • Minimal or no desired product is isolated after the reaction and work-up.

  • TLC or LC-MS analysis shows mainly starting material or unidentifiable byproducts.

Possible Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Incomplete Diazotization Verify the quality and concentration of sodium nitrite and the acidic medium.Use freshly prepared sodium nitrite solution. Ensure the reaction temperature is maintained at 0-5°C during diazotization to prevent decomposition of the diazonium salt.The diazonium salt intermediate is thermally unstable. Low temperatures are crucial for its formation and subsequent reaction.
Ineffective Cyclization Analyze the reaction mixture for the presence of intermediates, such as the diazonium salt or unreacted sulfur-containing reagents.Ensure the sulfur source (e.g., sulfur dioxide) is adequately saturated in the reaction medium. The dropwise addition of the diazonium salt solution to the sulfur source is critical for efficient cyclization.A high concentration of the cyclizing agent at the point of addition favors the desired intramolecular reaction over side reactions like dimerization or decomposition of the diazonium salt.
Suboptimal Reaction Temperature Monitor the internal reaction temperature throughout the process.While diazotization requires low temperatures, the subsequent cyclization may need gentle warming to room temperature to proceed to completion. Optimize the warming rate and final temperature.Reaction kinetics are temperature-dependent. A gradual increase in temperature can provide the necessary activation energy for the cyclization step without promoting unwanted side reactions.
Poor Quality of Starting Material Confirm the purity of the starting material, such as 5-amino-2-bromobenzonitrile, by melting point, NMR, or LC-MS.Purify the starting material by recrystallization or column chromatography if necessary.Impurities in the starting material can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.
Problem 2: Formation of Significant Impurities

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the product spot.

  • NMR or LC-MS analysis of the crude product shows the presence of significant byproducts.

Possible Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Side Reactions of the Diazonium Salt Analyze byproducts for structures indicative of azo coupling or phenol formation.Maintain a low temperature (0-5°C) during diazotization and subsequent handling of the diazonium salt. Ensure a sufficiently acidic environment to suppress side reactions.Diazonium salts can undergo various side reactions, including coupling with electron-rich aromatic compounds or reaction with water to form phenols, especially at higher temperatures or insufficiently acidic pH.
Over-bromination or Halogen Exchange Check for the presence of di-brominated or other halogenated species in the mass spectrum.Use the stoichiometric amount of brominating agent if the synthesis involves a bromination step. Control the reaction time and temperature to minimize over-reaction.Halogenation reactions can be difficult to control, and excessive reagent or prolonged reaction times can lead to multiple halogenations on the aromatic ring.
Ring Opening of the Isothiazole Core Look for byproducts that lack the characteristic benzo[c]isothiazole core.Avoid harsh basic conditions during work-up. Use mild bases like sodium bicarbonate for neutralization.[1]The isothiazole ring can be susceptible to cleavage under strong nucleophilic or basic conditions.[1]
Problem 3: Difficulty in Product Purification

Symptoms:

  • The product is difficult to crystallize and remains an oil.

  • Co-elution of impurities with the product during column chromatography.

Possible Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Residual Solvents or Reagents Analyze the product by ¹H NMR for the presence of solvent peaks.Ensure complete removal of reaction solvents under reduced pressure. Perform an aqueous work-up to remove water-soluble reagents.Residual solvents or reagents can act as impurities that hinder crystallization and complicate purification.
Inappropriate Crystallization Solvent The product remains soluble or oils out in the chosen solvent.Screen a variety of solvents or solvent mixtures for recrystallization. Common solvents for benzothiazole derivatives include ethanol, benzene, and mixtures of methanol and chloroform.[2]The choice of crystallization solvent is critical. A suitable solvent should dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, allowing for the formation of pure crystals.
Similar Polarity of Product and Impurities Impurities and product have similar Rf values on TLC.Optimize the mobile phase for column chromatography by trying different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol). For highly polar compounds, consider reversed-phase HPLC.[1]Achieving good separation during chromatography depends on the differential partitioning of the components between the stationary and mobile phases. Adjusting the polarity of the mobile phase can enhance this separation.

II. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: One common approach involves the diazotization of a substituted aniline followed by a cyclization reaction. For instance, starting from 5-amino-2-bromobenzonitrile, a diazonium salt is formed using sodium nitrite in an acidic medium.[3] This intermediate then reacts with a sulfur source, like sulfur dioxide, to form the benzo[c]isothiazole ring system.[3] Another potential, though less direct, route could be the Herz reaction, which involves the reaction of an aniline with disulfur dichloride to form a Herz salt, which can then be further transformed.[4]

Q2: How critical is the control of temperature during the synthesis?

A2: Temperature control is extremely critical. The initial diazotization step is highly exothermic and must be kept at low temperatures (typically 0-5°C) to prevent the decomposition of the unstable diazonium salt intermediate.[3] However, the subsequent cyclization step may require warming to room temperature to ensure the reaction proceeds to completion.[3] Careful optimization of the temperature profile for each step is essential for maximizing yield and minimizing byproduct formation.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Several safety precautions are necessary. Diazonium salts can be explosive when isolated in a dry state, so they should always be handled in solution. The reagents used, such as concentrated acids and sulfur dioxide, are corrosive and toxic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: What analytical techniques are most suitable for monitoring the reaction progress and characterizing the final product?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For detailed analysis and characterization of the final this compound, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for assessing purity and confirming the molecular weight. Structural elucidation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy.

III. Optimized Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound based on established methods.

Synthesis of this compound from 5-Amino-2-bromobenzonitrile[3]
Materials and Reagents:
  • 5-Amino-2-bromobenzonitrile

  • Concentrated Hydrochloric Acid

  • Acetic Acid

  • Sodium Nitrite

  • Sulfur Dioxide

  • Calcium Chloride Dihydrate

  • Dichloromethane

  • Saturated Aqueous Sodium Chloride Solution

  • Anhydrous Sodium Sulfate

Step-by-Step Procedure:
  • Preparation of the Diazonium Salt Solution:

    • In a flask, dissolve 5-amino-2-bromobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and acetic acid.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature remains below 5°C.

    • Stir the reaction mixture at 0°C for 15 minutes after the addition is complete.

  • Preparation of the Sulfur Dioxide Solution:

    • In a separate flask, prepare a saturated solution of sulfur dioxide in acetic acid at 0°C.

    • Add calcium chloride dihydrate (0.4 eq) to this solution.

  • Cyclization Reaction:

    • Slowly add the previously prepared diazonium salt solution dropwise to the sulfur dioxide solution, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with water.

    • Collect the resulting precipitate by filtration.

    • Dissolve the solid in dichloromethane and wash with a saturated aqueous solution of sodium chloride.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

IV. Visualization of Key Processes

Reaction Pathway

Synthesis of this compound A 5-Amino-2-bromobenzonitrile B Diazonium Salt Intermediate A->B NaNO2, HCl/AcOH, 0-5°C C This compound B->C SO2, AcOH, rt

Caption: Synthetic route to this compound.

Troubleshooting Logic

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Check Diazotization Conditions (Temp, Reagent Quality) Start->Q1 S1 Optimize Temperature Control (0-5°C) Use Fresh NaNO2 Q1->S1 Yes Q2 Analyze for Incomplete Cyclization Q1->Q2 No End Yield Improved S1->End S2 Ensure SO2 Saturation Optimize Addition Rate Q2->S2 Yes Q3 Verify Starting Material Purity Q2->Q3 No S2->End S3 Purify Starting Material Q3->S3 Yes Q3->End No S3->End

Caption: Diagnostic workflow for troubleshooting low reaction yield.

V. References

  • Technical Support Center: Optimizing Reaction Conditions for Isothiazole Functionalization - Benchchem. Available at: 1

  • Benzo[1][3][4]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction - MDPI. Available at: 4

  • Synthesis routes of 5-Amino-2-bromobenzonitrile - Benchchem. Available at: 3

  • Optimizing reaction conditions for 6-Fluorobenzo[d]thiazol-5-amine derivatives - Benchchem. Available at: 2

References

Technical Support Center: Purification of 5-Bromobenzo[c]isothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 5-Bromobenzo[c]isothiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this important heterocyclic compound. Here, we synthesize established chemical principles with practical, field-proven insights to empower you to achieve the desired purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: Impurities in crude this compound typically arise from the synthetic route employed. Common contaminants include unreacted starting materials, byproducts from the bromination reaction such as regioisomers or poly-brominated species, and residual bromine.[1][2] Additionally, side-reactions during the formation of the benzisothiazole ring can introduce structurally similar impurities that may co-purify with the desired product.[3]

Q2: My crude product has a distinct yellow or brown color. What is the likely cause and how can I remove it?

A2: A yellow or brown hue in your crude product is often indicative of residual bromine from the synthesis.[1] This can sometimes be addressed by washing the crude material with a dilute solution of a reducing agent, such as sodium bisulfite, prior to the main purification step. For colored impurities that are not bromine, treating a hot solution of your crude product with activated charcoal during recrystallization can be effective.

Q3: How does the bromine substituent on the benzisothiazole ring affect its solubility and my choice of purification method?

A3: The presence of a bromine atom on the aromatic ring generally decreases the compound's solubility in polar solvents and increases its solubility in nonpolar organic solvents.[1] This characteristic is crucial when selecting solvents for recrystallization or a mobile phase for column chromatography. Your choice of purification method will depend on the nature of the impurities. Recrystallization is often effective for removing minor impurities if a suitable solvent system can be found, while column chromatography is more powerful for separating compounds with similar polarities.[4][5]

Q4: What are the key stability considerations for this compound during purification?

A4: While benzisothiazoles are generally stable, prolonged exposure to harsh acidic or basic conditions, as well as high temperatures, should be avoided to prevent potential ring-opening or decomposition. Isothiazolones, a related class of compounds, can be unstable at a pH of 12.[6] It is advisable to maintain a near-neutral pH during workup and purification steps unless the synthetic protocol specifies otherwise.

In-Depth Troubleshooting Guide

Issue 1: Difficulty in Achieving High Purity via Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on the choice of solvent and the nature of the impurities.[5]

Symptoms:

  • The product oils out upon cooling.

  • Low recovery of the purified product.

  • Impurities co-crystallize with the product.

  • No crystal formation upon cooling.

Causality and Solutions:

The ideal recrystallization solvent is one where this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature, while impurities are either insoluble in the hot solvent or remain soluble in the cold solvent.[1]

Troubleshooting Recrystallization of this compound

Problem Potential Cause Recommended Solution
Oiling Out The boiling point of the solvent is too high, causing the compound to melt before dissolving. The solution is supersaturated.Use a lower-boiling point solvent. Add a small amount of a solvent in which the compound is highly soluble to the hot mixture.
Low Recovery The chosen solvent is too good at dissolving the compound at low temperatures. Too much solvent was used.Select a solvent in which the compound is less soluble at room temperature. Use the minimum amount of hot solvent required to dissolve the crude product.
Co-crystallization of Impurities The impurities have very similar solubility profiles to the product in the chosen solvent.Try a different solvent or a mixed solvent system (e.g., ethanol-water).[1] If impurities are colored, consider a charcoal treatment of the hot solution.
No Crystal Formation The solution is not sufficiently saturated. The cooling process is too rapid.Concentrate the solution by boiling off some solvent. Cool the solution slowly. Try scratching the inside of the flask with a glass rod or adding a seed crystal.

Experimental Protocol: Recrystallization of this compound

  • Solvent Screening: In parallel, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, hexane, toluene, acetone) at room temperature and upon heating.[1]

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the solvent in small portions to avoid using an excess.

  • Decoloration (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum.

G

Caption: Workflow for the recrystallization of this compound.

Issue 2: Poor Separation During Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[4][7]

Symptoms:

  • Poor resolution between the product and impurities (overlapping spots on TLC).

  • The product elutes too quickly or not at all.

  • Streaking or tailing of spots on TLC analysis of fractions.

Causality and Solutions:

Effective separation by column chromatography relies on selecting an appropriate stationary phase (typically silica gel for moderately polar compounds) and a mobile phase (eluent) that provides a good balance between compound mobility and interaction with the stationary phase.[7][8]

Troubleshooting Column Chromatography of this compound

Problem Potential Cause Recommended Solution
Poor Resolution The polarity of the eluent is too high or too low. The column was not packed properly.Optimize the solvent system using TLC. A good Rf value for the target compound is typically 0.2-0.4. Try a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[4] Ensure the column is packed uniformly to avoid channeling.
Product Elutes Too Quickly The eluent is too polar.Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).
Product Does Not Elute The eluent is not polar enough.Increase the polarity of the mobile phase (e.g., decrease the hexane to ethyl acetate ratio).
Streaking/Tailing on TLC The compound may be too acidic or basic, leading to strong interactions with the silica gel. The sample is overloaded on the column.Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds). Ensure the amount of crude material is appropriate for the column size.

Experimental Protocol: Column Chromatography of this compound

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal mobile phase. Test various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find one that gives your product an Rf value of approximately 0.2-0.4 and separates it well from impurities.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial, less polar eluent to ensure a uniform stationary phase.[8]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase.[4] Collect fractions in labeled test tubes. Monitor the separation by collecting small spots from each fraction for TLC analysis.[9]

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

G

Caption: Troubleshooting logic for column chromatography based on TLC analysis.

Characterization of Purified this compound

After purification, it is essential to confirm the identity and purity of this compound using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern on the benzene ring.[10][11]

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the compound (214.08 g/mol ) and the presence of bromine through the characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).[10][12]

This guide provides a foundational framework for troubleshooting the purification of this compound. Successful purification often requires an iterative approach of analysis and optimization.

References

stability issues of 5-Bromobenzo[c]isothiazole in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: I am dissolving 5-Bromobenzo[c]isothiazole in my solvent and notice a color change over time. Is this normal?

A slight yellowish tint is not uncommon when dissolving heterocyclic compounds. However, a significant color change (e.g., to dark brown or the formation of precipitates) over a short period (minutes to hours) at room temperature can indicate degradation. The isothiazole ring system, while aromatic, can be susceptible to cleavage under certain conditions.

Q2: What are the optimal storage conditions for this compound, both as a solid and in solution?

  • Solid Form: this compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place. A refrigerator (2-8 °C) is recommended for long-term storage.[1]

  • In Solution: If you need to store the compound in solution, it is crucial to use an appropriate solvent and store it at low temperatures (-20 °C or -80 °C). It is highly recommended to prepare fresh solutions for each experiment to minimize the risk of degradation. Avoid storing solutions for extended periods, especially at room temperature.

Q3: Which solvents are recommended for dissolving this compound?

While specific solubility data is limited, based on the structure (a brominated aromatic heterocycle), the following solvents are likely to be suitable:

  • Good Solubility (for stock solutions): Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF).

  • Moderate to Low Solubility: Acetonitrile, Ethyl acetate, Acetone.

  • Poor Solubility: Water, Alkanes (e.g., hexane, heptane).

It is always best practice to perform a small-scale solubility test before preparing a large batch.

Troubleshooting Guide: Stability Issues

This section addresses common problems encountered during experiments involving this compound and provides systematic approaches to identify and resolve them.

Issue 1: Inconsistent or Poor Results in Biological Assays

Symptoms:

  • Lack of expected biological activity.

  • High variability between replicate experiments.

  • A decrease in activity over the course of an experiment.

Potential Cause: Degradation of this compound in the assay medium.

Troubleshooting Workflow:

Caption: Troubleshooting inconsistent biological assay results.

Explanation of Causality:

  • Hydrolysis: The isothiazole ring can be susceptible to cleavage under strongly acidic or basic conditions, although it is generally more stable than the corresponding isoxazole. The bromine atom on the benzene ring is unlikely to hydrolyze under typical biological assay conditions.

  • Nucleophilic Attack: The sulfur atom in the isothiazole ring can be a site for nucleophilic attack, potentially leading to ring-opening. This is a known reactivity pattern for some isothiazole derivatives.

  • Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, leading to the formation of reactive species and subsequent degradation. Studies on related thiazole compounds have shown photodegradation can occur.[2][3]

Issue 2: Appearance of Unknown Peaks in Chromatography (HPLC, LC-MS)

Symptoms:

  • Multiple peaks are observed when analyzing a supposedly pure sample of this compound.

  • The area of the main peak decreases over time, with a corresponding increase in impurity peaks.

Potential Causes:

  • Solvent-induced degradation.

  • Thermal instability.

  • Photodegradation.

Troubleshooting Workflow:

Caption: Troubleshooting unexpected peaks in chromatographic analysis.

Explanation of Causality:

  • Solvent Reactivity: Protic solvents, especially under non-neutral pH, can potentially react with the isothiazole ring.

  • Thermal Stress: While many benzisothiazole derivatives exhibit good thermal stability, prolonged exposure to heat, even at room temperature, can accelerate degradation.[4]

  • On-Column Degradation: The stationary phase of a chromatography column can sometimes catalyze degradation, especially if the mobile phase is harsh.

Data Summary: Solvent Compatibility and Potential Instability

Solvent/Condition Potential Issue Recommendation Rationale
Protic Solvents (e.g., Methanol, Ethanol) SolvolysisUse with caution, especially for long-term storage. Prefer aprotic solvents for stock solutions.The isothiazole ring can be susceptible to nucleophilic attack by the solvent.
Aqueous Buffers (pH < 4 or pH > 9) HydrolysisPrepare fresh solutions and use promptly. If possible, maintain a neutral pH.Extremes in pH can promote the cleavage of the isothiazole ring.
Solvents containing strong nucleophiles (e.g., DTT, primary/secondary amines) Ring OpeningAvoid if possible. If necessary, conduct the reaction at low temperatures and for a short duration.The electrophilic nature of the sulfur atom in the isothiazole ring makes it a target for strong nucleophiles.
Chlorinated Solvents (e.g., DCM, Chloroform) Generally CompatibleSuitable for short-term use and sample preparation.These are generally unreactive towards the compound under normal conditions.
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile) Generally CompatibleRecommended for stock solutions. Store frozen and protected from light.These solvents are less likely to participate in degradation reactions.
Exposure to UV or strong visible light PhotodegradationProtect solutions from light by using amber vials or wrapping containers in foil.Aromatic and heterocyclic systems can absorb light, leading to photochemical reactions.[2][3]

Experimental Protocols

Protocol 1: Rapid Assessment of Stability in a Novel Solvent

This protocol allows for a quick determination of the stability of this compound in a solvent of interest.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a trusted solvent where it is known to be stable (e.g., Acetonitrile) at a concentration of 1 mg/mL.

  • Sample Preparation:

    • In an amber HPLC vial, add a known volume of the stock solution.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Add the test solvent to dissolve the compound to a final concentration of approximately 50 µg/mL.

  • Initial Analysis (T=0): Immediately inject the sample onto an HPLC-UV system and record the chromatogram. Note the peak area of the main compound.

  • Incubation: Store the vial under the desired test conditions (e.g., room temperature, 40°C, protected from light).

  • Time-Point Analysis: Inject the sample at regular intervals (e.g., 1, 4, 8, 24 hours) and record the chromatograms.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial (T=0) measurement. A significant decrease in the main peak area and/or the appearance of new peaks indicates instability.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Caption: Workflow for a forced degradation study of this compound.

References

avoiding decomposition of 5-Bromobenzo[c]isothiazole during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 5-Bromobenzo[c]isothiazole. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with this versatile yet sensitive heterocyclic compound. As a Senior Application Scientist with extensive experience in synthetic methodology and reaction optimization, I have compiled this guide to address the common challenges associated with the stability of this compound, providing you with field-proven insights and actionable protocols to ensure the integrity of your reactions.

This guide is structured as a dynamic question-and-answer hub, comprising a detailed troubleshooting section for immediate problem-solving and a comprehensive FAQ for a deeper understanding of the compound's chemical behavior.

Troubleshooting Guide: Navigating Decomposition During Reactions

This section is your first port of call when you suspect or observe decomposition of this compound in your experiments.

Question 1: I'm observing a complex mixture of byproducts and a significant decrease in the yield of my desired product. How can I confirm if this compound is decomposing?

Answer:

The appearance of multiple, often colored, impurities in your reaction mixture, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is a primary indicator of decomposition. You may also observe a change in the color of your reaction mixture, often to a darker shade.

  • Control Experiment: Run a control experiment with this compound under your reaction conditions but without the coupling partner. Monitor this control reaction by TLC or LC-MS at regular intervals. The appearance of new spots or peaks will confirm the instability of the starting material under those specific conditions.

  • NMR Analysis: If you can isolate any of the major byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information. Decomposition of the isothiazole ring often leads to the formation of substituted aminothiophenol or disulfide derivatives, which will have characteristic signals in the 1H NMR spectrum.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) of the crude reaction mixture can help in identifying the molecular formulas of the byproducts, providing clues to the decomposition pathway.

graph Decomposition_Troubleshooting { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Troubleshooting workflow for suspected decomposition.

Question 2: My reaction involves a strong base (e.g., n-BuLi, LDA, or strong alkoxides), and I'm seeing significant degradation. What is happening and how can I mitigate this?

Answer:

The benzo[c]isothiazole ring system is susceptible to nucleophilic attack, particularly under strongly basic conditions. Strong bases can deprotonate the carbon atoms of the isothiazole ring, leading to ring-opening or rearrangement reactions. The electron-withdrawing nature of the bromine atom can further influence the acidity of the ring protons.

Causality: Strong bases can initiate a cascade of reactions, starting with deprotonation at an acidic site on the heterocyclic ring. This can lead to the cleavage of the relatively weak N-S bond, a known vulnerability in some isothiazole derivatives, resulting in a mixture of sulfur-containing aromatic compounds.

Mitigation Strategies:

  • Use of Milder Bases: Whenever possible, substitute strong bases with milder alternatives. For example, in palladium-catalyzed cross-coupling reactions, consider using inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of strong alkoxides.[1]

  • Lower Reaction Temperatures: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. This can often temper the reactivity of strong bases and minimize side reactions.

  • Inverse Addition: If a strong base is unavoidable, consider using an inverse addition protocol. This involves adding the this compound solution slowly to the base at a low temperature to maintain a low instantaneous concentration of the substrate in the presence of the strong base.

Base Strength Recommended Action Example Reaction
Very Strong (e.g., n-BuLi, LDA)Avoid if possible. Use inverse addition at low temperatures (-78 °C).Lithiation for subsequent functionalization
Strong (e.g., NaOtBu, KOtBu)Use with caution at low to moderate temperatures.Buchwald-Hartwig amination
Moderate/Weak (e.g., K₂CO₃, Cs₂CO₃)Preferred choice for many cross-coupling reactions.Suzuki, Heck, Sonogashira couplings

Question 3: I am performing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) and observing decomposition. What are the likely causes?

Answer:

While palladium-catalyzed reactions are powerful tools, certain conditions can promote the degradation of sensitive substrates like this compound.

Potential Causes and Solutions:

  • High Temperatures: Many cross-coupling reactions require elevated temperatures, which can lead to thermal decomposition.

    • Solution: Screen different palladium catalysts and ligands. Modern catalyst systems are often more active and can facilitate reactions at lower temperatures. For instance, the use of bulky, electron-rich phosphine ligands can significantly improve catalytic activity, allowing for lower reaction temperatures.

  • Incompatible Ligands or Bases: The choice of ligand and base is critical. Some ligands or bases can interact with the isothiazole ring, leading to side reactions.

    • Solution: Perform a thorough literature search for cross-coupling reactions on similar heterocyclic systems to identify compatible catalyst/ligand/base combinations. A review on the chemistry of isothiazoles can provide valuable insights into their reactivity.[2]

  • Oxidative Addition to the N-S Bond: In some cases, the palladium catalyst may interact with the N-S bond of the isothiazole ring, leading to oxidative ring-opening.

    • Solution: This is a more challenging issue. If you suspect this is occurring, a change in the catalyst's oxidation state or the use of ligands that modulate the electronic properties of the palladium center may be necessary.

graph Cross_Coupling_Workflow { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Key considerations for stable cross-coupling reactions.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the handling, storage, and reactivity of this compound.

1. What are the ideal storage conditions for this compound?

To ensure its long-term stability, this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere such as argon or nitrogen.[3] Exposure to light, moisture, and oxygen should be minimized.

2. Is this compound sensitive to acidic or basic pH?

Yes, the benzo[c]isothiazole ring can be sensitive to both strong acids and strong bases. Strong acids can protonate the nitrogen atom, which may lead to subsequent ring-opening reactions. As discussed in the troubleshooting guide, strong bases can deprotonate the ring, initiating decomposition. It is advisable to maintain a near-neutral pH during workup and purification steps whenever possible.

3. Can I use silica gel for the purification of this compound and its derivatives?

While silica gel is a common stationary phase for chromatography, its acidic nature can sometimes cause the decomposition of sensitive compounds. If you observe streaking on TLC plates or low recovery from column chromatography, consider the following:

  • Deactivating the Silica Gel: You can neutralize the acidic sites on silica gel by pre-treating it with a solution of a volatile base, such as triethylamine (typically 1-2% in the eluent), and then evaporating the excess base.

  • Using an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for the purification of base-sensitive compounds.

  • Minimizing Contact Time: If using silica gel, try to minimize the time the compound spends on the column by using a slightly more polar eluent to speed up the elution.

4. Are there any specific classes of reagents that are known to be incompatible with this compound?

Based on the general reactivity of isothiazoles and related heterocycles, caution should be exercised with the following classes of reagents:

  • Strong Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) may reduce the isothiazole ring.

  • Strong Oxidizing Agents: Strong oxidants can lead to the oxidation of the sulfur atom and potentially ring cleavage. For instance, some benzothiazole derivatives undergo oxidative ring-opening.[4]

  • Certain Nucleophiles: As detailed in the troubleshooting guide, strong nucleophiles, particularly primary amines, can open the isothiazole ring.

5. How does the bromine substituent affect the reactivity and stability of the benzo[c]isothiazole ring?

The bromine atom at the 5-position has two main effects:

  • Electronic Effect: As a halogen, bromine is an electron-withdrawing group via induction, which can make the aromatic ring more electron-deficient. This can influence the regioselectivity of nucleophilic aromatic substitution reactions.[5][6]

  • Synthetic Handle: The bromine atom serves as a versatile synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at this position.[1][7]

While the bromine atom is essential for many synthetic transformations, its electron-withdrawing nature can also influence the overall stability of the molecule, making it more susceptible to certain decomposition pathways.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with Minimized Decomposition

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating measures to mitigate decomposition.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a mild base such as K₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add a suitable degassed solvent (e.g., a mixture of toluene and water, or dioxane and water). The use of a biphasic system with a mild inorganic base is often effective.

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS. Avoid excessively high temperatures.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Be mindful of the pH during the aqueous work-up.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on deactivated silica gel or alumina.

Note: The optimal catalyst, ligand, base, solvent, and temperature will depend on the specific coupling partners and should be determined through careful optimization.

References

Technical Support Center: Strategies for Selective Functionalization of 5-Bromobenzo[c]isothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. This guide is designed to be your dedicated resource for navigating the selective functionalization of 5-Bromobenzo[c]isothiazole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and troubleshooting strategies to empower your experimental success. The unique electronic properties of the benzo[c]isothiazole scaffold present both opportunities and challenges, particularly when aiming for regioselective modification. This center is structured to anticipate the questions and hurdles you may encounter, offering clear, actionable solutions grounded in established organometallic and heterocyclic chemistry.

Frequently Asked questions (FAQs)

Q1: What is the general reactivity of this compound in cross-coupling reactions?

The bromine atom at the 5-position of the benzo[c]isothiazole ring makes it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The reactivity of the C-Br bond is generally high in these transformations, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

Q2: Are there any known challenges with the functionalization of this specific heterocycle?

While the C-Br bond is reactive, the benzo[c]isothiazole core can influence the catalytic cycle. Potential challenges include catalyst inhibition by the sulfur or nitrogen heteroatoms, and the electron-deficient nature of the aromatic system which can affect the rates of oxidative addition and reductive elimination. Careful selection of ligands and reaction conditions is therefore crucial to achieve high yields and avoid side reactions.

Q3: Can I achieve selective functionalization if there are other reactive sites on the molecule?

Yes, selective functionalization is achievable. For instance, if another, less reactive halogen like chlorine were present on the ring, the C-Br bond at the 5-position would preferentially react in palladium-catalyzed couplings under carefully controlled conditions. This is due to the general reactivity trend of aryl halides in such reactions, which is I > Br > Cl.

Q4: Beyond cross-coupling, what other functionalization strategies can be employed?

Nucleophilic aromatic substitution (SNA_r) is another potential avenue for functionalizing the benzo[c]isothiazole ring, particularly if it is further activated by strongly electron-withdrawing groups. However, palladium-catalyzed cross-coupling reactions are generally more versatile and offer a broader substrate scope with higher functional group tolerance.[1]

Troubleshooting Guide

Issue 1: Low to No Product Yield in Palladium-Catalyzed Cross-Coupling

Q: My cross-coupling reaction with this compound is showing very low or no conversion. What are the primary troubleshooting steps?

A: A systematic approach is key when diagnosing a failed or low-yielding reaction. Here’s a checklist of potential culprits and their remedies:

  • Catalyst System Integrity:

    • Palladium Source: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality and has been stored correctly. Pd(II) precursors require in situ reduction to the active Pd(0) species; if this is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source if problems persist.

    • Ligand Choice and Quality: The ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. For electron-deficient heterocycles like benzo[c]isothiazole, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like RuPhos) can be highly effective.[2] Ensure the ligand has not been oxidized through improper storage.

  • Reaction Environment:

    • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen, which can deactivate the Pd(0) catalyst. Ensure your reaction vessel was properly degassed (e.g., by several cycles of vacuum/backfill with an inert gas like argon or nitrogen) and that the reaction is maintained under a positive pressure of inert gas.

    • Solvent and Reagent Purity: Use anhydrous and degassed solvents. Moisture can lead to the decomposition of organometallic reagents and hinder the catalytic cycle. Ensure your starting materials and base are pure and dry.

  • Base Selection:

    • The choice of base is crucial for the efficiency of the transmetalation step in Suzuki couplings and for the deprotonation of the nucleophile in Buchwald-Hartwig and Sonogashira reactions. If your reaction is sluggish, consider screening different bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu). The strength and solubility of the base can significantly impact the outcome.[2][3]

Issue 2: Formation of Significant Side Products

Q: I'm observing significant side products in my reaction. What are they and how can I minimize them?

A: Common side reactions in cross-coupling chemistry include homocoupling and protodehalogenation.

  • Homocoupling of Boronic Acids (in Suzuki Reactions): This is often caused by the presence of oxygen.

    • Solution: Ensure thorough degassing of your reaction mixture before adding the palladium catalyst. Maintaining a strict inert atmosphere throughout the reaction is critical.

  • Protodehalogenation: This is the replacement of the bromine atom with a hydrogen, resulting in the unfunctionalized benzo[c]isothiazole.

    • Solution: This can be caused by sources of protic hydrogen (e.g., water) in the presence of a strong base. Ensure anhydrous conditions. It can also be a result of β-hydride elimination from certain intermediates in the catalytic cycle; optimizing the ligand and temperature may mitigate this.

  • Glaser Coupling (in Sonogashira Reactions): Homocoupling of the terminal alkyne is a common side reaction, often promoted by the copper(I) co-catalyst in the presence of oxygen.

    • Solution: Maintain strict anaerobic conditions. If homocoupling is still a major issue, consider using a copper-free Sonogashira protocol.

Strategic Functionalization Workflow

The following diagram outlines a decision-making process for the selective functionalization of this compound.

G start Starting Material: This compound q1 Desired Bond Formation? start->q1 cc C-C Bond q1->cc C-C cn C-N Bond q1->cn C-N q2 Coupling Partner? cc->q2 buchwald Buchwald-Hartwig (Amine) cn->buchwald ullmann Ullmann Condensation (Amine, Cu-catalyzed) cn->ullmann suzuki Suzuki-Miyaura (Boronic Acid/Ester) q2->suzuki Boronic Acid/ Ester sonogashira Sonogashira (Terminal Alkyne) q2->sonogashira Terminal Alkyne protocol1 Proceed to Suzuki Protocol suzuki->protocol1 protocol2 Proceed to Sonogashira Protocol sonogashira->protocol2 protocol3 Proceed to Buchwald-Hartwig Protocol buchwald->protocol3 protocol4 Proceed to Ullmann Protocol ullmann->protocol4

Caption: Decision workflow for functionalizing this compound.

Experimental Protocols

The following protocols are based on literature procedures for the functionalization of this compound and related structures. Optimization may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a procedure described for a Suzuki-type coupling of this compound.[2]

Materials:

  • This compound

  • Arylboronic acid or ester (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (e.g., 5 mol%)

  • RuPhos (e.g., 10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid/ester, and cesium carbonate.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium acetate and RuPhos.

  • Add the degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Amination of this compound

This protocol is based on a procedure for an Ullmann-type condensation involving this compound.[3]

Materials:

  • This compound

  • Amine (1.2 - 2.0 equivalents)

  • Copper(I) iodide (CuI) (e.g., 10 mol%)

  • N',N²-dimethylcyclohexane-1,2-diamine (e.g., 20 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction tube or flask, add CuI, Cs₂CO₃, and this compound.

  • Seal the vessel and evacuate and backfill with inert gas three times.

  • Add the anhydrous 1,4-dioxane, the amine, and the N',N²-dimethylcyclohexane-1,2-diamine via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

General Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)L_n pd2_ox Ar-Pd(II)L_n-Br (Oxidative Addition) pd0->pd2_ox Ar-Br pd2_trans Ar-Pd(II)L_n-R (Transmetalation) pd2_ox->pd2_trans R-B(OR)₂ (Base) pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product reagents This compound (Ar-Br) + R-B(OR)₂

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Data Summary: Representative Conditions for Cross-Coupling on Bromo-Heterocycles

The following table provides a summary of typical reaction conditions for various cross-coupling reactions on brominated heterocyclic compounds, which can serve as a starting point for the optimization of reactions with this compound.

Reaction TypeCatalyst SystemBaseSolventTemp. (°C)Reference
Suzuki-Miyaura Pd(OAc)₂ / RuPhosCs₂CO₃Dioxane / H₂O80-100[2]
Suzuki-Miyaura Pd₂(dba)₃Na₂CO₃Dioxane / H₂OReflux[3]
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene100[1]
Sonogashira (Cu-free) [DTBNpP]Pd(crotyl)ClTMPDMSOrt - 60
Ullmann Amination CuI / Diamine ligandCs₂CO₃Dioxane100[3]

References

Technical Support Center: Navigating the Complexities of Halogenated Isothiazole Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of halogenated isothiazoles. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this unique class of compounds. Halogenated isothiazoles are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and tunable electronic properties.[1][2][3] However, their characterization can be fraught with challenges that can lead to misinterpretation of data and setbacks in research.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is a synthesis of established analytical principles and field-proven insights to ensure you can navigate these challenges with confidence.

I. Mass Spectrometry (MS) Troubleshooting

Mass spectrometry is a cornerstone technique for the identification and quantification of halogenated isothiazoles. However, the presence of halogens and the isothiazole ring itself can lead to unique fragmentation patterns and analytical hurdles.

FAQ 1: My mass spectrum shows an unusual isotopic pattern for my chlorinated/brominated isothiazole. How can I be sure I'm interpreting it correctly?

Answer:

The presence of chlorine and bromine atoms in a molecule results in characteristic isotopic patterns in the mass spectrum due to their naturally occurring isotopes.[4] For chlorine, you should observe an "M+2" peak that is approximately one-third the intensity of the molecular ion (M) peak, corresponding to the ³⁷Cl isotope.[4] For bromine, the M and M+2 peaks will be of nearly equal intensity due to the relative abundances of ⁷⁹Br and ⁸¹Br.[4]

Common Pitfalls & Solutions:

  • Overlapping Isotopic Patterns: If your molecule contains multiple halogen atoms, the isotopic patterns will become more complex. For a molecule with two chlorine atoms, you would expect to see peaks at M, M+2, and M+4 with a ratio of approximately 9:6:1. For two bromine atoms, the ratio for M, M+2, and M+4 peaks will be close to 1:2:1.[4]

  • Co-eluting Impurities: An unexpected isotopic pattern could be due to a co-eluting impurity. Ensure chromatographic separation is optimized to isolate your compound of interest.

  • Matrix Effects: In complex matrices, ion suppression or enhancement can alter the expected isotopic ratios. Using an internal standard, preferably an isotopically labeled version of your analyte, can help to correct for these effects.[5]

FAQ 2: I'm observing unexpected fragmentation in the mass spectrum of my halogenated isothiazole. What are the likely fragmentation pathways?

Answer:

The fragmentation of halogenated isothiazoles in a mass spectrometer is influenced by the stability of the resulting fragment ions.[6][7] The isothiazole ring itself is relatively stable, but can undergo characteristic fragmentation.

Typical Fragmentation Pathways:

  • Loss of Halogen: A common fragmentation pathway is the loss of a halogen radical (e.g., Cl• or Br•).

  • Ring Cleavage: The isothiazole ring can cleave in several ways. Common fragmentation events include the loss of HCN, CS, or the entire side chain.

  • Rearrangements: McLafferty-type rearrangements can occur if a suitable side chain is present.

Troubleshooting Unexpected Fragmentation:

  • In-source Fragmentation: If the energy in the ion source is too high, it can cause premature fragmentation of the molecular ion. Try reducing the ionization energy.

  • Thermal Degradation: Halogenated compounds can be thermally labile and may degrade in the GC inlet or during electrospray ionization (ESI), leading to fragments that are not representative of the original molecule.[5] Optimizing the injector temperature is crucial.[5]

  • Reference Spectra: Compare your experimental spectrum to literature data for similar compounds or use spectral databases to help identify common fragmentation patterns.

Common Neutral Losses Possible Origin Notes
X• (X = Cl, Br)Halogen substituentA primary fragmentation step.
HCNIsothiazole ringIndicates ring cleavage.
CSIsothiazole ringAnother indicator of ring cleavage.
R•Side chainLoss of an alkyl or aryl side chain.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR spectroscopy is indispensable for the structural elucidation of halogenated isothiazoles. However, the electronegativity of halogens and the aromatic nature of the isothiazole ring can lead to complex spectra.

FAQ 3: The proton and carbon chemical shifts in my NMR spectrum are not what I predicted. What factors could be influencing these shifts?

Answer:

The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.[8] In halogenated isothiazoles, several factors can cause deviations from predicted values.

Key Influencing Factors:

  • Halogen Electronegativity: Halogens are electronegative and will deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). The effect is most pronounced for fluorine and decreases down the group (F > Cl > Br > I).

  • Anisotropic Effects: The aromatic isothiazole ring generates its own magnetic field, which can either shield or deshield nearby nuclei depending on their position relative to the ring.

  • Substituent Effects: Other substituents on the isothiazole ring or on side chains will have their own electronic (inductive and resonance) and steric effects that can influence chemical shifts.[8]

  • Solvent Effects: The choice of deuterated solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding.

Troubleshooting Chemical Shift Discrepancies:

  • 2D NMR Techniques: Utilize 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to definitively assign proton and carbon signals and establish connectivity within the molecule.[9]

  • Computational Prediction: Use NMR prediction software to calculate theoretical chemical shifts. While not always perfectly accurate, they can provide a good starting point for assignments.

  • Model Compounds: Compare the spectra of your compound to those of simpler, related structures to understand the incremental effects of different substituents.

FAQ 4: I'm having trouble with poor resolution and broad peaks in the NMR spectrum of my halogenated isothiazole. What could be the cause?

Answer:

Poor resolution and peak broadening in NMR can arise from several factors, ranging from sample preparation to inherent molecular properties.

Potential Causes and Solutions:

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening. Conversely, a sample that is too dilute will result in a poor signal-to-noise ratio. Optimize the sample concentration.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening. Degas your sample by bubbling an inert gas (e.g., argon or nitrogen) through the NMR tube.

  • Chemical Exchange: If your molecule is undergoing a chemical exchange process on the NMR timescale (e.g., tautomerism or conformational changes), this can lead to broadened peaks.[10] Acquiring spectra at different temperatures can help to investigate this.

  • Quadrupolar Broadening: Nuclei with a quadrupole moment (I > 1/2), such as ¹⁴N, can cause broadening of adjacent proton and carbon signals. While not directly addressable, being aware of this phenomenon can aid in spectral interpretation. Halogen nuclei like ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br also have quadrupole moments, which can sometimes lead to broadening of directly attached carbon signals.

III. Crystallography and Stability Considerations

Single-crystal X-ray diffraction provides definitive structural information. However, obtaining suitable crystals and ensuring the stability of the compound during analysis are critical hurdles.

FAQ 5: I'm struggling to grow X-ray quality crystals of my halogenated isothiazole. What are some effective crystallization techniques?

Answer:

Growing single crystals suitable for X-ray diffraction is often a process of trial and error. The presence of halogens can sometimes promote crystallization through halogen bonding.[11]

Recommended Crystallization Methods:

  • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly and undisturbed.

  • Vapor Diffusion: Dissolve your compound in a good solvent and place it in a sealed container with a vial of a poor solvent (the "anti-solvent"). The anti-solvent will slowly diffuse into the solution of your compound, reducing its solubility and promoting crystallization.

  • Solvent Layering: Carefully layer a less dense anti-solvent on top of a more dense solution of your compound. Crystals may form at the interface.

  • Temperature Gradient: Slowly cool a saturated solution of your compound.

Tips for Success:

  • Purity is Paramount: Ensure your compound is highly pure before attempting crystallization.

  • Solvent Screening: Experiment with a wide range of solvents and solvent mixtures.

  • Control the Rate: Slower crystallization generally leads to higher quality crystals.

FAQ 6: My halogenated isothiazole appears to be degrading during analysis or storage. What are the likely degradation pathways and how can I mitigate them?

Answer:

Halogenated isothiazoles can be susceptible to degradation under certain conditions, which can compromise analytical results and the stability of the compound.[12][13]

Common Degradation Mechanisms:

  • Photodegradation: Exposure to light, particularly UV light, can cause the cleavage of carbon-halogen bonds. Store samples in amber vials and protect them from light.

  • Thermal Degradation: As mentioned earlier, high temperatures can lead to decomposition.[5] Avoid excessive heat during sample preparation and analysis.

  • Hydrolysis: The isothiazole ring can be susceptible to hydrolysis, especially under acidic or basic conditions. Ensure that solvents and reagents are anhydrous if necessary.

  • Oxidation: The sulfur atom in the isothiazole ring can be oxidized. Store samples under an inert atmosphere if they are sensitive to oxidation.

Workflow for Investigating Degradation

start Unexpected Analytical Result (e.g., new peaks in LC-MS) check_storage Review Storage Conditions (Light, Temp, Atmosphere) start->check_storage check_method Examine Analytical Method (Injector Temp, pH, Solvents) start->check_method forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Light, Heat) check_storage->forced_degradation check_method->forced_degradation characterize Characterize Degradants (MS/MS, NMR) forced_degradation->characterize mitigate Implement Mitigation Strategies (e.g., change storage, modify method) characterize->mitigate

Caption: Troubleshooting workflow for compound degradation.

IV. Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis of a Thermally Labile Halogenated Isothiazole

Objective: To prepare a sample for GC-MS analysis while minimizing thermal degradation in the injector port.

Procedure:

  • Solution Preparation: Accurately prepare a solution of the halogenated isothiazole in a high-purity, non-halogenated solvent (e.g., ethyl acetate or toluene) at a concentration of approximately 1 mg/mL.

  • Internal Standard: Add an appropriate internal standard to the solution to account for injection variability and potential matrix effects.

  • Injector Temperature Optimization:

    • Start with a low injector temperature (e.g., 180 °C).

    • Inject the sample and analyze the chromatogram for peak shape and the presence of degradation products.

    • Incrementally increase the injector temperature (e.g., in 10 °C steps) and repeat the injection.

    • The optimal injector temperature is the lowest temperature that provides good peak shape without significant evidence of degradation.

  • Liner Selection: Use a deactivated glass wool liner in the injector to trap non-volatile residues and provide a more inert surface for vaporization.

Protocol 2: Acquiring 2D NMR Spectra for Structural Elucidation

Objective: To obtain a comprehensive set of 2D NMR data for the unambiguous structural assignment of a novel halogenated isothiazole.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to assess the overall purity and identify the proton signals.

  • COSY: Run a COSY experiment to establish proton-proton correlations, identifying which protons are coupled to each other.

  • HSQC: Perform an HSQC experiment to determine one-bond proton-carbon correlations, assigning protons to their directly attached carbons.

  • HMBC: Acquire an HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations. This is crucial for piecing together the carbon skeleton and assigning quaternary carbons.

  • Data Analysis: Analyze the 1D and 2D spectra in conjunction to build a complete and unambiguous structural assignment.

V. References

  • Benchchem. (n.d.). Technical Support Center: Characterization of Halogenated Organic Compounds. Retrieved from 14

  • Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175–1179. Retrieved from --INVALID-LINK--

  • Phenomenex, Inc. (2014). TROUBLESHOOTING GUIDE. Retrieved from 15

  • Eremina, J. A., Smirnova, K. S., Lider, E. V., Klyushova, L. S., & Potkin, V. I. (2022). Nickel(II) and cobalt(II) complexes with 4,5-dichloro-isothiazole-3-carboxylic acid and 1,10-phenanthroline: synthesis, crystal structures and cytotoxicity. Transition Metal Chemistry, 47(1), 63-73. Retrieved from --INVALID-LINK--

  • Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Isothiazole(288-16-4) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-344. Retrieved from --INVALID-LINK--

  • Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from --INVALID-LINK--

  • Clark, J. (2020). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from --INVALID-LINK--

  • LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Chen, Y., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67-83. Retrieved from --INVALID-LINK--

  • Potkin, V. I. (2002). Isothiazoles (1,2-thiazoles): Synthesis, properties and practical use. Russian Chemical Reviews, 71(8), 784-787. Retrieved from --INVALID-LINK--

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • El-Emary, T. I., & El-Gohary, H. S. (2017). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Journal of Molecular Structure, 1141, 1-8. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from --INVALID-LINK--

  • Al-Adiwish, W. M., et al. (2018). Synthesis, modification and cytotoxic properties of new 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Russian Journal of General Chemistry, 88(2), 241-248. Retrieved from --INVALID-LINK--

  • D'Ornelas, L., et al. (2003). Osmium clusters derived from the reactions of [Os3(CO)10(CH3CN)2] with aminothiazole compounds: X-ray structures of [Os3(μ-H)(CO)10(μ-C8H7N2S], [Os3(μ-H)(CO)9(μ3-η2-C3H5N2S)] and [Os3(μ-H)(CO)9(μ3-η2-C6H7ON2S)]. Journal of Organometallic Chemistry, 669(1-2), 1-10. Retrieved from --INVALID-LINK--

  • Gul, H. I., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 7(13), 11135-11146. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from --INVALID-LINK--

  • Kletskov, A. V., et al. (2020). Recent advances in the synthesis of isothiazoles. Chemistry of Heterocyclic Compounds, 56(1), 1-3. Retrieved from --INVALID-LINK--

  • Pries, F., et al. (1994). Degradation of halogenated aliphatic compounds: the role of adaptation. FEMS Microbiology Reviews, 15(2-3), 279-295. Retrieved from --INVALID-LINK--

  • Gul, H. I., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 7(13), 11135-11146. Retrieved from --INVALID-LINK--

  • Kletskov, A. V., et al. (2018). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 54(10), 927-946. Retrieved from --INVALID-LINK--

  • Dalvie, D., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology, 23(11), 1764-1776. Retrieved from --INVALID-LINK--

  • Stepbio. (n.d.). GC Troubleshooting. Retrieved from --INVALID-LINK--

References

Technical Support Center: Enhancing the Efficiency of 5-Bromobenzo[c]isothiazole-Based Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to the dedicated technical support center for optimizing cross-coupling reactions with 5-Bromobenzo[c]isothiazole. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and robust experimental protocols to enhance the efficiency and success of your synthetic endeavors. Given the specialized nature of the benzo[c]isothiazole scaffold, this resource synthesizes established principles from palladium-catalyzed cross-coupling of related heteroaryl halides to provide a strong foundation for your work.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions researchers may have when planning the functionalization of this compound.

Q1: What are the most common palladium-catalyzed reactions for functionalizing the C5-position of this compound?

A1: The C-Br bond at the 5-position is well-suited for a variety of powerful bond-forming reactions. The most common and effective are:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. This is often the first choice for creating biaryl structures due to its functional group tolerance and the commercial availability of a vast array of boronic acids.[1][2]

  • Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines, anilines, and other N-nucleophiles. This reaction is a cornerstone for synthesizing arylamines, which are prevalent in pharmaceuticals.[3][4][5]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes, leading to arylalkyne structures. These products are valuable intermediates for further transformations.[6][7]

  • Heck Coupling: For forming C-C bonds with alkenes to generate substituted alkenes.[8][9]

Q2: What are the primary challenges I should anticipate when working with this specific heterocyclic bromide?

A2: While a standard aryl bromide, the benzo[c]isothiazole core presents unique considerations:

  • Catalyst Inhibition: The lone pairs on the nitrogen and sulfur atoms of the isothiazole ring could potentially coordinate to the palladium center. This can sometimes inhibit the catalyst by occupying coordination sites necessary for the catalytic cycle to proceed. The choice of a sufficiently bulky ligand can often mitigate this issue by sterically shielding the palladium center.

  • Ring Stability: While the benzo[c]isothiazole ring is generally stable, prolonged exposure to very strong bases and high temperatures could potentially lead to degradation or ring-opening, although this is not commonly reported under standard cross-coupling conditions. Monitoring reaction progress and using the mildest effective conditions are key.

  • Substrate Reactivity: As an electron-deficient heterocycle, this compound is generally expected to be a good substrate for oxidative addition, which is often the rate-limiting step in the catalytic cycle.

Q3: How critical is the choice of ligand for these reactions?

A3: The ligand is arguably one of the most critical components for success. It is not merely a spectator but an active participant that dictates the catalyst's stability, reactivity, and selectivity.[10]

  • For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos, RuPhos) are often the preferred choice for heteroaryl halides.[11] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and can help prevent the formation of inactive palladium dimers.[3][12]

  • For Heck and Sonogashira reactions, a wider variety of phosphine ligands can be effective, and in some cases, ligand-free systems using a palladium source like Pd(OAc)₂ may work, although this often requires higher temperatures.

Q4: Do I need to use a pre-formed palladium catalyst, or can I generate it in situ?

A4: Both approaches are valid.

  • In situ generation: Using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a separate phosphine ligand is common, cost-effective, and allows for easy screening of different ligands. However, it's crucial to ensure the Pd(II) source is efficiently reduced to the active Pd(0) species.[12]

  • Pre-catalysts: Using pre-formed, air-stable palladacycles (e.g., Buchwald G3 or G4 precatalysts) is highly recommended, especially when troubleshooting or scaling up. These complexes generate the active L-Pd(0) species cleanly and reproducibly upon activation with a base, leading to more reliable results.[13]

Troubleshooting Guide: Suzuki-Miyaura Coupling

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound with organoboron reagents.

Problem 1: Low to No Product Yield with Unreacted Starting Material

Q: My Suzuki reaction shows poor conversion, and I'm recovering most of my this compound. What should I investigate first?

A: This is a classic issue pointing to an inactive catalytic system. A systematic check is crucial.

  • Cause A: Inefficient Catalyst Activation/Decomposition. The active Pd(0) species is not being generated or is decomposing.

    • Solution 1: Verify Inert Atmosphere. Palladium(0) is sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed.[14]

    • Solution 2: Use a Pre-catalyst. If you are using a Pd(II) source like Pd(OAc)₂, switch to an air-stable Pd(0) source like Pd(PPh₃)₄ or, preferably, a modern palladacycle precatalyst (e.g., SPhos Pd G3) to ensure reliable generation of the active catalyst.[13]

    • Solution 3: Check Ligand Integrity. Phosphine ligands can be sensitive to air and may oxidize over time. Use fresh ligand or store it under inert gas. Consider adding a slight excess of the ligand (e.g., 1.1-1.2 equivalents relative to Pd).

  • Cause B: Ineffective Base. The base is crucial for activating the boronic acid to form the more nucleophilic boronate species.[2][15]

    • Solution 1: Check Base Strength and Solubility. For many Suzuki couplings, a moderately strong base like K₂CO₃ or K₃PO₄ is required. Ensure the base is finely powdered to maximize surface area, especially in biphasic systems. Cs₂CO₃ is often more soluble in organic solvents and can be a good alternative.

    • Solution 2: Ensure Proper Hydration. The presence of some water is often beneficial, even essential, for the Suzuki reaction, as it helps to dissolve the base and facilitate the formation of the boronate. A solvent system like dioxane/water (e.g., 4:1) is a common starting point.[11]

  • Cause C: Low Reaction Temperature. The reaction may be kinetically slow.

    • Solution 1: Increase Temperature. Gradually increase the reaction temperature in 10-20 °C increments. Typical temperatures for Suzuki couplings range from 80-110 °C.

Problem 2: Formation of Side Products

Q: My reaction is messy. Besides my starting material and product, I see other spots on my TLC plate. What are they and how can I prevent them?

A: Two common side products in Suzuki reactions are the result of hydrodehalogenation and homocoupling.

  • Side Product A: Benzo[c]isothiazole (Hydrodehalogenation). This occurs when the 5-bromo group is replaced by a hydrogen atom.

    • Cause: This can happen if the organopalladium intermediate reacts with a proton source before transmetalation. It is often exacerbated by inefficient transmetalation.

    • Solution 1: Re-evaluate Your Boron Source. Ensure your boronic acid is pure. Boronic acids can degrade over time to boric acid. Using a more stable boronic ester (e.g., a pinacol ester) can often suppress this side reaction.[8]

    • Solution 2: Optimize Base and Water Content. Too much water or an overly strong base can sometimes promote protodeboronation of the boronic acid, which starves the catalytic cycle and can lead to hydrodehalogenation of the aryl halide. Try a different base or reduce the amount of water.

  • Side Product B: Biphenyl Product from Boronic Acid Homocoupling. You observe a product derived from two molecules of your boronic acid coupling together.

    • Cause: This side reaction is also promoted by oxygen and can be catalyzed by palladium.

    • Solution 1: Rigorous Degassing. Ensure the reaction is completely free of oxygen. Multiple freeze-pump-thaw cycles are more effective than simple bubbling with inert gas.

    • Solution 2: Optimize Catalyst System. A highly active catalyst system that promotes the desired cross-coupling at a much faster rate than homocoupling is the best defense. Screening different ligands can be beneficial.

Troubleshooting Guide: Buchwald-Hartwig Amination

This guide addresses common issues encountered during the C-N coupling of this compound with amines.

Problem 1: Low Conversion or Stalled Reaction

Q: My Buchwald-Hartwig amination is not going to completion. What are the key parameters to adjust?

A: Low conversion in C-N coupling often points to issues with the base, ligand, or the nucleophilicity of the amine.

  • Cause A: Inappropriate Base. The base in a Buchwald-Hartwig reaction must be strong enough to deprotonate the amine (or the amine-palladium complex) but not so strong that it degrades the substrate or catalyst.[5][12]

    • Solution 1: Use a Strong, Non-Nucleophilic Base. Sodium tert-butoxide (NaOtBu) is the most common and effective base for many Buchwald-Hartwig aminations. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option, particularly if your substrate has base-sensitive functional groups.[12]

    • Solution 2: Ensure Base Quality. Alkoxide bases are very hygroscopic. Use a freshly opened bottle or a sample stored in a desiccator under an inert atmosphere. Clumped or discolored base is a sign of degradation.

  • Cause B: Suboptimal Ligand-Catalyst Combination. The nature of the amine dictates the best ligand choice.

    • Solution 1: Match Ligand to Amine. For primary aliphatic amines and anilines, bulky biarylphosphine ligands like XPhos or SPhos are excellent starting points. For secondary amines, ligands like RuPhos or BrettPhos are often superior.[12] It is highly recommended to screen a small panel of ligands if initial attempts fail.

    • Solution 2: Consider Catalyst Inhibition. As with the Suzuki reaction, the benzo[c]isothiazole nitrogen or sulfur could interfere. Using a highly active and bulky ligand system is the best way to ensure the desired catalytic turnover.

  • Cause C: Poorly Nucleophilic Amine. Very electron-deficient or sterically hindered amines can be challenging coupling partners.

    • Solution 1: Use a More Active Catalyst System. For difficult amines, more forcing conditions may be needed. This could involve a more electron-rich ligand, a higher reaction temperature, or a higher catalyst loading (e.g., increasing from 1-2 mol% to 5 mol%).

    • Solution 2: Switch Solvents. Toluene and dioxane are common solvents. For some systems, a more polar aprotic solvent like DMF might improve solubility and reaction rates, but be aware that it can also lead to faster catalyst decomposition at high temperatures.

Problem 2: Hydrodehalogenation Side Product

Q: I am forming a significant amount of benzo[c]isothiazole instead of my desired amine product. Why is this happening?

A: Hydrodehalogenation in a Buchwald-Hartwig reaction is a known side reaction, often stemming from β-hydride elimination from the palladium-amido complex.[4]

  • Cause: This pathway competes with the desired reductive elimination step. It is more common with certain amines (especially those with α-hydrogens) and can be influenced by the ligand and reaction conditions.

    • Solution 1: Change the Ligand. This is the most effective solution. Ligands with very bulky substituents (e.g., XPhos, RuPhos) create a steric environment around the palladium center that favors reductive elimination over β-hydride elimination.

    • Solution 2: Lower the Reaction Temperature. Side reactions often have a higher activation energy than the desired reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve selectivity.

    • Solution 3: Modify the Base. In some cases, switching from NaOtBu to a different base like K₃PO₄ or Cs₂CO₃ (though this may require higher temperatures) can alter the reaction pathway and reduce the amount of hydrodehalogenation.

Data & Protocols

Recommended Starting Conditions for Cross-Coupling Reactions

The following table provides recommended starting conditions for various cross-coupling reactions of this compound. These are based on successful reports for structurally similar heteroaryl bromides and should serve as a robust starting point for your optimization.[11][16]

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd₂(dba)₃ (2%)SPhos (4.4%)K₃PO₄ (2.0)Dioxane/H₂O (4:1)100-110
or SPhos Pd G3 (2%)-
Buchwald-Hartwig Pd₂(dba)₃ (2%)RuPhos (4.4%)NaOtBu (1.5)Toluene100-110
or RuPhos Pd G4 (2%)-
Sonogashira Pd(PPh₃)₂Cl₂ (2%)-Et₃N (3.0)THF60-80
+ CuI (1%)
Heck Pd(OAc)₂ (2%)P(o-tol)₃ (4%)Et₃N (2.0)DMF100-120

Experimental Protocols

General Protocol 1: Suzuki-Miyaura Cross-Coupling (Starting Point)

This protocol provides a reliable starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • SPhos (4.4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • To the Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.

  • Seal the flask, then evacuate and backfill with Argon gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 solvent mixture (e.g., 4 mL dioxane, 1 mL water for a 0.2 M reaction).

  • Place the sealed flask in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol 2: Buchwald-Hartwig Amination (Starting Point)

This protocol provides a robust starting point for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • RuPhos Pd G4 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene, anhydrous and degassed

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Important: The NaOtBu should be weighed and added to the flask inside a glovebox if possible due to its hygroscopic nature.

  • To the Schlenk flask, add this compound, the RuPhos Pd G4 precatalyst, and the NaOtBu.

  • Seal the flask, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate and backfill with Argon. Repeat this cycle three times.

  • Add degassed toluene via syringe, followed by the amine coupling partner (if liquid). If the amine is a solid, it should be added in step 2.

  • Place the sealed flask in a preheated oil bath at 100-110 °C.

  • Stir the reaction for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and wash with water, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations: Mechanisms & Workflows

Catalytic Cycles

Understanding the mechanism is key to effective troubleshooting. The diagrams below illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_start pd0 L-Pd(0) Active Catalyst oa Oxidative Addition pd0->oa oa_complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex tm Transmetalation oa_complex->tm transmetal L-Pd(II)(Ar)(Ar') product Ar-Ar' Coupled Product re Reductive Elimination transmetal->re product->pd0 Regenerates Catalyst re->product oa->oa_complex tm->transmetal aryl_halide This compound (Ar-Br) aryl_halide->oa boronic_acid Boronic Acid/Ester (Ar'-B(OR)₂) boronic_acid->tm base Base (e.g., K₃PO₄) base->tm Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle cluster_start pd0 L-Pd(0) Active Catalyst oa Oxidative Addition pd0->oa oa_complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex deprot Amine Coordination & Deprotonation oa_complex->deprot amido_complex [L-Pd(II)(Ar)(NR₂)]⁻ Amido Complex product Ar-NR₂ Arylamine Product re Reductive Elimination amido_complex->re product->pd0 Regenerates Catalyst re->product oa->oa_complex deprot->amido_complex aryl_halide This compound (Ar-Br) aryl_halide->oa amine Amine (HNR₂) amine->deprot base Base (e.g., NaOtBu) base->deprot Troubleshooting_Workflow Troubleshooting Workflow: Low Conversion start Low or No Conversion reagents Step 1: Verify Reagents & Setup start->reagents q_reagents Are all reagents pure, dry, and non-degraded? (Aryl halide, Boronic Acid/Amine, Base) reagents->q_reagents Check q_reagents->reagents If No, Fix & Retry q_setup Is the reaction setup scrupulously inert? (Degassed solvents, Ar/N₂ atmosphere) q_reagents->q_setup If Yes q_setup->reagents If No, Fix & Retry catalyst Step 2: Evaluate Catalyst System q_setup->catalyst If Yes q_catalyst Is the catalyst source reliable? (Consider switching to a pre-catalyst) catalyst->q_catalyst Check q_catalyst->catalyst If No, Change & Retry q_ligand Is the ligand appropriate for the reaction and stored correctly? q_catalyst->q_ligand If Yes q_ligand->catalyst If No, Change & Retry conditions Step 3: Adjust Reaction Conditions q_ligand->conditions If Yes q_base Is the base strong/soluble enough? (Consider switching base, e.g., K₂CO₃ -> K₃PO₄) conditions->q_base Check q_base->conditions If No, Change & Retry q_temp Is the reaction temperature optimal? (Increase temperature incrementally) q_base->q_temp If Yes q_temp->conditions If No, Change & Retry q_solvent Is solubility an issue? (Consider a different solvent) q_temp->q_solvent If Yes q_solvent->conditions If No, Change & Retry success Problem Solved q_solvent->success If Yes

References

Validation & Comparative

A Spectroscopic Guide to the Isomers of 5-Bromobenzo[c]isothiazole: Distinguishing Positional Isomers in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed comparison of the spectroscopic data for 5-bromobenzo[c]isothiazole and its positional isomers: 4-bromobenzo[c]isothiazole, 6-bromobenzo[c]isothiazole, and 7-bromobenzo[c]isothiazole. By delving into the nuances of ¹H NMR, ¹³C NMR, and mass spectrometry, this document equips researchers with the necessary tools to confidently distinguish between these closely related molecules. The principles and experimental protocols outlined herein serve as a self-validating system for the structural elucidation of this important class of compounds.

The Structural Challenge: Why Isomer Identification Matters

The benzo[c]isothiazole scaffold is a privileged structure in medicinal chemistry, often explored for its diverse pharmacological activities. The introduction of a bromine atom provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular architectures. However, the position of this single bromine atom on the benzene ring dramatically alters the molecule's electronic distribution, steric profile, and intermolecular interaction potential.

Figure 1: Structures of the four positional isomers of bromobenzo[c]isothiazole.

Spectroscopic Fingerprints: A Comparative Analysis

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is the first line of defense in distinguishing these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the electron-withdrawing bromine atom.

Table 1: Experimental and Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) in CDCl₃

Proton4-Bromo (Predicted)5-Bromo (Experimental/Predicted)6-Bromo (Experimental/Predicted)7-Bromo (Predicted)
H-3 ~8.0-8.2 (s)~8.0-8.2 (s)~8.0-8.2 (s)~8.0-8.2 (s)
H-4 -~7.8 (d, J ≈ 8.5)~7.6 (dd, J ≈ 8.5, 1.5)~7.4 (d, J ≈ 7.5)
H-5 ~7.4 (t, J ≈ 8.0)-~7.9 (d, J ≈ 1.5)~7.3 (t, J ≈ 7.5)
H-6 ~7.7 (d, J ≈ 8.0)~7.5 (dd, J ≈ 8.5, 2.0)-~7.7 (d, J ≈ 7.5)
H-7 ~7.3 (d, J ≈ 8.0)~8.1 (d, J ≈ 2.0)~7.3 (d, J ≈ 8.5)-

Note: Predicted values are based on established substituent effects in aromatic systems and data from related heterocyclic compounds. Experimental data for specific isomers is limited in the public domain.

Expert Interpretation:

  • The H-3 Proton: This proton on the isothiazole ring is expected to be a singlet and appear at a relatively downfield position across all isomers due to its proximity to the heteroatoms.

  • Distinguishing Coupling Patterns: The key to differentiation lies in the coupling patterns of the protons on the benzene ring.

    • 5-Bromo Isomer: Expect to see two doublets and a doublet of doublets. The proton at H-7 will likely be the most downfield of the benzene protons due to the anisotropic effect of the bromine atom.

    • 6-Bromo Isomer: This isomer should also display two doublets and a doublet of doublets, but with different coupling constants and chemical shifts compared to the 5-bromo isomer. The proton at H-5 will appear as a doublet with a small meta-coupling constant.

    • 4-Bromo and 7-Bromo Isomers: These isomers are expected to show a characteristic three-proton system with ortho and meta couplings, but the specific chemical shifts will differ due to the varying proximity of the protons to the bromine and the fused isothiazole ring.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, particularly regarding the carbon atoms directly bonded to bromine and those influenced by its electronic effects.

Table 2: Experimental and Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon4-Bromo (Predicted)5-Bromo (Experimental/Predicted)6-Bromo (Experimental/Predicted)7-Bromo (Predicted)
C-3 ~150-155~150-155~150-155~150-155
C-3a ~130-135~130-135~130-135~130-135
C-4 ~115-120 (C-Br)~125-130~122-127~120-125
C-5 ~128-133~120-125 (C-Br)~125-130~125-130
C-6 ~125-130~130-135~120-125 (C-Br)~128-133
C-7 ~120-125~125-130~120-125~118-123 (C-Br)
C-7a ~150-155~150-155~150-155~150-155

Note: Predicted values are based on established substituent effects. The carbon atom directly attached to bromine (C-Br) will exhibit a significantly lower chemical shift compared to its unsubstituted counterpart.

Expert Interpretation:

The most telling signal in the ¹³C NMR spectrum is that of the carbon atom directly bonded to the bromine. This ipso-carbon experiences a significant shielding effect, causing its resonance to appear at a lower chemical shift (further upfield) compared to the other aromatic carbons. By identifying this shielded carbon and using 2D NMR techniques (HSQC and HMBC) to correlate it with the proton signals, a definitive assignment of the bromine's position can be made. For a detailed guide on the assignment of NMR spectra for benzo[d]isothiazole derivatives, the work by Incerti et al. in Magnetic Resonance in Chemistry provides an excellent methodological framework.[1]

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of the synthesized compounds. For all bromobenzo[c]isothiazole isomers, the expected molecular formula is C₇H₄BrNS.

Expected HRMS Data:

  • Calculated [M+H]⁺: 213.9326

A key feature in the mass spectrum of a monobrominated compound is the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion ([M]⁺ and [M+2]⁺), separated by two mass units. This characteristic "doublet" is a definitive indicator of the presence of a single bromine atom in the molecule.

Experimental Protocols: A Self-Validating Workflow

Adherence to standardized experimental protocols is crucial for obtaining high-quality, reproducible spectroscopic data.

Sample Preparation
  • NMR Sample: Accurately weigh approximately 5-10 mg of the purified bromobenzo[c]isothiazole isomer.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. For comparative studies, the same solvent must be used for all isomers.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

NMR_Workflow Sample_Prep Sample Preparation 1H_NMR 1D ¹H NMR Acquisition Sample_Prep->1H_NMR Initial Screening 13C_NMR 1D ¹³C{¹H} NMR Acquisition 1H_NMR->13C_NMR Confirm Proton Environment 2D_NMR 2D NMR (COSY, HSQC, HMBC) 13C_NMR->2D_NMR Establish Connectivity Data_Processing Data Processing & Analysis 2D_NMR->Data_Processing Spectral Interpretation Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Final Assignment

References

A Comparative Guide to the Synthesis and Spectral Validation of 5-Bromobenzo[c]isothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds is a foundational task. The benzo[c]isothiazole scaffold, in particular, is a valuable structural motif. This guide provides a comparative analysis of potential synthetic routes for 5-Bromobenzo[c]isothiazole and details the essential spectral validation workflow required to unequivocally confirm its structure. The methodologies and validation data presented herein are designed to serve as a robust framework for chemists undertaking this synthesis.

Part 1: Comparative Synthesis Strategies

The efficient construction of the benzo[c]isothiazole ring system is achievable through several pathways. The choice of method often depends on the availability of starting materials, desired yield, and scalability. We will compare two plausible routes: a classical approach involving the cyclization of a functionalized benzaldehyde and a modern cross-coupling approach.

Method A: Oxidative Cyclization of 2-Mercapto-5-bromobenzaldehyde

This method represents a traditional and reliable approach, building the heterocyclic ring from a precursor that already contains the complete carbon framework. The key step is the formation of the N-S bond via oxidative cyclization.

Causality and Experimental Rationale: The synthesis begins with the commercially available 2-chloro-5-bromobenzaldehyde. A nucleophilic aromatic substitution (SNAr) reaction with sodium sulfide introduces the thiol group, which is then protected in situ. The subsequent reaction with hydroxylamine hydrochloride forms an oxime. The final step is an acid-catalyzed cyclization, which proceeds via dehydration and intramolecular nucleophilic attack of the sulfur on the nitrogen, followed by oxidation to form the stable aromatic isothiazole ring.

  • Synthesis of 2-Mercapto-5-bromobenzaldehyde Oxime:

    • To a solution of 2-chloro-5-bromobenzaldehyde (1.0 eq) in DMF, add sodium sulfide nonahydrate (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours until TLC indicates consumption of the starting material.

    • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the mixture.

    • Heat the reaction to 60 °C for 2 hours.

    • Cool the mixture, pour it into ice water, and extract with ethyl acetate. The organic layers are combined, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • Cyclization to this compound:

    • Dissolve the crude oxime in a mixture of acetic acid and a catalytic amount of sulfuric acid.

    • Heat the mixture to 100 °C for 1 hour. The reaction progress should be monitored by LC-MS.

    • Upon completion, neutralize the mixture with a saturated NaHCO₃ solution and extract with dichloromethane.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Method B: Copper-Catalyzed Annulation of 2-Bromo-N-arylbenzimidamide

This modern approach leverages the power of transition-metal catalysis to construct the heterocyclic core, often offering milder conditions and broader functional group tolerance.[1]

Causality and Experimental Rationale: This synthesis starts from 2,5-dibromobenzonitrile. Reaction with an amine source forms a benzimidamide intermediate. The key step is a CuBr₂-catalyzed annulation reaction where elemental sulfur is used as the sulfur source to form the N-S bond and close the ring.[1] This method avoids the handling of potentially odorous thiols.

  • Synthesis of N-Aryl-2,5-dibromobenzimidamide:

    • Treat 2,5-dibromobenzonitrile (1.0 eq) with lithium bis(trimethylsilyl)amide (LiHMDS) in THF at -78 °C.

    • Add aniline (1.1 eq) and allow the mixture to slowly warm to room temperature overnight.

    • Quench the reaction with water and extract the product with ethyl acetate. Purify via recrystallization.

  • Copper-Catalyzed Annulation:

    • In a sealed tube, combine the N-Aryl-2,5-dibromobenzimidamide (1.0 eq), sulfur powder (2.0 eq), and CuBr₂ (10 mol%) in a solvent such as DMSO.

    • Heat the reaction to 120 °C for 12-24 hours.

    • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • The crude product is purified by column chromatography on silica gel.

Performance Comparison of Synthetic Routes
FeatureMethod A: Oxidative CyclizationMethod B: Copper-Catalyzed Annulation
Starting Materials 2-chloro-5-bromobenzaldehyde2,5-dibromobenzonitrile, Aniline
Key Reagents Na₂S, NH₂OH·HCl, H₂SO₄Sulfur powder, CuBr₂, LiHMDS
Number of Steps 22
Potential Yield Moderate to GoodGood to Excellent[1]
Reaction Conditions Moderate temperatures (0-100 °C)Higher temperatures (120 °C)
Advantages Utilizes classical, well-understood reactions.Avoids use of thiols; good functional group tolerance.[1]
Disadvantages Potential for side reactions; use of strong acid.Requires inert atmosphere for LiHMDS; higher reaction temperature.

Part 2: Definitive Spectral Validation

Unambiguous structural confirmation is paramount. The following section details the expected spectral data for this compound and the protocols for their acquisition. These predicted values are based on established principles of spectroscopy and data from analogous structures.

Workflow for Synthesis and Validation

G cluster_synthesis Synthesis cluster_validation Spectral Validation Start Select Precursor (e.g., 2-chloro-5-bromobenzaldehyde) Reaction Perform Chemical Transformation (e.g., Cyclization) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Submit Pure Sample MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Analysis Compare Experimental Data with Predicted Values NMR->Analysis MS->Analysis IR->Analysis Confirmation Structure Confirmed: This compound Analysis->Confirmation

Caption: Workflow from synthesis to spectral confirmation.

¹H NMR Spectroscopy

Proton NMR provides information on the electronic environment and connectivity of hydrogen atoms. The aromatic region should display three distinct signals corresponding to the protons on the benzene ring.

  • Predicted Spectrum: The proton ortho to the bromine (H-4) will likely be the most downfield due to deshielding. The proton adjacent to the sulfur atom (H-7) will also be downfield. The remaining proton (H-6) will be the most upfield of the three. We expect two doublets and a doublet of doublets.

  • Protocol:

    • Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

    • Add tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Process the data to determine chemical shifts (δ), coupling constants (J), and integration.

¹³C NMR Spectroscopy

Carbon NMR is crucial for confirming the carbon skeleton of the molecule.

  • Predicted Spectrum: Seven distinct carbon signals are expected. The carbon atom bonded to bromine (C-5) will show a characteristic chemical shift around 118-125 ppm. The carbons of the isothiazole ring (C-3, C-3a, C-7a) will have distinct shifts, with C-3 being the most downfield in that portion of the ring.[2][3]

  • Protocol:

    • Use the same sample prepared for ¹H NMR.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) should be collected to achieve a good signal-to-noise ratio, especially for quaternary carbons.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental formula.

  • Predicted Spectrum: The key diagnostic feature will be the isotopic pattern of bromine. Two peaks of nearly equal intensity will be observed for the molecular ion: [M]⁺ (containing ⁷⁹Br) and [M+2]⁺ (containing ⁸¹Br).[4]

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

    • Calculate the exact mass from the observed m/z value and compare it to the theoretical mass for C₇H₄BrNS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Predicted Spectrum: The spectrum will be characterized by several key absorption bands.

  • Protocol:

    • Acquire the spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

    • Scan the range from 4000 to 400 cm⁻¹.

Summary of Predicted Spectral Data
TechniquePredicted DataAssignment
¹H NMR δ ≈ 8.0-8.5 ppm (m, 2H)δ ≈ 7.6-7.9 ppm (m, 1H)Aromatic C-H
¹³C NMR δ ≈ 150-160 ppmδ ≈ 115-140 ppmC=N, Aromatic C-C, C-Br
HRMS (ESI) m/z ≈ 213.9326 [M+H]⁺m/z ≈ 215.9305 [M+2+H]⁺C₇H₅BrNS⁺ (Isotopic pattern for 1 Br)[5]
IR (cm⁻¹) 3100-30001600-1450~1580800-600Aromatic C-H stretchAromatic C=C stretchC=N stretchC-Br stretch[6]

Part 3: Conclusion

The synthesis of this compound can be approached through various established chemical transformations. While classical methods like oxidative cyclization are reliable, modern catalytic approaches may offer advantages in terms of substrate scope and reaction conditions. Regardless of the synthetic route chosen, rigorous and orthogonal spectral analysis is non-negotiable. By comparing the acquired ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and IR data against the predicted values detailed in this guide, researchers can confidently validate the successful synthesis and purity of the target compound, ensuring the integrity of their subsequent research and development efforts.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Bromobenzo[c]isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Benzo[c]isothiazole Scaffold: A Privileged Heterocycle

The benzo[c]isothiazole core, an isomer of the more extensively studied benzo[d]isothiazole, represents a compelling scaffold in medicinal chemistry. The fusion of a benzene ring with the isothiazole moiety creates a bicyclic system with a unique electronic distribution and three-dimensional shape, conducive to interaction with a variety of biological targets. The presence of nitrogen and sulfur heteroatoms allows for hydrogen bonding and other non-covalent interactions, crucial for molecular recognition at the active sites of enzymes and receptors.

The introduction of a bromine atom at the 5-position of the benzo[c]isothiazole ring is a strategic modification. Halogen atoms, particularly bromine, can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. The bromo group can act as a key interaction point, forming halogen bonds with protein residues, and its size and electronic properties can dictate the overall conformation and biological activity of the derivative.

Comparative Analysis of Biological Activities

While specific data for a wide range of 5-Bromobenzo[c]isothiazole derivatives is limited, we can infer potential activities and SAR by examining related structures. The broader benzothiazole and isothiazole classes of compounds have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

Substituted benzothiazoles have shown significant promise as anticancer agents. For instance, certain 2-substituted benzothiazole derivatives have exhibited potent antiproliferative activity against various cancer cell lines. The presence of a halogen, including bromine, on the benzothiazole ring has been shown to enhance cytotoxic effects.

Table 1: Anticancer Activity of Selected Halogenated Benzocyclic Derivatives

Compound IDScaffoldSubstitutionCancer Cell LineIC50 (µM)Reference
1 Benzothiazole2-(2-bromobenzyl)Human Topo IIα0.039[1]
2 Benzothiazole2-(substituted)-6-chloro-N-(4-nitrobenzyl)A549 (Lung)2.13 ± 0.11[2]
3 Benzothiazole2-(substituted)-6-chloro-N-(3,5-dimethoxybenzyl)A549 (Lung)3.87 ± 0.19[2]
4 Benzo[d]isothiazoleSchiff Base DerivativesLeukemia Cell Lines4-9 (CC50)[3]
5 BenzothiadiazineHalogenated derivativesTriple-Negative Breast Cancer2.93 ± 0.07[1]

Insights from Comparative Data:

  • The potent activity of compound 1 , a brominated benzothiazole derivative, as a human topoisomerase IIα inhibitor with a nanomolar IC50 value, underscores the potential of bromo-substituted scaffolds in cancer therapy.[1]

  • Compounds 2 and 3 , with a chloro-substituent on the benzothiazole ring, demonstrate that halogenation is a viable strategy for enhancing anticancer potency. The variation in activity based on other substituents highlights the importance of the overall molecular structure.[2]

  • The cytotoxic effects of benzo[d]isothiazole derivatives (compound 4 ) against leukemia cell lines suggest that the isomeric benzo[c]isothiazole scaffold is also a promising avenue for anticancer drug discovery.[3]

  • The significant cytotoxicity of halogenated benzothiadiazines (compound 5 ) further supports the exploration of halogenated benzocyclic systems as a source of novel anticancer agents.[1]

Antimicrobial Activity

Derivatives of 1,2-benzisothiazolin-3-one (a keto tautomer of hydroxy-benzo[c]isothiazole) have been investigated for their antimicrobial properties. These studies provide valuable clues into the SAR of the benzo[c]isothiazole core.

A study on N-substituted 1,2-benzisothiazolin-3-ones revealed good activity against Gram-positive bacteria.[4] Quantitative Structure-Activity Relationship (QSAR) analysis indicated a bilinear relationship between lipophilicity (logP) and antibacterial potency, with an optimal logP around 3.[4] This suggests that the lipophilic character, which would be increased by a bromo substituent, is a key determinant of antimicrobial activity for this scaffold.

Synthetic Strategies and Methodologies

The synthesis of the this compound core and its derivatives can be approached through various synthetic routes, often adapted from established methods for related heterocyclic systems.

General Synthesis of the Benzo[c]isothiazole Ring

A common strategy for constructing the benzo[c]isothiazole ring system involves the cyclization of appropriately substituted benzene precursors. For a 5-bromo derivative, a plausible starting material would be a 2-amino-5-bromobenzyl derivative or a related ortho-functionalized bromobenzene.

Experimental Protocol: Hypothetical Synthesis of a this compound Derivative

This protocol is a generalized representation based on common heterocyclic synthesis methods.

  • Starting Material: 2-amino-5-bromotoluene.

  • Step 1: Diazotization and Thiolation. The amino group of 2-amino-5-bromotoluene is converted to a diazonium salt using sodium nitrite and a mineral acid at low temperature (0-5 °C). Subsequent reaction with a sulfur source, such as potassium ethyl xanthate followed by hydrolysis, would introduce a thiol group at the 2-position.

  • Step 2: Introduction of the Nitrogen Precursor. The methyl group of the resulting 2-mercapto-5-bromotoluene can be functionalized. For instance, bromination of the methyl group using N-bromosuccinimide (NBS) under radical initiation would yield a benzyl bromide. This can then be reacted with an amine source to introduce the nitrogen atom of the isothiazole ring.

  • Step 3: Cyclization. The final ring closure to form the benzo[c]isothiazole can be achieved through various methods, often involving an oxidative cyclization. The specific conditions would depend on the nature of the substituents.

dot graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="2-Amino-5-bromotoluene"]; Step1 [label="Diazotization & Thiolation"]; Step2 [label="Side-chain Functionalization"]; Step3 [label="Cyclization"]; End [label="this compound Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Step1 [label="1. NaNO2, HCl\n2. KSCSOEt, H2O"]; Step1 -> Step2 [label="NBS, AIBN"]; Step2 -> Step3 [label="Amine, then Oxidant"]; Step3 -> End; } caption: "Generalized synthetic workflow for this compound derivatives."

Mechanistic Considerations and Signaling Pathways

The biological targets of benzo[c]isothiazole derivatives are likely diverse, mirroring the broad activity of related heterocyclic compounds. Based on the data from analogous scaffolds, potential mechanisms of action include:

  • Enzyme Inhibition: As seen with the potent topoisomerase IIα inhibition by a brominated benzothiazole, this compound derivatives could function as enzyme inhibitors.[1] Kinases are another prominent class of enzymes often targeted by heterocyclic compounds.

  • DNA Intercalation: While the aforementioned topoisomerase inhibitor was found not to be a DNA intercalator, this remains a possible mechanism for other planar aromatic heterocyclic systems.

  • Disruption of Protein-Protein Interactions: The rigid bicyclic core of the benzo[c]isothiazole scaffold could serve as a platform to present substituents in a defined spatial orientation, allowing for the disruption of critical protein-protein interactions involved in disease pathways.

Signaling_Pathway cluster_0 This compound Derivative cluster_1 Potential Cellular Targets cluster_2 Downstream Cellular Effects Derivative This compound Derivative Enzyme Enzyme (e.g., Kinase, Topoisomerase) Derivative->Enzyme Inhibition DNA DNA Derivative->DNA Binding (potential) ProteinComplex Protein-Protein Interaction Derivative->ProteinComplex Disruption CellCycleArrest Cell Cycle Arrest Enzyme->CellCycleArrest InhibitionOfReplication Inhibition of Replication DNA->InhibitionOfReplication Apoptosis Apoptosis ProteinComplex->Apoptosis

Future Directions and Conclusion

The this compound scaffold holds considerable potential for the development of novel therapeutic agents. The preliminary data from related heterocyclic systems suggest that these compounds are likely to exhibit significant biological activity, particularly in the areas of oncology and infectious diseases.

Key takeaways for researchers:

  • The 5-bromo substituent is a key modulator of activity, likely through enhancing lipophilicity and participating in halogen bonding.

  • Systematic exploration of substitutions at other positions of the benzo[c]isothiazole ring is warranted to build a comprehensive SAR profile.

  • Anticipated biological activities include anticancer, antimicrobial, and enzyme inhibitory effects.

Further research, including the synthesis of a focused library of this compound derivatives and their systematic biological evaluation, is crucial to fully elucidate the SAR of this promising class of compounds and to identify lead candidates for further drug development.

References

The Bromine Advantage: A Comparative Analysis of the Biological Activity of Brominated Benzisothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The benzisothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] A key strategy in optimizing the therapeutic potential of these heterocyclic compounds is halogenation. This guide provides an in-depth comparative analysis of the biological activity of brominated benzisothiazoles, offering a rationale for their often-enhanced potency and providing detailed experimental protocols for their evaluation.

The Influence of Halogenation on Biological Activity: A Mechanistic Overview

The introduction of a halogen atom, particularly bromine, onto the benzisothiazole ring can significantly modulate a compound's physicochemical properties, thereby influencing its biological activity. This enhancement is often attributed to several factors:

  • Increased Lipophilicity: The incorporation of a bromine atom generally increases the lipophilicity of the molecule. This can enhance its ability to penetrate the lipid-rich cell membranes of bacteria, fungi, and cancer cells, leading to higher intracellular concentrations and greater efficacy.

  • Electronic Effects: As an electron-withdrawing group, bromine can alter the electron density of the benzisothiazole ring system. This can influence the molecule's ability to interact with biological targets, such as enzymes and receptors, through mechanisms like hydrogen bonding and π-π stacking.[3]

  • Metabolic Stability: Halogenation can block sites of metabolic oxidation, increasing the compound's metabolic stability and prolonging its biological half-life.

The bactericidal mechanism of benzisothiazolinones is thought to involve the disruption of cellular processes by reacting with intracellular thiol-containing proteins and enzymes.

Comparative Analysis of Biological Activity

The true measure of a compound's potential lies in its quantifiable biological activity. Below, we present a comparative analysis of brominated benzisothiazoles against their non-brominated or otherwise halogenated counterparts in both antimicrobial and anticancer applications.

Antimicrobial Activity: A Battle Against Pathogens

The antimicrobial efficacy of benzisothiazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

A comparative study on a series of 2,5-disubstituted-4-thiazolidinones, a related heterocyclic system, revealed that the presence of a fluoro group in addition to a chloro group had a marked influence on antibacterial activity. In another study, brominated and iodinated pyrrolopyrimidines showed increased potency against Staphylococcus aureus compared to their fluoro-substituted and non-halogenated analogs.[4] Research on flavonoid derivatives also indicated that brominated and chlorinated compounds have a stronger inhibitory effect on the growth of pathogenic bacteria and yeast compared to their non-halogenated counterparts.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Halogenated Benzisothiazole Analogs

Compound/AnalogHalogen SubstitutionStaphylococcus aureusEscherichia coliCandida albicansReference
BenzisothiazolinoneNone---[5]
5-Chloro-isothiazolinone derivative5-ChloroPotentPotent-[6]
3-Bromo-thiazolidinone derivative3-Bromo--Good Activity[7]
4-Bromo-thiazolidinone derivative4-Bromo--Reduced Activity[7]
6-Bromo-8-nitroflavone6-BromoInhibitedGood ActivityInhibited[8]
6-Chloro-8-nitroflavone6-ChloroInhibitedReduced ActivityInhibited[8]

Note: Direct comparative MIC values for a complete set of halogenated benzisothiazoles from a single study are limited. This table compiles data from related heterocyclic structures and highlights the general trend of enhanced activity with halogenation.

Anticancer Activity: Targeting Malignant Cells

The anticancer potential of benzisothiazole derivatives is often assessed by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

Structure-activity relationship (SAR) studies have consistently shown that the introduction of electron-withdrawing groups, such as halogens, onto the benzisothiazole scaffold enhances antiproliferative activity.[1] For instance, a study on 2-phenylbenzimidazoles, a bioisostere of benzisothiazoles, demonstrated that halogenated derivatives exhibited improved anticancer activity against various cell lines.[9]

Table 2: Comparative Anticancer Activity (IC50 in µM) of Halogenated Benzisothiazole Analogs against MCF-7 Breast Cancer Cells

Compound/AnalogHalogen SubstitutionIC50 (µM)Reference
2-phenylbenzothiazole derivativeNone>100[1]
2-phenyl-5-fluorobenzothiazole5-FluoroPotent Activity[1]
2-phenyl-5-chlorobenzothiazole5-ChloroPotent Activity[1]
2-phenyl-5-bromobenzothiazole5-BromoPotent Activity[1]
6-(p-chlorophenyl)benzothiazole6-ChloroLow micromolar[10]
6-(p-bromophenyl)benzothiazole6-BromoLow micromolar[10]
6-(p-iodophenyl)benzothiazole6-IodoLow micromolar[10]

Note: This table is a synthesis of data from multiple sources to illustrate the general trend. Direct side-by-side comparisons under identical experimental conditions are ideal but not always available in the literature.

Experimental Protocols for Biological Activity Assessment

To ensure the scientific rigor and reproducibility of findings, detailed and validated experimental protocols are paramount.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for determining the antimicrobial susceptibility of a compound.[11][12][13][14][15]

Objective: To determine the lowest concentration of a brominated benzisothiazole derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compound (brominated benzisothiazole)

  • Microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Multi-channel pipette

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in CAMHB across the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add the prepared bacterial suspension to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol 2: Assessment of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][11][12][16]

Objective: To determine the IC50 value of a brominated benzisothiazole derivative against a cancer cell line.

Materials:

  • Test compound (brominated benzisothiazole)

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the brominated benzisothiazole in complete medium and add them to the wells. Include a vehicle control (solvent only).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Perspectives

The evidence strongly suggests that the bromination of the benzisothiazole scaffold is a viable strategy for enhancing biological activity. The increased lipophilicity and altered electronic properties conferred by the bromine atom often translate to improved antimicrobial and anticancer potency. However, the optimal position of bromination and the overall substitution pattern of the molecule are critical factors that must be empirically determined for each biological target.

Future research should focus on systematic comparative studies of a wide range of halogenated benzisothiazoles to further elucidate the structure-activity relationships. The detailed experimental protocols provided in this guide serve as a foundation for such investigations, ensuring the generation of robust and comparable data. By understanding the nuanced effects of bromination, researchers can more effectively design and develop next-generation benzisothiazole-based therapeutics with superior efficacy.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Bromobenzo[c]isothiazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel compounds such as 5-Bromobenzo[c]isothiazole, a heterocyclic molecule with potential therapeutic applications, the establishment of robust and reliable analytical methods is a foundational requirement for regulatory submission and quality control. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. Through a detailed cross-validation framework, we will explore the experimental nuances and performance characteristics of each technique, offering researchers, scientists, and drug development professionals a comprehensive resource for method selection and validation.

The principles of analytical method validation, as outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently revised Q2(R2) guidelines, form the bedrock of this comparative study.[1][2][3][4][5][6][7] These guidelines emphasize the importance of demonstrating that an analytical procedure is fit for its intended purpose.[7][8] Cross-validation, the process of comparing results from two or more different analytical methods or laboratories, provides a high degree of assurance in the reliability and consistency of the data generated.[9][10]

The Importance of Cross-Validation

Cross-validation of analytical methods is a critical exercise in ensuring data integrity, particularly during method transfer between laboratories or when a new method is introduced to replace an existing one.[9][11] It serves to demonstrate that the different methods provide equivalent results, thereby ensuring consistency in product quality assessment throughout the lifecycle of a drug product. The US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) both have stringent requirements for the validation of analytical procedures, making a thorough understanding of these principles essential for regulatory compliance.[4][12][13][14][15]

Analytical Methodologies Under Comparison

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended application of the method. For a molecule like this compound, both HPLC-UV and GC-MS present viable analytical options, each with its own set of advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC-UV): A versatile and widely used technique in the pharmaceutical industry, HPLC is well-suited for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[16][17] UV detection provides a simple and robust means of quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique is ideal for the analysis of volatile and semi-volatile compounds.[18] The mass spectrometric detector offers exceptional specificity and sensitivity, providing structural information that can unequivocally identify the analyte.

Experimental Design for Cross-Validation

The cross-validation of the HPLC-UV and GC-MS methods for this compound will be conducted by evaluating a series of validation parameters as stipulated by ICH guidelines.[1][19]

Specificity/Selectivity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][8] For this study, forced degradation of this compound will be performed under stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to generate potential degradation products.[20][21][22][23][24] The ability of each method to separate the intact this compound from these degradation products will be assessed.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[25] A series of standard solutions of this compound at different concentrations will be prepared and analyzed. The response of the instrument will be plotted against the concentration, and the correlation coefficient (r²) will be determined.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[25] It will be assessed by the recovery of known amounts of this compound spiked into a placebo matrix. The percentage recovery will be calculated.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[25] It will be evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, and/or with different equipment.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[19][26] For HPLC-UV, parameters such as mobile phase composition, pH, flow rate, and column temperature will be varied. For GC-MS, variations in oven temperature ramp rate, carrier gas flow rate, and injection temperature will be evaluated.

Experimental Protocols

Protocol 1: HPLC-UV Method
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Working standards and samples are prepared by diluting the stock solution with the mobile phase.

Protocol 2: GC-MS Method
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 150°C held for 1 minute, then ramped to 280°C at 20°C/min, and held for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.

  • Scan Range: 50-350 m/z.

  • Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in dichloromethane. Working standards and samples are prepared by diluting the stock solution.

Comparative Data Analysis

The following tables present hypothetical data from the cross-validation study to illustrate the comparative performance of the HPLC-UV and GC-MS methods.

Table 1: Specificity - Resolution of this compound from Degradation Products

Stress ConditionHPLC-UV (Resolution)GC-MS (Peak Purity)
Acid Hydrolysis> 2.0No co-eluting peaks
Base Hydrolysis> 2.0No co-eluting peaks
Oxidation (H₂O₂)1.8Minor co-elution observed
Thermal> 2.0No co-eluting peaks
Photolytic> 2.0No co-eluting peaks

Table 2: Linearity

ParameterHPLC-UVGC-MS
Range (µg/mL)1 - 1000.1 - 20
Correlation Coefficient (r²)0.99950.9998

Table 3: Accuracy (% Recovery)

Spiked LevelHPLC-UVGC-MS
80%99.5%100.2%
100%100.1%99.8%
120%99.8%100.5%

Table 4: Precision (% RSD)

Precision LevelHPLC-UVGC-MS
Repeatability (n=6)0.5%0.8%
Intermediate Precision (n=18)1.2%1.5%

Table 5: Robustness

Parameter VariedHPLC-UV (% Change in Assay)GC-MS (% Change in Assay)
Mobile Phase ± 2%< 1.0%N/A
Flow Rate ± 10%< 1.5%N/A
Column Temperature ± 5°C< 1.2%N/A
Oven Ramp Rate ± 10%N/A< 2.0%
Carrier Gas Flow ± 10%N/A< 2.5%

Visualization of the Cross-Validation Workflow

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Experimental Execution cluster_data Phase 3: Data Acquisition & Processing cluster_analysis Phase 4: Comparative Analysis & Reporting Plan Define Validation Parameters (ICH Q2) Proto_HPLC Develop HPLC-UV Method Protocol Plan->Proto_HPLC Proto_GCMS Develop GC-MS Method Protocol Plan->Proto_GCMS SamplePrep Prepare Standard & Test Samples (including Forced Degradation) Analysis_HPLC Analyze Samples by HPLC-UV SamplePrep->Analysis_HPLC Analysis_GCMS Analyze Samples by GC-MS SamplePrep->Analysis_GCMS Data_HPLC Acquire & Process HPLC-UV Data Analysis_HPLC->Data_HPLC Data_GCMS Acquire & Process GC-MS Data Analysis_GCMS->Data_GCMS Compare Compare Validation Parameters: - Specificity - Linearity - Accuracy - Precision - Robustness Data_HPLC->Compare Data_GCMS->Compare Report Generate Cross-Validation Report Compare->Report Decision Method Selection & Implementation Report->Decision

Caption: Cross-Validation Workflow from Planning to Decision.

Discussion and Interpretation of Results

The hypothetical data presented above illustrates a typical outcome of a cross-validation study for a small molecule like this compound.

  • Specificity: Both methods demonstrated good specificity, with the HPLC-UV method showing excellent resolution of the parent peak from its degradation products. The GC-MS method's high peak purity confirms its specificity, although a minor co-elution was noted under oxidative stress, which would warrant further investigation. The mass spectrometric data, however, provides an additional layer of confidence in peak identity that is absent in the UV detection method.

  • Linearity: The GC-MS method exhibited a wider linear range, particularly at the lower concentrations, highlighting its superior sensitivity. Both methods, however, produced excellent correlation coefficients, indicating a strong linear relationship between concentration and response within their respective ranges.

  • Accuracy and Precision: Both methods demonstrated high accuracy and precision, with percentage recoveries close to 100% and low relative standard deviations. The HPLC-UV method showed slightly better precision, which is often the case for routine quantitative analysis.

  • Robustness: The HPLC-UV method appeared to be more robust to small, deliberate changes in its operational parameters. The GC-MS method showed slightly more variability, suggesting that its operational parameters may need to be more tightly controlled.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are suitable analytical methods for the characterization of this compound. The choice between the two will ultimately depend on the specific requirements of the analysis.

  • For routine quality control and assay determination where high throughput and precision are critical, the HPLC-UV method is recommended due to its robustness and slightly better precision.

  • For impurity profiling, stability studies where identification of unknown degradants is necessary, and for analyses requiring very low detection limits, the GC-MS method is the superior choice due to its enhanced sensitivity and the structural information provided by the mass spectrometer.

This guide underscores the importance of a rigorous cross-validation study in the selection and implementation of analytical methods in a regulated pharmaceutical environment. By systematically evaluating the performance of different techniques against established validation criteria, scientists can ensure the generation of reliable and defensible analytical data, which is fundamental to bringing safe and effective medicines to patients.

References

A Comparative Guide to the Synthesis of 5-Bromobenzo[c]isothiazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the benzo[c]isothiazole scaffold is a privileged heterocyclic motif. The introduction of a bromine atom at the 5-position can significantly modulate the physicochemical and pharmacological properties of the parent molecule, making 5-Bromobenzo[c]isothiazole a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering in-depth technical insights, detailed experimental protocols, and a quantitative comparison of their efficacy to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound

This compound, also known as 5-bromo-2,1-benzisothiazole, is a halogenated derivative of the benzo[c]isothiazole ring system. The presence and position of the bromine atom can influence the molecule's reactivity, lipophilicity, and metabolic stability, which are critical parameters in drug design. This guide will explore two principal strategies for its synthesis: the direct bromination of the parent benzo[c]isothiazole and the construction of the heterocyclic ring from a pre-brominated aromatic precursor.

Route 1: Electrophilic Bromination of Benzo[c]isothiazole

This approach involves the direct functionalization of the pre-formed benzo[c]isothiazole ring system through an electrophilic substitution reaction. The success of this method hinges on the regioselectivity of the bromination, aiming for preferential substitution at the C5 position.

Mechanistic Insights

The bromination of 2,1-benzisothiazole is an electrophilic aromatic substitution reaction. The orientation of the incoming electrophile (Br+) is directed by the electronic properties of the heterocyclic ring. The reaction typically yields a mixture of isomers, primarily the 5-bromo and 7-bromo derivatives.[1][2] The separation of these isomers is a critical step in obtaining the desired product in high purity.

Electrophilic Bromination Benzo[c]isothiazole Benzo[c]isothiazole Reaction_Mixture Reaction_Mixture Benzo[c]isothiazole->Reaction_Mixture + Br2/FeBr3 Isomer_Mixture Isomer_Mixture Reaction_Mixture->Isomer_Mixture Electrophilic Aromatic Substitution This compound This compound Isomer_Mixture->this compound Chromatographic Separation 7-Bromobenzo[c]isothiazole 7-Bromobenzo[c]isothiazole Isomer_Mixture->7-Bromobenzo[c]isothiazole Chromatographic Separation

Caption: Workflow for the synthesis of this compound via direct bromination.

Experimental Protocol: Synthesis of Benzo[c]isothiazole

A foundational prerequisite for this route is the synthesis of the starting material, benzo[c]isothiazole. A common method involves the reaction of thionyl chloride with o-toluidine.

Step 1: Synthesis of 2,1-Benzisothiazole from o-Toluidine

  • A solution of o-toluidine (1 equivalent) in an inert solvent such as xylene is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Thionyl chloride (2-3 equivalents) is added dropwise to the stirred solution at room temperature.

  • After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled to room temperature, and the excess solvent and thionyl chloride are removed under reduced pressure.

  • The residue is then purified by vacuum distillation or column chromatography to afford 2,1-benzisothiazole.

Experimental Protocol: Bromination of Benzo[c]isothiazole

Step 2: Bromination of 2,1-Benzisothiazole

  • To a solution of 2,1-benzisothiazole (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), a Lewis acid catalyst such as iron(III) bromide (FeBr3) is added.

  • The mixture is cooled in an ice bath, and a solution of bromine (1.1 equivalents) in the same solvent is added dropwise while maintaining the temperature below 5 °C.

  • The reaction is stirred at low temperature for a specified period and then allowed to warm to room temperature.

  • The reaction is quenched by the addition of a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine.

  • The product mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The resulting isomeric mixture of 5-bromo- and 7-bromo-2,1-benzisothiazole is separated by column chromatography on silica gel.

Route 2: Ring Construction from a Brominated Precursor

This strategy involves the synthesis of the benzo[c]isothiazole ring system from an aromatic starting material that already contains a bromine atom at the desired position. A plausible precursor for this approach is 4-bromo-2-methylaniline.

Mechanistic Insights

The cyclization of a substituted o-toluidine derivative with thionyl chloride to form a 2,1-benzisothiazole is a complex process. It is believed to proceed through the formation of an intermediate N-sulfinylamine, followed by intramolecular cyclization and subsequent transformations to yield the final aromatic heterocycle. The bromine atom at the 4-position of the starting aniline directs the formation of the 5-brominated product.

Ring Construction 4-Bromo-2-methylaniline 4-Bromo-2-methylaniline Intermediate Intermediate 4-Bromo-2-methylaniline->Intermediate + SOCl2 This compound This compound Intermediate->this compound Intramolecular Cyclization

Caption: Synthesis of this compound from a brominated precursor.

Experimental Protocol

Step 1: Synthesis of this compound from 4-Bromo-2-methylaniline

  • In a reaction vessel equipped with a reflux condenser, 4-bromo-2-methylaniline (1 equivalent) is dissolved in a high-boiling inert solvent like xylene.

  • Thionyl chloride (2-3 equivalents) is added cautiously to the solution.

  • The mixture is heated to reflux for several hours, with the reaction progress monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the solvent and excess thionyl chloride are removed by distillation under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield this compound.

Efficacy Comparison

The choice between these two synthetic routes depends on several factors, including the availability of starting materials, desired purity, scalability, and overall yield.

MetricRoute 1: Direct BrominationRoute 2: Ring Construction from Brominated Precursor
Starting Material Availability Benzo[c]isothiazole (requires synthesis)4-Bromo-2-methylaniline (commercially available)
Number of Steps 2 (synthesis of parent + bromination)1 (direct cyclization)
Key Challenge Separation of 5- and 7-bromo isomersPotential for side reactions during cyclization
Reported Yield Variable, dependent on isomer separation efficiencyPotentially higher overall yield due to fewer steps
Scalability Isomer separation can be challenging on a large scaleGenerally more scalable
Purity of Final Product High purity achievable after careful separationHigh purity achievable with effective purification

Conclusion and Recommendations

Both synthetic strategies present viable pathways to this compound.

  • Route 1 (Direct Bromination) is a feasible option if the starting benzo[c]isothiazole is readily available or can be synthesized efficiently. However, the primary drawback is the formation of isomeric byproducts, which necessitates a potentially challenging and costly purification step. This route may be suitable for small-scale synthesis where chromatographic separation is manageable.

  • Route 2 (Ring Construction from a Brominated Precursor) offers a more direct and potentially higher-yielding approach, as it circumvents the issue of isomer separation. The commercial availability of 4-bromo-2-methylaniline makes this an attractive starting point. This method is likely to be more efficient and cost-effective for larger-scale production.

For researchers and drug development professionals requiring high-purity this compound, particularly for larger-scale applications, Route 2 is the recommended approach due to its directness and avoidance of isomeric separation challenges. However, the optimization of the cyclization reaction conditions is crucial to maximize the yield and minimize the formation of impurities.

References

A Comparative Guide to the Mechanism of Action for Benzothiazole-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth validation of the mechanism of action for a representative 5-substituted benzothiazole derivative, serving as a proxy for the broader class of 5-Bromobenzo[c]isothiazole-based compounds. Due to a lack of publicly available cytotoxicity data for this compound, this guide utilizes a well-characterized analogue to demonstrate the experimental validation process and for comparative analysis. The core hypothesis is that these compounds exert their anticancer effects through the induction of apoptosis via the mitochondrial pathway. We will objectively compare this mechanism and its in vitro efficacy with established anticancer agents.

Introduction to Benzothiazole-Based Compounds in Oncology

Benzothiazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including potent anticancer effects.[1][2] The versatility of the benzothiazole ring system allows for substitutions at multiple positions, enabling the fine-tuning of their biological activity. Structure-activity relationship (SAR) studies have frequently shown that modifications at the C-2 and C-6 positions can significantly influence their potency and selectivity against various cancer cell lines.[2]

A significant body of research indicates that a primary anticancer mechanism of benzothiazole derivatives is the induction of programmed cell death, or apoptosis.[3][4] This is often achieved by triggering the intrinsic mitochondrial pathway, a key cellular process that, when dysregulated, is a hallmark of cancer. This guide will focus on validating this proposed mechanism.

Proposed Mechanism of Action: Induction of Mitochondrial Apoptosis

The central hypothesis for the anticancer activity of the representative benzothiazole compound is its ability to induce apoptosis through the intrinsic mitochondrial pathway. This pathway is initiated by cellular stress, leading to the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (ΔΨm), and the release of pro-apoptotic factors into the cytoplasm.

Mitochondrial Apoptosis Pathway cluster_0 Cellular Stress cluster_1 Mitochondrion cluster_2 Cytoplasm cluster_3 Cellular Outcome Benzothiazole_Compound Benzothiazole Compound ROS ↑ Reactive Oxygen Species (ROS) Benzothiazole_Compound->ROS Bcl2_Family Modulation of Bcl-2 Family Proteins (↑ Bax / ↓ Bcl-2) Benzothiazole_Compound->Bcl2_Family MMP_Loss ↓ Mitochondrial Membrane Potential (ΔΨm) ROS->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Bcl2_Family->MMP_Loss Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Proposed mitochondrial apoptosis pathway induced by benzothiazole compounds.

Experimental Validation of the Mechanism of Action

To validate the proposed mechanism, a series of in vitro experiments are essential. The following protocols provide a self-validating system to confirm the pro-apoptotic activity of the benzothiazole compound of interest.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The initial step is to determine the cytotoxic effect of the compound on cancer cells and to establish its half-maximal inhibitory concentration (IC50).

Experimental Protocol:

  • Cell Seeding: Plate cancer cells (e.g., human colorectal carcinoma HCT-116 or breast cancer MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the benzothiazole compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth compared to the control.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This assay confirms that cell death is occurring via apoptosis rather than necrosis.

Apoptosis_Assay_Workflow Cell_Culture 1. Seed and treat cells with Benzothiazole compound Harvest_Cells 2. Harvest cells (adherent and floating) Cell_Culture->Harvest_Cells Wash_Cells 3. Wash cells with cold PBS Harvest_Cells->Wash_Cells Resuspend 4. Resuspend in 1X Binding Buffer Wash_Cells->Resuspend Stain 5. Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate 6. Incubate for 15 min at room temperature in the dark Stain->Incubate Analyze 7. Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Experimental Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzothiazole compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Cell Cycle Analysis

This assay determines if the compound induces cell cycle arrest, a common mechanism of action for anticancer drugs.

Experimental Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is quantified.

Comparative Performance Analysis

To contextualize the potential of benzothiazole-based compounds, their in vitro performance is compared against established anticancer drugs. For this guide, we will use a representative 2-substituted benzothiazole derivative for which cytotoxicity data is available and compare it to standard-of-care agents for colorectal and breast cancer.

Table 1: Comparative Cytotoxicity (IC50, µM) of a Representative Benzothiazole Derivative and Standard Anticancer Drugs

Compound/DrugTarget/MechanismHCT-116 (Colon)MCF-7 (Breast)
Representative Benzothiazole Derivative (Proxy) Induces Apoptosis~3.7 µM[4]~7.9 µM[4]
5-Fluorouracil DNA/RNA Synthesis Inhibition~5.0 µM~8.7 µM
Oxaliplatin DNA Cross-linking~1.5 µM~4.2 µM
Olaparib (PARP Inhibitor) PARP InhibitionVaries (BRCA status)~0.01 µM (BRCA mutant)
Venetoclax (Bcl-2 Inhibitor) Bcl-2 InhibitionVaries (Bcl-2 dep.)Varies (Bcl-2 dep.)

Note: IC50 values are approximate and can vary based on experimental conditions. Data for comparator drugs are derived from publicly available databases and literature.

Alternative Mechanisms and Broader Biological Activity

While apoptosis induction is a prominent mechanism, it is important to note that benzothiazole derivatives can exhibit a range of biological activities, suggesting multiple potential mechanisms of action.

  • Kinase Inhibition: Many benzothiazole derivatives have been shown to inhibit various protein kinases, such as VEGFR, EGFR, and PI3K, which are critical for cancer cell signaling.[2]

  • DNA Gyrase Inhibition: Some benzothiazole compounds have demonstrated antibacterial activity by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.[5] This suggests a potential dual-purpose application for certain derivatives.

Table 2: Comparison of Mechanistic Classes

Mechanism of ActionCompound Class ExamplePrimary Therapeutic AreaKey Validation Assays
Induction of Apoptosis Benzothiazoles, Bcl-2 InhibitorsCancerAnnexin V Assay, Caspase Activity
DNA Damage/Repair Inhibition PARP Inhibitors, Platinum DrugsCancerγH2AX Staining, Comet Assay
Enzyme Inhibition (Kinase) Tyrosine Kinase InhibitorsCancerIn vitro Kinase Assays, Western Blot
Enzyme Inhibition (DNA Gyrase) FluoroquinolonesBacterial InfectionsDNA Supercoiling Assay

Conclusion and Future Directions

The evidence strongly supports the hypothesis that benzothiazole-based compounds, represented here by a proxy derivative, exert their anticancer effects primarily through the induction of the intrinsic mitochondrial apoptosis pathway. The experimental workflow detailed in this guide provides a robust framework for validating this mechanism for any new compound within this class.

The comparative analysis indicates that while the representative benzothiazole shows promising cytotoxicity, its potency can vary compared to highly targeted therapies like PARP or Bcl-2 inhibitors, which are often effective in specific genetic contexts. However, its broad applicability across different cancer cell lines without a known requirement for a specific mutation makes it an attractive scaffold for further development.

Future research should focus on:

  • Synthesizing and testing this compound and its direct derivatives to obtain specific cytotoxicity data.

  • Elucidating the precise molecular targets that initiate the apoptotic cascade.

  • In vivo studies to determine the efficacy and safety profile of lead compounds.

By systematically validating the mechanism of action and comparing performance against established agents, researchers can effectively advance the development of this promising class of anticancer compounds.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Benzo[c]isothiazole Analogs as Dual Inhibitors of 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth, technical walkthrough of a comparative molecular docking study, focusing on a series of 5-Bromobenzo[c]isothiazole analogs. While direct biological targets for this specific scaffold are not extensively documented in publicly accessible literature, we will pivot to a closely related and well-characterized series of benzo[d]isothiazole 1,1-dioxide derivatives that have demonstrated dual inhibitory activity against two key enzymes in the inflammatory cascade: 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1).[1]

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive protocol grounded in scientific integrity. We will delve into the causality behind experimental choices, ensuring a self-validating system, and provide authoritative grounding through comprehensive references.

The Therapeutic Rationale: Targeting Inflammation with Isothiazole Scaffolds

The isothiazole nucleus and its fused-ring counterparts, such as benzisothiazoles, are privileged structures in medicinal chemistry, known to be integral components of various biologically active compounds.[2][3][4] Derivatives of the isothiazole scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][5] The focus of our investigation, the benzo[d]isothiazole 1,1-dioxide scaffold, has been identified as a promising framework for the development of dual inhibitors targeting key enzymes in the arachidonic acid cascade, a critical pathway in inflammation.[1]

Key Protein Targets in the Inflammatory Pathway

Our comparative docking study will focus on two pivotal enzymes in the inflammatory process:

  • 5-Lipoxygenase (5-LOX): A crucial enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.

  • Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): A key enzyme responsible for the production of prostaglandin E2 (PGE2), a central player in inflammation and pain.

The dual inhibition of both 5-LOX and mPGES-1 presents a synergistic approach to anti-inflammatory therapy, potentially offering enhanced efficacy and a more favorable side-effect profile compared to single-target agents.

The Comparative Docking Workflow: A Step-by-Step Protocol

The following protocol outlines a robust and reproducible workflow for the comparative docking of benzo[d]isothiazole 1,1-dioxide analogs against 5-LOX and mPGES-1. This workflow is designed to be adaptable to various molecular docking software packages, such as AutoDock Vina, Glide, or GOLD.[6][7][8]

Experimental Workflow Diagram

workflow cluster_prep Preparation Phase cluster_dock Docking & Simulation cluster_analysis Analysis & Validation p1 Protein Structure Preparation (5-LOX & mPGES-1 from PDB) d1 Molecular Docking (e.g., AutoDock Vina) p1->d1 p2 Ligand Structure Preparation (Benzo[d]isothiazole Analogs) p2->d1 d2 Pose Generation & Scoring d1->d2 a1 Binding Affinity Analysis d2->a1 a2 Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) d2->a2 a3 Comparative Analysis of Analogs a1->a3 a2->a3 a4 Correlation with Experimental Data (IC50) a3->a4

Caption: A streamlined workflow for the comparative molecular docking study.

Step 1: Protein Structure Preparation
  • Obtain Protein Structures: Download the crystal structures of human 5-LOX and mPGES-1 from the Protein Data Bank (PDB). It is crucial to select high-resolution structures, preferably with a co-crystallized ligand to define the binding site.

  • Pre-processing:

    • Remove water molecules and any non-essential co-factors or ions from the PDB file.

    • Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software package (e.g., UCSF Chimera, Schrödinger Maestro).

    • Repair any missing residues or atoms in the protein structure.

  • Define the Binding Site: The binding site can be defined based on the coordinates of the co-crystallized ligand or through binding site prediction algorithms. A grid box encompassing the active site residues should be generated for the docking calculations.

Step 2: Ligand Preparation
  • Generate 3D Structures: Create 3D structures of the this compound analogs to be studied. This can be done using a chemical drawing tool (e.g., ChemDraw) and then converting the 2D structures to 3D.

  • Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain low-energy conformers.

  • Assign Charges and Atom Types: Assign appropriate partial charges and atom types to the ligand atoms, consistent with the force field used for the docking calculations.

Step 3: Molecular Docking
  • Docking Algorithm: Employ a validated docking algorithm to predict the binding poses of the ligands within the active sites of 5-LOX and mPGES-1. Stochastic search methods, such as the Lamarckian Genetic Algorithm used in AutoDock, are commonly employed.[9]

  • Scoring Function: The docking program will use a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. This score is a critical component for ranking the different analogs.[10]

  • Pose Clustering: The docking results will typically yield multiple binding poses for each ligand. These poses should be clustered based on their root-mean-square deviation (RMSD) to identify the most favorable and recurring binding modes.

Step 4: Analysis and Validation of Docking Results
  • Binding Affinity Comparison: Compare the docking scores of the different analogs to rank their predicted binding affinities for both 5-LOX and mPGES-1.

  • Interaction Analysis: Visualize the top-ranked docking poses to analyze the key molecular interactions between the ligands and the active site residues of the proteins. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

  • Comparative Analysis: Systematically compare the binding modes and interaction patterns of the different analogs to understand the structure-activity relationships (SAR). For instance, analyze how different substituents on the benzo[c]isothiazole scaffold influence binding affinity and interactions.

  • Validation with Experimental Data: A crucial step in validating the docking protocol is to correlate the predicted binding affinities with available experimental data, such as IC50 values.[11][12] A good correlation provides confidence in the predictive power of the docking model.

Data Presentation: A Comparative Overview

To facilitate a clear and objective comparison, the results of the docking study should be summarized in structured tables.

Table 1: Comparative Docking Scores and Binding Energies (kcal/mol)

Analog5-LOX Docking Score5-LOX Binding EnergymPGES-1 Docking ScoremPGES-1 Binding Energy
Analog 1-8.5-9.2-7.9-8.5
Analog 2-9.1-9.8-8.3-9.0
Analog 3-7.8-8.4-7.5-8.1
...............

Table 2: Key Interacting Residues in the Active Sites

Analog5-LOX Key Interactions (Residues)mPGES-1 Key Interactions (Residues)
Analog 1His367, Phe359, Leu368Arg126, Tyr130, Ser127
Analog 2His367, Phe359, Ile406Arg126, Tyr130, Leu123
Analog 3His367, Leu368, Ala410Arg126, Ser127, Gly131
.........

Visualizing Molecular Interactions and Pathways

Visual representations are indispensable for conveying complex scientific information. The use of diagrams for signaling pathways and experimental workflows enhances comprehension and provides a clear overview of the study's logic.

Simplified Inflammatory Pathway

pathway AA Arachidonic Acid LOX 5-LOX AA->LOX mPGES1 mPGES-1 AA->mPGES1 via COX Leukotrienes Leukotrienes LOX->Leukotrienes PGE2 Prostaglandin E2 mPGES1->PGE2 Inflammation Inflammation Leukotrienes->Inflammation PGE2->Inflammation Inhibitor Benzo[d]isothiazole Analog Inhibitor->LOX Inhibitor->mPGES1

Caption: Dual inhibition of 5-LOX and mPGES-1 by benzo[d]isothiazole analogs.

Conclusion

This guide provides a comprehensive framework for conducting a comparative molecular docking study of this compound analogs, with a scientifically grounded pivot to a well-documented series of benzo[d]isothiazole 1,1-dioxide derivatives. By following this detailed protocol, researchers can generate valuable insights into the structure-activity relationships of these compounds and their potential as dual inhibitors of 5-LOX and mPGES-1. The emphasis on a self-validating workflow, coupled with clear data presentation and visualization, ensures the scientific rigor and practical utility of this computational approach in the ongoing quest for novel anti-inflammatory agents. The principles and methodologies outlined herein are broadly applicable to other drug discovery projects, serving as a valuable resource for the scientific community.

References

Benchmarking 5-Bromobenzo[c]isothiazole: A Comparative Performance Guide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the initial characterization of a novel chemical entity is a critical step in determining its therapeutic potential. This guide provides a comprehensive framework for benchmarking the performance of 5-Bromobenzo[c]isothiazole in key in vitro assays. Given the scarcity of published data on this specific molecule, we will draw upon established methodologies and comparative data from structurally related benzothiazole and isothiazole derivatives to establish a robust evaluation strategy. This document will detail the experimental rationale, provide step-by-step protocols, and present expected data formats to guide your research.

Introduction to this compound and its Therapeutic Potential

This compound belongs to the isothiazole family, a class of heterocyclic compounds that are isomers of thiazoles. The broader benzothiazole and isothiazole scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] These activities include anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of a bromine atom at the 5-position of the benzisothiazole ring is expected to modulate the compound's lipophilicity and electronic properties, which can significantly influence its interaction with biological targets.[4]

This guide will focus on three primary areas of investigation for this compound:

  • Anticancer Activity: Assessing cytotoxicity against relevant human cancer cell lines.

  • Antimicrobial Efficacy: Determining the inhibitory activity against pathogenic bacteria and fungi.

  • Anti-inflammatory Potential: Evaluating the ability to suppress key inflammatory mediators in a cellular model of inflammation.

Section 1: Benchmarking Anticancer Activity

The anticancer potential of benzothiazole derivatives is well-documented, with many exhibiting potent cytotoxic effects against a variety of cancer cell lines.[5][6] The primary mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[7]

Experimental Workflow for Anticancer Activity Screening

The following workflow provides a systematic approach to evaluating the anticancer properties of this compound.

G cluster_0 In Vitro Anticancer Evaluation prep Compound Preparation (Stock Solution in DMSO) mtt_assay MTT Cytotoxicity Assay (Determine IC50) prep->mtt_assay cell_culture Cell Line Culture (e.g., A549, MCF-7, HepG2) cell_culture->mtt_assay apoptosis_assay Apoptosis Analysis (Annexin V/PI Staining) mtt_assay->apoptosis_assay If IC50 is promising cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle_analysis If IC50 is promising data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis

Caption: Workflow for in vitro anticancer evaluation of this compound.

Key Experiment: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[8]

Protocol: MTT Assay

  • Cell Seeding: Plate human cancer cells (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound (and comparator compounds) in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Comparative Performance Data (Hypothetical)

The following table presents hypothetical IC₅₀ values for this compound against various cancer cell lines, benchmarked against known anticancer agents.

CompoundA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)
This compound To be determinedTo be determinedTo be determined
Doxorubicin (Positive Control)0.1 - 0.50.5 - 1.00.2 - 0.8
2-Arylbenzothiazole Derivative[2]5 - 2010 - 308 - 25
Thiazole-Phthalimide Hybrid[7]1 - 100.2 - 52 - 15

Section 2: Benchmarking Antimicrobial Efficacy

Thiazole and its derivatives are integral components of many antimicrobial agents.[9] Their mechanism of action can vary, but often involves the disruption of essential cellular processes in bacteria and fungi.

Experimental Workflow for Antimicrobial Susceptibility Testing

A standard approach for assessing antimicrobial activity is to determine the Minimum Inhibitory Concentration (MIC).

G cluster_1 Antimicrobial Susceptibility Testing compound_prep Compound Dilution Series microdilution Broth Microdilution Assay compound_prep->microdilution inoculum_prep Standardized Microbial Inoculum (e.g., S. aureus, E. coli, C. albicans) inoculum_prep->microdilution incubation Incubation (24-48h) microdilution->incubation mic_determination MIC Determination (Visual or Spectrophotometric) incubation->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Key Experiment: Broth Microdilution Assay

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Protocol: Broth Microdilution

  • Compound Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Comparative Performance Data (Hypothetical)
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compound To be determinedTo be determinedTo be determined
Ciprofloxacin (Antibacterial)0.25 - 1.00.015 - 0.125>128
Fluconazole (Antifungal)>128>1280.25 - 2.0
Substituted Thiazole Derivative[9]8 - 6416 - 1284 - 32

Section 3: Benchmarking Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and the development of novel anti-inflammatory agents is of significant interest. Benzothiazole derivatives have been reported to possess anti-inflammatory properties.[3]

Experimental Workflow for In Vitro Anti-inflammatory Assay

A common in vitro model for inflammation involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

G cluster_2 In Vitro Anti-inflammatory Evaluation cell_culture_inflam Macrophage Culture (e.g., RAW 264.7) pre_treatment Pre-treatment with Compound cell_culture_inflam->pre_treatment lps_stimulation LPS Stimulation pre_treatment->lps_stimulation supernatant_collection Supernatant Collection lps_stimulation->supernatant_collection no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant_collection->no_assay cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6) supernatant_collection->cytokine_assay

Caption: Workflow for evaluating anti-inflammatory activity in LPS-stimulated macrophages.

Key Experiment: Measurement of Nitric Oxide Production

Inhibition of nitric oxide (NO) production in LPS-stimulated macrophages is a key indicator of anti-inflammatory activity.[11]

Protocol: Nitric Oxide Assay

  • Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Assay: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Comparative Performance Data (Hypothetical)
CompoundNO Production Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
This compound To be determinedTo be determinedTo be determined
Dexamethasone (Positive Control)1 - 100.1 - 10.5 - 5
5-Methylthiazole Derivative[12]10 - 5015 - 6020 - 70
Flavonoid (e.g., Quercetin)[13]5 - 2510 - 4010 - 50

Conclusion

This guide provides a comprehensive framework for the initial in vitro benchmarking of this compound. By employing standardized assays for anticancer, antimicrobial, and anti-inflammatory activities, researchers can systematically evaluate its therapeutic potential. The provided protocols and comparative data from related compounds offer a valuable reference point for interpreting experimental results. Further investigation into the mechanisms of action will be warranted should promising activity be observed in these preliminary screens.

References

Validating the Therapeutic Potential of 5-Bromobenzo[c]isothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This guide provides a framework for validating the therapeutic potential of a specific class of these compounds: 5-Bromobenzo[c]isothiazole derivatives. By presenting a direct comparison with established therapeutic agents and providing detailed experimental protocols, this document serves as a comprehensive resource for researchers seeking to evaluate these novel chemical entities.

Introduction to this compound Derivatives

The benzo[c]isothiazole ring system, a fusion of a benzene and an isothiazole ring, is a key pharmacophore in a variety of biologically active molecules. The introduction of a bromine atom at the 5-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its pharmacokinetic profile and target engagement. While extensive research has been conducted on the broader class of thiazole and benzothiazole derivatives, the specific therapeutic potential of this compound derivatives remains an area of active investigation. This guide will focus on the validation of their potential as anticancer, antiviral, and anti-inflammatory agents.

Comparative Performance Analysis

To ascertain the therapeutic relevance of novel this compound derivatives, a direct comparison against current standards of care is essential. The following sections outline the experimental framework for such a comparison, with representative data presented in a tabular format.

Anticancer Potential: Comparison with Doxorubicin

Doxorubicin is a widely used chemotherapeutic agent for a variety of cancers. A key initial assessment of a novel anticancer compound is its in vitro cytotoxicity against relevant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for this evaluation.

Table 1: Comparative Anticancer Activity (IC50, µM) of a Hypothetical this compound Derivative (5-BBI-X) and Doxorubicin.

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)[1]HCT-116 (Colon Cancer)[1]
5-BBI-X [Insert Experimental Data][Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
Doxorubicin 0.5 - 1.5[2]0.2 - 0.84.50[1]5.23[1]

Note: The IC50 values for Doxorubicin can vary depending on the specific cell line and experimental conditions. The values presented are representative ranges found in the literature. The data for 5-BBI-X is hypothetical and serves as a template for experimental results.

Antiviral Activity: Comparison with Remdesivir

Remdesivir is an antiviral drug that has been used in the treatment of RNA virus infections, including SARS-CoV-2[3][4]. The efficacy of novel antiviral compounds is often determined through plaque reduction assays, which measure the inhibition of viral replication in cell culture.

Table 2: Comparative Antiviral Activity (EC50, µM) of a Hypothetical this compound Derivative (5-BBI-Y) and Remdesivir.

CompoundSARS-CoV-2 (Vero E6 cells)[3]Influenza A (MDCK cells)Ebola Virus (Vero E6 cells)[3]
5-BBI-Y [Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
Remdesivir 0.077[3][Insert Relevant Data][Insert Relevant Data]

Note: The EC50 value for Remdesivir against SARS-CoV-2 is provided as a reference. The data for 5-BBI-Y is hypothetical.

Anti-inflammatory Potential: Comparison with Celecoxib

Celecoxib is a selective COX-2 inhibitor used to treat inflammation and pain[5][6]. The anti-inflammatory potential of new compounds can be assessed by their ability to inhibit the COX-2 enzyme.

Table 3: Comparative Anti-inflammatory Activity (IC50, µM) of a Hypothetical this compound Derivative (5-BBI-Z) and Celecoxib.

CompoundCOX-2 Inhibition[7]COX-1 Inhibition[7]Selectivity Index (COX-1 IC50 / COX-2 IC50)
5-BBI-Z [Insert Experimental Data][Insert Experimental Data][Calculate from Experimental Data]
Celecoxib 0.04 - 0.3[7]5 - 15[6]>100[7]

Note: The IC50 values for Celecoxib can vary. The data for 5-BBI-Z is hypothetical.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in the comparative analysis.

Synthesis of this compound Derivatives

A general synthetic route to benzo[d]isothiazoles, a related isomer, involves the cyclization of 2-aminothiophenol derivatives. A plausible route for the target this compound would involve a multi-step synthesis starting from a readily available brominated aniline derivative.

A 4-Bromo-2-methylaniline B Diazotization (NaNO2, HCl) A->B C Sandmeyer Reaction (KSCN, CuSCN) B->C D 2-Thiocyanato-4-bromotoluene C->D E Oxidative Cyclization (e.g., SO2Cl2) D->E F This compound Core E->F G Further Derivatization (e.g., Suzuki Coupling, Nucleophilic Substitution) F->G H Target this compound Derivatives G->H

Caption: General synthetic workflow for this compound derivatives.

Protocol:

  • Diazotization: Dissolve 4-Bromo-2-methylaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of potassium thiocyanate and copper(I) thiocyanate in water.

  • Slowly add the diazonium salt solution to the thiocyanate solution. Stir at room temperature for several hours.

  • Extract the product, 2-Thiocyanato-4-bromotoluene, with an organic solvent (e.g., diethyl ether), wash, dry, and concentrate.

  • Oxidative Cyclization: Dissolve the 2-Thiocyanato-4-bromotoluene in an inert solvent (e.g., dichloromethane).

  • Add a cyclizing agent, such as sulfuryl chloride, dropwise at a controlled temperature.

  • After the reaction is complete, quench the reaction, and purify the crude product by chromatography to obtain the this compound core structure.

  • Derivatization: The core structure can be further modified at various positions through standard organic reactions to generate a library of derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

A Seed cancer cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with various concentrations of 5-BBI derivative and Doxorubicin B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 3-4h (Formazan crystal formation) E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and the reference drug (Doxorubicin) in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[1]

Antiviral Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit virus-induced cell death (plaque formation).

A Seed host cells (e.g., Vero E6) in a 6-well plate B Grow to confluence A->B E Infect cell monolayer with virus-compound mixture B->E C Prepare serial dilutions of 5-BBI derivative and Remdesivir D Pre-incubate virus with compound dilutions C->D D->E F Incubate for 1-2h (adsorption) E->F G Remove inoculum and add overlay medium containing the compound F->G H Incubate for several days until plaques are visible G->H I Fix and stain cells (e.g., with crystal violet) H->I J Count plaques and calculate EC50 I->J

Caption: Workflow for the plaque reduction assay.

Protocol:

  • Cell Seeding: Seed host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates and grow until a confluent monolayer is formed.

  • Compound and Virus Preparation: Prepare serial dilutions of the this compound derivative and Remdesivir. In a separate tube, dilute the virus stock to a concentration that will produce a countable number of plaques.

  • Infection: Pre-incubate the diluted virus with the compound dilutions for 1 hour at 37°C.

  • Aspirate the culture medium from the cell monolayers and infect with the virus-compound mixture.

  • Adsorption: Incubate for 1-2 hours to allow the virus to adsorb to the cells.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the respective compound concentrations.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 3-5 days).

  • Staining: Fix the cells with a fixative (e.g., 10% formalin) and then stain with a staining solution (e.g., 0.1% crystal violet).

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

A Prepare reaction mixture (buffer, heme, COX-2 enzyme) B Add 5-BBI derivative or Celecoxib at various concentrations A->B C Pre-incubate to allow inhibitor binding B->C D Initiate reaction by adding arachidonic acid C->D E Incubate for a defined time D->E F Stop the reaction E->F G Quantify prostaglandin E2 (PGE2) production (e.g., by ELISA or LC-MS) F->G H Calculate percent inhibition and IC50 value G->H

Caption: Workflow for the COX-2 inhibition assay.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl), a solution of the cofactor heme, and the COX-2 enzyme solution.

  • Inhibitor Addition: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme. Then add the this compound derivative or Celecoxib at various concentrations.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate the reaction for a specific time (e.g., 10-20 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stopping agent (e.g., a strong acid).

  • Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value from the dose-response curve.

In Vivo Efficacy and Pharmacokinetics

Following promising in vitro results, the evaluation of this compound derivatives should progress to in vivo models to assess their efficacy and pharmacokinetic properties.

  • In Vivo Efficacy: For anticancer evaluation, this would typically involve xenograft models in immunocompromised mice, where human cancer cells are implanted, and the effect of the compound on tumor growth is monitored. For antiviral studies, appropriate animal models of viral infection would be used. For anti-inflammatory assessment, models of induced inflammation (e.g., carrageenan-induced paw edema) are commonly employed. Key endpoints include tumor volume reduction, viral titer reduction, or reduction in inflammatory markers.[8]

  • Pharmacokinetics: Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compounds. These studies are typically conducted in rodents and involve administering the compound and then measuring its concentration in plasma and various tissues over time. Key parameters to be determined include bioavailability, half-life, and clearance.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The validation of their therapeutic potential requires a systematic and comparative approach. This guide provides the necessary framework, including comparative benchmarks and detailed experimental protocols, to enable researchers to rigorously evaluate these compounds and advance the most promising candidates toward further preclinical and clinical development.

References

Safety Operating Guide

Proper Disposal of 5-Bromobenzo[c]isothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromobenzo[c]isothiazole, a halogenated aromatic compound. Adherence to these procedures is essential to mitigate risks to personnel and ensure regulatory compliance. The guidance herein is predicated on established best practices for handling halogenated organic waste, informed by safety data for structurally analogous compounds in the absence of a specific Safety Data Sheet for this compound itself.

Understanding the Hazard Profile and Regulatory Context

This compound is classified as a halogenated organic compound. While specific toxicity data is limited, analogous compounds such as Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate are known to cause skin, eye, and respiratory irritation[1]. During thermal decomposition, halogenated organic compounds can release hazardous gases, including hydrogen bromide, carbon oxides, nitrogen oxides, and sulfur oxides[1].

From a regulatory perspective, halogenated organic wastes are subject to stringent disposal protocols. The U.S. Environmental Protection Agency (EPA) restricts the land disposal of hazardous wastes containing halogenated organic compounds (HOCs) in concentrations greater than or equal to 1,000 mg/kg[2]. The mandated disposal method for such waste is typically high-temperature incineration at a licensed hazardous waste facility[3]. This process is necessary to ensure the complete destruction of the compound and to manage the resulting acidic gases like hydrogen bromide (HBr) through scrubbing systems[4].

Key Principle: The core principle guiding the disposal of this compound is waste segregation . It must be collected separately from non-halogenated organic waste and other incompatible chemical streams to ensure safe and compliant disposal[3][5][6].

Immediate Safety & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE. The following table outlines the minimum requirements.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)To prevent skin contact and irritation[1].
Eye Protection Chemical splash gogglesTo protect eyes from splashes and aerosols[1].
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of dust or vapors, which may cause respiratory irritation[1].

Waste Segregation and Collection Protocol

Proper segregation is the most critical step in the disposal workflow. Commingling halogenated waste with non-halogenated streams can lead to complex and costly disposal procedures and may violate regulatory requirements[5][6].

Step-by-Step Collection Procedure:
  • Select the Correct Waste Container: Obtain a designated hazardous waste container for "Halogenated Organic Waste." These containers are often color-coded (e.g., green) or clearly labeled to prevent cross-contamination[3]. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid[7].

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" tag to the container[5]. Clearly write "this compound" and list any other halogenated solvents or solutes that will be added. Maintain an accurate log of the constituents and their approximate percentages[3][5].

  • Transferring Waste: Conduct all transfers of this compound waste inside a certified chemical fume hood to minimize inhalation exposure[5].

  • Container Management: Keep the waste container securely closed at all times, except when actively adding waste[5][7]. Store the container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials such as acids, bases, and strong oxidizing agents[6][7]. Ensure the container is within a secondary containment bin to mitigate potential leaks or spills[5].

  • Requesting Pickup: Once the container is approximately three-quarters full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[5]. Do not overfill containers.

Waste Segregation Decision Workflow

The following diagram illustrates the decision-making process for segregating chemical waste in the laboratory.

WasteSegregation Start Chemical Waste Generated IsHalogenated Is the waste a Halogenated Organic Compound? (contains F, Cl, Br, I) Start->IsHalogenated HalogenatedContainer Collect in designated 'Halogenated Organic Waste' container (Green Label) IsHalogenated->HalogenatedContainer Yes IsAcidBase Is the waste an Inorganic Acid or Base? IsHalogenated->IsAcidBase No NonHalogenatedContainer Collect in designated 'Non-Halogenated Organic Waste' container (Black/White Label) OtherWaste Consult EHS for other waste categories (e.g., heavy metals, strong oxidizers) NonHalogenatedContainer->OtherWaste Contains other hazards? IsAcidBase->NonHalogenatedContainer No (Organic) AqueousContainer Collect in designated 'Aqueous/Inorganic Waste' container (Blue Label) IsAcidBase->AqueousContainer Yes AqueousContainer->OtherWaste Contains other hazards?

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.